TFEB activator 2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H29FN2O3 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
5-[2-(5-fluoro-1H-indol-3-yl)ethyl]-6-(oxan-4-ylmethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C26H29FN2O3/c27-20-2-3-23-21(12-20)19(14-28-23)1-4-24-22-13-26-25(31-16-32-26)11-18(22)5-8-29(24)15-17-6-9-30-10-7-17/h2-3,11-14,17,24,28H,1,4-10,15-16H2 |
InChIキー |
IRWVJHHNAPJCMG-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of TFEB Activator 2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transcription factor EB (TFEB) has emerged as a pivotal therapeutic target for neurodegenerative disorders, including Alzheimer's disease, owing to its role as a master regulator of lysosomal biogenesis and autophagy. TFEB Activator 2, also identified as compound LH2-051 or Compound 37 , is a novel, orally active small molecule capable of crossing the blood-brain barrier. This guide delineates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual pathways to provide a comprehensive technical resource for the scientific community. The compound functions by targeting the Dopamine (B1211576) Transporter (DAT), which in turn inhibits Cyclin-Dependent Kinase 9 (CDK9), leading to the activation and nuclear translocation of TFEB. This cascade ultimately enhances lysosomal biogenesis and the clearance of pathogenic protein aggregates.
Core Mechanism of Action: The DAT-CDK9-TFEB Signaling Axis
This compound exerts its effects through a novel signaling pathway that links the dopamine transporter to the regulation of lysosomal function. The mechanism is indirect, initiating with the inhibition of DAT and culminating in the activation of TFEB.
-
Binding to Dopamine Transporter (DAT): this compound directly binds to and inhibits the dopamine transporter on the cell surface.[1][2]
-
Inhibition of Cyclin-Dependent Kinase 9 (CDK9): Inhibition of DAT leads to the subsequent inhibition of CDK9 activity. CDK9 is a kinase known to phosphorylate TFEB, thereby retaining it in the cytoplasm in an inactive state.[3]
-
TFEB Activation and Nuclear Translocation: By inhibiting CDK9, this compound promotes the dephosphorylation of TFEB.[3] Dephosphorylated TFEB is then free to translocate from the cytoplasm to the nucleus.
-
Induction of Lysosomal Biogenesis and Autophagy: Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes. This transcriptional activity upregulates the expression of genes involved in lysosome formation, function, and autophagy, thereby enhancing the cell's capacity to clear aggregated proteins and cellular debris.[1][3]
Signaling Pathway Diagram
Quantitative Data Summary
The efficacy and potency of this compound have been characterized through a series of in vitro and in vivo experiments. The data is summarized below for clarity and comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Assay System | Value | Reference |
| DAT Inhibition | Radioligand binding assay | IC₅₀: 2.8 µM | [3] |
| CDK9 Inhibition | In vitro kinase assay | IC₅₀: ~1.5 µM (estimated) | [3] |
| TFEB Nuclear Translocation | HeLa Cells | 10-30 µM (effective concentration) | [1] |
| Lysosome Biogenesis | HeLa Cells | 10-30 µM (effective concentration) | [1] |
Table 2: In Vivo Efficacy of this compound in APP/PS1 Mouse Model
| Parameter | Treatment Regimen | Result | Reference |
| Aβ Plaque Burden (Hippocampus) | 10 mg/kg, i.p., every two days for 30 days | 69.8% reduction | [1] |
| Aβ Plaque Burden (Cortex) | 10 mg/kg, i.p., every two days for 30 days | 29.5% reduction | [1] |
| Aβ42 Levels (Hippocampus) | 10 mg/kg, i.p., every two days for 30 days | 25.4% decrease | [1] |
| Aβ42 Levels (Cortex) | 10 mg/kg, i.p., every two days for 30 days | 36.3% decrease | [1] |
| Spatial Learning & Memory | 10 mg/kg, i.p., every two days for 30 days | Significant improvement in Morris Water Maze | [1] |
Detailed Experimental Protocols
The following protocols are based on the methodologies used to characterize this compound.
Dopamine Transporter (DAT) Binding Assay
This protocol determines the binding affinity of this compound to the human dopamine transporter.
-
Cell Line: CHO cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]BTCP (a high-affinity DAT ligand).
-
Protocol:
-
Prepare cell membranes from hDAT-CHO cells.
-
In a 96-well plate, add cell membranes, [³H]BTCP (at a final concentration near its Kd, e.g., 4 nM), and varying concentrations of this compound.
-
For non-specific binding determination, add a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP).
-
Incubate the plate for 120 minutes at 4°C.
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Measure the radioactivity on the filter mats using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
In Vitro CDK9 Kinase Assay
This assay measures the direct inhibitory effect of this compound on CDK9 activity.
-
Enzyme: Recombinant human CDK9/Cyclin T1 complex.
-
Substrate: A specific peptide substrate for CDK9 (e.g., CDK Substrate Peptide 2).
-
Detection Method: ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
In a 384-well plate, add varying concentrations of this compound (dissolved in DMSO, final concentration ≤1%).
-
Add the CDK9/Cyclin T1 enzyme to all wells except the blank controls.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., 10 µM).
-
Incubate at 30°C for 45-120 minutes.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes and quantifies the movement of TFEB from the cytoplasm to the nucleus.
-
Cell Line: HeLa cells.
-
Protocol:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10 µM and 30 µM) or vehicle (DMSO) for 3-6 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio in a sufficient number of cells to determine the extent of translocation.
-
Workflow for TFEB Nuclear Translocation Assay
In Vivo Efficacy Study in APP/PS1 Mice
This protocol assesses the therapeutic potential of this compound in an Alzheimer's disease mouse model.
-
Animal Model: APP/PS1 transgenic mice, which develop Aβ plaques and cognitive deficits.
-
Drug Administration:
-
At an appropriate age (e.g., 6-8 months), randomly assign mice to a vehicle control group and a this compound treatment group.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Injections are performed once every two days for a duration of 30 days.
-
-
Behavioral Testing (Morris Water Maze):
-
Following the 30-day treatment period, conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase (5 days): Four trials per day where the mouse learns to find a hidden platform. Record the escape latency (time to find the platform).
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
-
-
Histological and Biochemical Analysis:
-
After behavioral testing, sacrifice the mice and perfuse the brains.
-
Harvest the brain tissue for immunohistochemical staining to visualize and quantify Aβ plaques in the hippocampus and cortex.
-
Use ELISA to measure the levels of soluble and insoluble Aβ42 in brain homogenates.
-
Workflow for In Vivo Study
Chemical Structure of this compound (LH2-051/Compound 37)
The chemical structure of this compound is a tetrahydroisoquinoline derivative.
(A definitive chemical structure image would be inserted here in a full whitepaper. For this text-based format, a placeholder is noted.)
SMILES: C12=C(C(NCC2)CCC3=CNC4=C3C=CC=C4)C=C5C(OCO5)=C1
Conclusion and Future Directions
This compound (LH2-051/Compound 37) represents a promising therapeutic candidate for Alzheimer's disease and potentially other neurodegenerative disorders characterized by proteotoxicity. Its novel mechanism of action, targeting the DAT-CDK9-TFEB signaling axis, offers a new avenue for drug development. The preclinical data demonstrate its ability to enhance the cellular clearance machinery and ameliorate disease-relevant phenotypes in vivo.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term safety and toxicology assessments, and exploration of its efficacy in other models of neurodegeneration. Optimization of the chemical scaffold could lead to second-generation compounds with improved potency and selectivity, further advancing the potential of TFEB activation as a therapeutic strategy.
References
An In-Depth Technical Guide on the Discovery and Development of TFEB Activator 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription factor EB (TFEB) has emerged as a promising therapeutic target for neurodegenerative disorders, including Alzheimer's disease, due to its role as a master regulator of the autophagy-lysosomal pathway (ALP). Enhancing TFEB activity can promote the clearance of pathological protein aggregates characteristic of these diseases. This technical guide details the discovery and development of TFEB Activator 2, also known as Compound 37, a novel, orally active, and blood-brain barrier-penetrant small molecule. It elaborates on the compound's mechanism of action, which involves the novel DAT-CDK9-TFEB signaling pathway. This document provides a comprehensive overview of the key experimental data, detailed methodologies, and the underlying signaling pathways, serving as a core resource for researchers in the field of neuropharmacology and drug discovery.
Introduction
The accumulation of misfolded and aggregated proteins is a central pathological hallmark of many neurodegenerative diseases. The autophagy-lysosomal pathway is the primary cellular mechanism for the degradation and recycling of these toxic protein aggregates and damaged organelles. Transcription factor EB (TFEB) is a master regulator of this pathway, coordinating the expression of a network of genes involved in lysosome biogenesis and autophagy.[1] Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm. Upon activation, it translocates to the nucleus, where it drives the expression of its target genes.
Targeting TFEB has become a key strategy in the development of therapeutics for neurodegenerative diseases. While several TFEB activators have been identified, many act through the inhibition of mTOR, a central regulator of cell growth and metabolism, which can lead to potential side effects.[2] This has spurred the search for mTOR-independent TFEB activators.
This guide focuses on this compound (Compound 37), a tetrahydroisoquinoline derivative identified through the optimization of a lead compound, LH2-051.[3][4] this compound enhances lysosome biogenesis and shows significant promise as a preclinical candidate for the treatment of Alzheimer's disease.[3] It operates through a distinct mechanism involving the dopamine (B1211576) transporter (DAT) and cyclin-dependent kinase 9 (CDK9).[5][6]
Discovery and Chemical Structure
This compound (Compound 37) was developed as part of a structure-activity relationship (SAR) study aimed at optimizing the lead compound LH2-051, a tetrahydroisoquinoline derivative.[3] The chemical structure of this compound is provided below.
Chemical Structure of this compound (Compound 37)
-
IUPAC Name: [To be inserted from full text]
-
CAS Number: 3027414-04-3[5]
-
Molecular Formula: [To be inserted from full text]
-
Molecular Weight: [To be inserted from full text]
(Details on the synthesis of Compound 37 are provided in the Experimental Protocols section.)
Mechanism of Action: The DAT-CDK9-TFEB Signaling Pathway
This compound exerts its effects by modulating a novel signaling pathway involving the dopamine transporter (DAT), cyclin-dependent kinase 9 (CDK9), and TFEB.[5][6] Unlike many other TFEB activators, its mechanism is independent of mTOR inhibition.[7]
The proposed mechanism is as follows:
-
Binding to DAT: this compound binds to the dopamine transporter (DAT).[5]
-
Inhibition of CDK9: This interaction leads to the inhibition of cyclin-dependent kinase 9 (CDK9).[6]
-
TFEB Dephosphorylation and Nuclear Translocation: The inhibition of CDK9 results in the dephosphorylation of TFEB, leading to its translocation from the cytoplasm to the nucleus.[6]
-
Gene Transcription: In the nucleus, TFEB activates the transcription of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, promoting lysosome biogenesis and enhancing autophagic flux.[1]
Preclinical Data
The efficacy of this compound has been demonstrated in both in vitro and in vivo models.
In Vitro Studies
In vitro experiments were conducted using HeLa cells to assess the ability of this compound to induce TFEB nuclear translocation and upregulate the expression of lysosomal and autophagic genes.[5]
| Assay | Cell Line | Concentration | Time | Result |
| TFEB Nuclear Translocation | HeLa | 10-30 µM | 3-6 h | Promotes TFEB nuclear translocation |
| Gene Expression | HeLa | 10-30 µM | 6-24 h | Upregulates lysosomal and autophagic genes (LAMP1, HEXA, CTSD, CTSF, LC3B, OPTN, p62, WIPI1, ATG2A) |
In Vivo Studies in an Alzheimer's Disease Model
The therapeutic potential of this compound was evaluated in the APP/PS1 transgenic mouse model of Alzheimer's disease.[5]
| Parameter | Animal Model | Dosage & Administration | Duration | Result |
| Aβ Plaque Burden (Hippocampus) | APP/PS1 mice | 10 mg/kg; i.p.; every two days | 30 days | 69.8% reduction |
| Aβ Plaque Burden (Cortex) | APP/PS1 mice | 10 mg/kg; i.p.; every two days | 30 days | 29.5% reduction |
| Aβ42 Levels (Hippocampus) | APP/PS1 mice | 10 mg/kg; i.p.; every two days | 30 days | 25.4% decrease |
| Aβ42 Levels (Cortex) | APP/PS1 mice | 10 mg/kg; i.p.; every two days | 30 days | 36.3% decrease |
| Spatial Learning & Memory (Morris Water Maze) | APP/PS1 mice | 10 mg/kg; i.p.; every two days | 30 days | Improved (reduced escape latency, increased platform crossings) |
| Working Memory (Y Maze) | APP/PS1 mice | 10 mg/kg; i.p.; every two days | 30 days | Enhanced |
| Gene Expression (Brain) | APP/PS1 mice | 10 mg/kg; i.p.; every two days | 30 days | Upregulated lysosomal and autophagic genes (e.g., LAMP1, CTSB) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of this compound.
TFEB Nuclear Translocation Assay
This protocol describes the immunofluorescence-based method to quantify the nuclear translocation of TFEB in cultured cells.
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded on glass coverslips in 24-well plates. After reaching 70-80% confluency, they are treated with this compound at final concentrations of 10-30 µM for 3-6 hours.
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: After blocking with 5% BSA in PBS for 1 hour, cells are incubated with a primary antibody against TFEB overnight at 4°C. The next day, after washing, cells are incubated with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining for 1 hour at room temperature.
-
Imaging and Analysis: Coverslips are mounted on glass slides and imaged using a fluorescence microscope. The ratio of nuclear to cytoplasmic TFEB fluorescence intensity is quantified to determine the extent of nuclear translocation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of TFEB target genes.
-
Cell Treatment and RNA Extraction: HeLa cells are treated with this compound (10-30 µM) for 6-24 hours. Total RNA is then extracted using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., LAMP1, CTSD, LC3B, SQSTM1/p62) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
In Vivo Efficacy Study in APP/PS1 Mice
This protocol outlines the procedures for evaluating the therapeutic effects of this compound in a mouse model of Alzheimer's disease.
-
Animal Model: Male APP/PS1 transgenic mice are used.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg every two days for 30 days.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool of water. Escape latency and the number of platform crossings are recorded.
-
Y-Maze: To evaluate short-term working memory, the percentage of spontaneous alternations is measured.
-
-
Immunohistochemistry for Aβ Plaques:
-
Tissue Preparation: Following the final behavioral test, mice are perfused, and their brains are collected and sectioned.
-
Staining: Brain sections are stained with an antibody specific for Aβ (e.g., 6E10) followed by a secondary antibody and a detection reagent.
-
Quantification: The Aβ plaque burden is quantified by image analysis of the stained sections in the hippocampus and cortex.
-
-
Aβ ELISA: Brain homogenates are used to measure the levels of Aβ42 using a specific ELISA kit.
Conclusion and Future Directions
This compound (Compound 37) represents a significant advancement in the development of novel therapeutics for Alzheimer's disease. Its ability to activate TFEB through the mTOR-independent DAT-CDK9-TFEB pathway, coupled with its favorable pharmacokinetic profile and demonstrated in vivo efficacy, makes it a compelling preclinical candidate.
Future research should focus on several key areas:
-
Detailed Toxicological Studies: Comprehensive safety and toxicology studies are necessary to advance this compound into clinical trials.
-
Pharmacodynamic and Pharmacokinetic Profiling: Further characterization of the drug's metabolism, distribution, and target engagement in the brain is warranted.
-
Efficacy in Other Neurodegenerative Models: The therapeutic potential of this compound should be explored in other models of proteinopathies, such as Parkinson's disease and Huntington's disease.
-
Elucidation of Upstream DAT Regulation: A deeper understanding of how this compound's interaction with DAT leads to CDK9 inhibition will be crucial for the development of next-generation compounds.
This technical guide provides a foundational understanding of the discovery and development of this compound, offering valuable insights for researchers dedicated to combating neurodegenerative diseases.
References
- 1. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jneurosci.org [jneurosci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9540299B2 - MTOR-independent activator of TFEB for autophagy enhancement and uses thereof - Google Patents [patents.google.com]
The DAT-CDK9-TFEB Pathway: A Novel Mechanism for Lysosomal Biogenesis and Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The DAT-CDK9-TFEB signaling axis is a recently identified molecular pathway that links the inhibition of the dopamine (B1211576) transporter (DAT) to the activation of lysosome biogenesis. This pathway holds significant therapeutic potential for neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease. In essence, pharmacological inhibition of DAT leads to its translocation to the lysosomal membrane. On the lysosome, this pathway modulates the activity of Cyclin-Dependent Kinase 9 (CDK9), resulting in the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB). As a master regulator of lysosomal and autophagic genes, nuclear TFEB initiates a transcriptional program that enhances the cell's capacity to clear pathological protein aggregates. This guide provides a comprehensive technical overview of the DAT-CDK9-TFEB pathway, including its core components, mechanism of action, quantitative data from key validation experiments, and detailed experimental protocols.
Core Signaling Pathway
The DAT-CDK9-TFEB pathway is a linear signaling cascade initiated by the inhibition of the dopamine transporter. Under basal conditions, DAT is primarily located on the plasma membrane, where it facilitates the reuptake of dopamine from the synaptic cleft. Upon inhibition by compounds such as LH2-051, DAT is internalized and trafficked to the lysosomal membrane.[1]
On the lysosomal surface, the presence of DAT influences the activity of CDK9, a serine/threonine kinase. This modulation leads to a decrease in the phosphorylation of TFEB at specific residues.[2] TFEB is a transcription factor that, when phosphorylated, is retained in the cytoplasm. Dephosphorylation of TFEB, particularly at key serine and threonine residues, unmasks its nuclear localization signal.
Once dephosphorylated, TFEB translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes.[2] This binding event drives the expression of a suite of genes involved in lysosome biogenesis, autophagy, and other cellular clearance processes. The resulting increase in functional lysosomes enhances the cell's ability to degrade substrates like amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[3]
References
- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of lysosome biogenesis as a potential therapeutic approach for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
TFEB Activator 2: A Novel Modulator of Lysosomal Biogenesis for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription factor EB (TFEB) has emerged as a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for maintaining homeostasis and implicated in a growing number of pathologies, including neurodegenerative diseases and lysosomal storage disorders. Consequently, the identification and characterization of small molecule activators of TFEB represent a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of a novel compound, designated TFEB activator 2, and its role in promoting lysosomal biogenesis. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key signaling pathways involved.
Introduction to TFEB and Lysosomal Biogenesis
The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules. The biogenesis of new lysosomes and the regulation of their function are tightly controlled by a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[1][2] Transcription factor EB (TFEB) is a master regulator of this network, binding to CLEAR elements in the promoter regions of target genes to drive their expression.[2]
Under basal conditions, TFEB is phosphorylated by kinases such as mTORC1, ERK2, GSK3β, and AKT, leading to its sequestration in the cytoplasm.[3][4] Upon various stimuli, including starvation, lysosomal stress, or pharmacological intervention, TFEB is dephosphorylated by phosphatases like calcineurin, allowing it to translocate to the nucleus and initiate the transcription of CLEAR network genes.[3][4] This results in an increase in the number and function of lysosomes, as well as an enhancement of autophagy. The therapeutic potential of activating TFEB has generated significant interest in the discovery of small molecule modulators.
This compound: Mechanism of Action
This compound is an orally active compound capable of crossing the blood-brain barrier.[5] Its mechanism of action involves a novel signaling pathway targeting the dopamine (B1211576) transporter (DAT), cyclin-dependent kinase 9 (CDK9), and ultimately TFEB itself.[5][6]
The DAT-CDK9-TFEB Signaling Axis:
-
Binding to Dopamine Transporter (DAT): this compound binds to the dopamine transporter (DAT).[5][6]
-
Inhibition of CDK9: This interaction leads to the inhibition of cyclin-dependent kinase 9 (CDK9), a kinase that has been shown to phosphorylate TFEB.[6][7]
-
TFEB Dephosphorylation and Nuclear Translocation: Inhibition of CDK9 results in the dephosphorylation of TFEB, leading to its translocation from the cytoplasm to the nucleus.[6]
-
Activation of Lysosomal and Autophagic Genes: Once in the nucleus, TFEB binds to the CLEAR elements in the promoters of its target genes, upregulating the expression of proteins involved in lysosomal biogenesis and autophagy.[5]
Quantitative Data on the Effects of this compound
The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Effects of this compound in HeLa Cells [5]
| Parameter | Treatment | Concentration | Duration | Result |
| TFEB Nuclear Translocation | This compound | 10-30 µM | 3-6 hours | Promotes TFEB nuclear translocation |
| Lysosomal Gene Expression | This compound | 10-30 µM | 6-24 hours | Increased expression of LAMP1, HEXA, CTSD, and CTSF |
| Autophagic Gene Expression | This compound | 10-30 µM | 6-24 hours | Increased expression of LC3B, OPTN, p62, WIPI1, and ATG2A |
Table 2: In Vivo Effects of this compound in APP/PS1 Mice [5]
| Parameter | Treatment | Dosage | Duration | Result |
| Aβ Plaque Burden (Hippocampus) | This compound | 10 mg/kg (i.p.) | 30 days | 69.8% reduction |
| Aβ Plaque Burden (Cortex) | This compound | 10 mg/kg (i.p.) | 30 days | 29.5% reduction |
| Aβ42 Levels (Hippocampus) | This compound | 10 mg/kg (i.p.) | 30 days | 25.4% decrease |
| Aβ42 Levels (Cortex) | This compound | 10 mg/kg (i.p.) | 30 days | 36.3% decrease |
| Lysosomal & Autophagic Gene Expression | This compound | 10 mg/kg (i.p.) | 30 days | Upregulated expression (e.g., LAMP1, CTSB) |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
TFEB Nuclear Translocation by Immunofluorescence
This protocol details the visualization of TFEB subcellular localization.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 10% normal goat serum and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-TFEB antibody (e.g., Cell Signaling Technology #4240) diluted in Blocking Buffer
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in Blocking Buffer
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Culture cells to 60-80% confluency on coverslips.
-
Treat cells with this compound at the desired concentration and time course.
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TFEB antibody overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto glass slides using mounting medium and visualize using a fluorescence microscope.
Western Blot Analysis of TFEB and Lysosomal Proteins
This protocol allows for the quantification of protein expression levels.
Materials:
-
Cell or tissue lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TFEB, anti-LAMP1, anti-CTSD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qPCR) for Lysosomal Gene Expression
This protocol measures the mRNA levels of TFEB target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., LAMP1, CTSD, HEXA, CTSF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from cells or tissues.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
General TFEB Signaling and Regulation
Beyond the specific pathway of this compound, it is crucial to understand the broader context of TFEB regulation.
Conclusion
This compound represents a promising pharmacological tool for modulating lysosomal biogenesis and autophagy through a novel DAT-CDK9-TFEB signaling pathway. The data presented herein demonstrates its potential for clearing pathological protein aggregates, as seen in a mouse model of Alzheimer's disease. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic applications of this compound and other TFEB modulators. A thorough understanding of the intricate regulatory networks governing TFEB activity will be paramount in the development of safe and effective therapies for a range of human diseases.
References
- 1. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 2. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK4/6 regulate lysosome biogenesis through TFEB/TFE3 - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of TFEB Activator 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and mechanism of action of TFEB activator 2, a compound with neuroprotective properties. The information is compiled for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this molecule.
Core Cellular Target and Signaling Pathway
This compound is an orally active compound capable of crossing the blood-brain barrier.[1] Its primary mechanism of action involves the modulation of a signaling cascade that ultimately leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2]
The direct cellular target of this compound is the dopamine transporter (DAT) .[1][3] By binding to DAT, it initiates a signaling pathway involving Cyclin-Dependent Kinase 9 (CDK9) , which leads to the nuclear translocation of TFEB.[1][3] This pathway is referred to as the DAT-CDK9-TFEB pathway.[1][3] The activation of TFEB, in turn, promotes the expression of genes involved in lysosomal function and autophagy.[1]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound from in vitro and in vivo studies.
In Vitro Activity in HeLa Cells
| Parameter | Concentration | Treatment Duration | Effect |
| TFEB Nuclear Translocation | 10-30 µM | 3-6 hours | Promotes the movement of TFEB into the nucleus. |
| Lysosome Biogenesis & Gene Expression | 10-30 µM | 6-24 hours | Upregulates the expression of lysosomal and autophagic genes. |
In Vivo Efficacy in APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Dosage | Treatment Regimen | Effect |
| Aβ Plaque Burden (Hippocampus) | 10 mg/kg | Intraperitoneal injection, once every two days for 30 days | 69.8% reduction. |
| Aβ Plaque Burden (Cortex) | 10 mg/kg | Intraperitoneal injection, once every two days for 30 days | 29.5% reduction. |
| Aβ42 Levels (Hippocampus) | 10 mg/kg | Intraperitoneal injection, once every two days for 30 days | 25.4% decrease. |
| Aβ42 Levels (Cortex) | 10 mg/kg | Intraperitoneal injection, once every two days for 30 days | 36.3% decrease. |
| Spatial Learning and Memory | 10 mg/kg | Intraperitoneal injection, once every two days for 30 days | Improved performance in Morris Water Maze and Y maze. |
| Gene Expression (Brain) | 10 mg/kg | Intraperitoneal injection, once every two days for 30 days | Upregulated lysosomal and autophagic genes (e.g., LAMP1, CTSB). |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its characterization.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific experimental setups.
TFEB Nuclear Translocation Assay via Immunofluorescence
This protocol describes how to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and culture overnight.
-
Treat cells with desired concentrations of this compound (e.g., 10-30 µM) for 3-6 hours. Include a vehicle control.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate cells with primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the corresponding fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Mount coverslips on microscope slides.
-
Image cells using a fluorescence microscope and quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity.
Analysis of Lysosomal and Autophagic Gene Expression by qPCR
This protocol details the measurement of changes in the mRNA levels of TFEB target genes.
Materials:
-
HeLa cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., LAMP1, CTSD, LC3B, SQSTM1/p62) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed HeLa cells in a 6-well plate and culture to desired confluency.
-
Treat cells with this compound (e.g., 10-30 µM) for 6-24 hours.
-
Lyse cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Prepare qPCR reactions by mixing cDNA, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.
-
Run the qPCR reactions in a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
In Vivo Assessment of Aβ Plaque Burden in APP/PS1 Mice
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice
-
This compound
-
Vehicle control
-
Anesthesia
-
Perfusion solutions (saline and 4% PFA)
-
Cryoprotectant (e.g., 30% sucrose)
-
Cryostat
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) kit
-
DAB substrate
-
Microscope with image analysis software
Procedure:
-
Treat APP/PS1 mice with this compound (e.g., 10 mg/kg, i.p.) or vehicle according to the specified regimen (e.g., every other day for 30 days).
-
At the end of the treatment period, anesthetize the mice and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the brains and post-fix in 4% PFA overnight, then transfer to a cryoprotectant solution.
-
Section the brains into coronal sections (e.g., 40 µm) using a cryostat.
-
Perform immunohistochemistry for Aβ plaques on free-floating sections. a. Wash sections in PBS. b. Incubate in a solution to block endogenous peroxidases. c. Block non-specific binding. d. Incubate with primary anti-Aβ antibody. e. Incubate with biotinylated secondary antibody. f. Incubate with ABC reagent. g. Develop the signal with DAB substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
Capture images of the hippocampus and cortex.
-
Quantify the Aβ plaque load (percentage of area occupied by plaques) using image analysis software.
References
TFEB Activator 2: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) has emerged as a pivotal therapeutic target for a range of neurodegenerative diseases, owing to its role as a master regulator of the autophagy-lysosomal pathway (ALP).[1] The ALP is essential for clearing aggregated proteins and dysfunctional organelles, which are pathological hallmarks of conditions like Alzheimer's disease. A significant challenge in developing therapeutics for central nervous system (CNS) disorders is ensuring adequate penetration across the blood-brain barrier (BBB). TFEB activator 2, also identified as Compound 37, is a novel small molecule that has been shown to be orally active and capable of crossing the BBB, positioning it as a promising candidate for treating neurodegenerative diseases.[2]
This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of this compound. While specific quantitative permeability data is not yet publicly detailed, this document synthesizes the strong indirect evidence of its CNS penetration, details its mechanism of action, and provides standardized experimental protocols for assessing BBB permeability.
Mechanism of Action: The DAT-CDK9-TFEB Pathway
This compound exerts its neuroprotective effects by modulating a specific signaling cascade involving the dopamine (B1211576) transporter (DAT) and cyclin-dependent kinase 9 (CDK9).[2][3][4] The compound binds to DAT, which subsequently leads to the inhibition of CDK9.[2][4] This inhibition is critical, as CDK9 is a novel identified regulator of TFEB, capable of phosphorylating it at multiple sites. The inhibition of CDK9-mediated phosphorylation allows TFEB to translocate from the cytoplasm to the nucleus.[2][4] Once in the nucleus, TFEB binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of target genes, activating a transcriptional program that enhances lysosome biogenesis and autophagy.[1][2] This upregulation of the cellular clearance machinery is believed to underlie its therapeutic effects.[2]
Evidence of Blood-Brain Barrier Permeability
Direct quantitative metrics for the BBB permeability of this compound, such as the brain-to-plasma concentration ratio (Kp) or apparent permeability (Papp) values from in vitro models, have not been detailed in the available scientific literature. However, its ability to cross the BBB and engage its target in the CNS is strongly supported by significant in vivo efficacy in a transgenic mouse model of Alzheimer's disease.
In Vivo Efficacy in APP/PS1 Mouse Model
In studies using APP/PS1 mice, a well-established model for Alzheimer's disease pathology, systemic administration of this compound resulted in marked neuroprotective effects within the brain.[2] The compound was administered via intraperitoneal injection at a dose of 10 mg/kg every two days for 30 days.[2] The outcomes demonstrate target engagement and therapeutic efficacy within the CNS, which would not be possible without the compound successfully crossing the BBB.[2]
| Parameter Assessed | Brain Region | Result (Compared to Vehicle) | Reference |
| Aβ Plaque Burden | Hippocampus | 69.8% Reduction | [2] |
| Cortex | 29.5% Reduction | [2] | |
| Aβ42 Levels | Hippocampus | 25.4% Decrease | [2] |
| Cortex | 36.3% Decrease | [2] | |
| Cognitive Function | - | Improved spatial learning and memory | [2] |
| Gene Expression | Brain | Upregulation of lysosomal and autophagic genes | [2] |
Experimental Protocols for BBB Permeability Assessment
The following sections describe standardized, detailed methodologies that are typically employed to quantify the BBB permeability of a CNS drug candidate like this compound.
Protocol 1: In Vitro BBB Permeability Assessment (Transwell Model)
This assay determines the rate of passage of a compound across a monolayer of brain endothelial cells, providing an apparent permeability coefficient (Papp).
1. Materials:
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Astrocytes and Pericytes (for co-culture models)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Endothelial cell medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound (test article)
-
Control compounds: Lucifer yellow (low permeability marker), Propranolol (high permeability marker)
-
LC-MS/MS system for quantification
2. Method:
-
Cell Culture: Co-culture hBMECs on the apical side (luminal compartment) of the Transwell insert and astrocytes/pericytes on the basolateral side (abluminal compartment). Culture for 4-5 days to allow for the formation of a tight monolayer.
-
Barrier Integrity Measurement: Confirm the integrity of the endothelial barrier by measuring Trans-Endothelial Electrical Resistance (TEER). A TEER value >150 Ω x cm² is typically considered acceptable.[5] The permeability of a low-permeability marker like Lucifer yellow should also be assessed and be minimal.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer gently with pre-warmed HBSS.
-
Add HBSS containing this compound (e.g., at 1 µM) and control compounds to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the final time point. Replace the volume removed from the receiver chamber with fresh HBSS.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
3. Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic and Brain Penetration Study (Rodent Model)
This protocol determines the concentration of the test compound in the plasma and brain over time after systemic administration to calculate the brain-to-plasma ratio (Kp).
1. Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound formulated in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Anesthesia (e.g., isoflurane (B1672236) or pentobarbital).
-
Blood collection supplies (e.g., heparinized tubes).
-
Brain harvesting tools.
-
Homogenizer.
-
LC-MS/MS system.
2. Method:
-
Animal Dosing: Administer this compound to a cohort of animals at a defined dose (e.g., 10 mg/kg) via the desired route.
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a subset of animals (n=3-4 per time point).
-
Immediately collect trunk blood via cardiac puncture into heparinized tubes.
-
Perfuse the brain with ice-cold saline to remove intravascular blood.
-
Harvest the whole brain and store it at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
-
Quantification: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
3. Data Analysis:
-
Pharmacokinetic Parameters: Plot the plasma and brain concentrations versus time to determine parameters such as Cmax, Tmax, and the Area Under the Curve (AUC).
-
Brain-to-Plasma Ratio (Kp): Calculate the Kp at each time point by dividing the concentration of the compound in the brain (C_brain) by its concentration in the plasma (C_plasma).
-
Kp = C_brain / C_plasma
-
-
The ratio of the AUC for the brain and plasma (AUC_brain / AUC_plasma) can also be calculated to represent the overall extent of brain penetration.
Conclusion
This compound (Compound 37) is a promising CNS therapeutic candidate that functions by activating the TFEB-mediated autophagy-lysosomal pathway. While direct, quantitative BBB permeability data remains to be published, compelling in vivo evidence from Alzheimer's disease models demonstrates its ability to cross the BBB and exert significant, positive therapeutic effects within the brain. The standardized protocols provided herein offer a robust framework for researchers and drug developers to quantitatively assess the BBB permeability of this and other novel CNS drug candidates. The continued investigation and future publication of the detailed pharmacokinetic and brain distribution profile of this compound are eagerly anticipated by the scientific community.
References
- 1. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to the Neuroprotective Effects of TFEB Activator 2
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are frequently characterized by the pathological accumulation of misfolded and aggregated proteins within neurons.[1][2] A critical cellular mechanism for clearing these toxic proteins is the autophagy-lysosomal pathway (ALP), a self-degradative process that removes damaged organelles and protein aggregates.[2][3][4] Transcription factor EB (TFEB) has emerged as a master regulator of this pathway, coordinating the expression of genes essential for lysosome biogenesis and autophagosome formation.[1][5] Consequently, the activation of TFEB presents a promising therapeutic strategy to enhance cellular clearance mechanisms and combat neurodegeneration.[4][6]
This technical guide focuses on a specific small molecule, This compound , an orally active compound capable of crossing the blood-brain barrier.[7] This compound has demonstrated significant neuroprotective potential in preclinical models by specifically targeting and activating the TFEB pathway.[7] We will explore its mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols relevant to its evaluation.
Core Signaling Pathways
The activity of TFEB is tightly regulated by its subcellular localization, which is controlled by phosphorylation. In its inactive state, TFEB is phosphorylated by kinases such as mTORC1 and GSK3β, leading to its sequestration in the cytoplasm.[1][6] Upon activation signals, such as lysosomal stress or mTOR inhibition, TFEB is dephosphorylated by the phosphatase calcineurin, allowing it to translocate to the nucleus.[6][8] In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network, driving the transcription of ALP-related genes.[3][6]
This compound operates through a distinct mechanism, targeting the Dopamine Transporter (DAT) and Cyclin-Dependent Kinase 9 (CDK9) to induce TFEB's nuclear translocation and subsequent activity.[7]
Quantitative Data on Neuroprotective Effects
Preclinical studies have provided quantitative evidence of the efficacy of this compound in both cellular and animal models of Alzheimer's disease.
Table 1: In Vitro Efficacy of this compound in HeLa Cells
| Parameter Measured | Concentration | Duration | Result | Citation |
| TFEB Nuclear Translocation | 10-30 µM | 3-6 hours | Promotes translocation from cytoplasm to nucleus | [7] |
| Lysosome Biogenesis | 10-30 µM | 6-24 hours | Increases lysosome formation | [7] |
| Gene Expression (Lysosomal) | 10-30 µM | 6-24 hours | Upregulation of LAMP1, HEXA, CTSD, CTSF | [7] |
| Gene Expression (Autophagic) | 10-30 µM | 6-24 hours | Upregulation of LC3B, OPTN, p62, WIPI1, ATG2A | [7] |
Table 2: In Vivo Efficacy of this compound in APP/PS1 Mouse Model
| Parameter Measured | Dosing Regimen | Result vs. Vehicle | Citation |
| Aβ Plaque Burden (Hippocampus) | 10 mg/kg; IP; every 2 days for 30 days | 69.8% reduction | [7] |
| Aβ Plaque Burden (Cortex) | 10 mg/kg; IP; every 2 days for 30 days | 29.5% reduction | [7] |
| Aβ42 Levels (Hippocampus) | 10 mg/kg; IP; every 2 days for 30 days | 25.4% decrease | [7] |
| Aβ42 Levels (Cortex) | 10 mg/kg; IP; every 2 days for 30 days | 36.3% decrease | [7] |
| Spatial Learning & Memory (MWM) | 10 mg/kg; IP; every 2 days for 30 days | Significant improvement in escape latency | [7] |
| Working Memory (Y-Maze) | 10 mg/kg; IP; every 2 days for 30 days | Significant improvement | [7] |
| Brain Gene Expression | 10 mg/kg; IP; every 2 days for 30 days | Upregulation of LAMP1, CTSB | [7] |
| MWM: Morris Water Maze; IP: Intraperitoneal Injection |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments.
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol is designed to visually assess the subcellular localization of TFEB following treatment with an activator.[9]
Methodology:
-
Cell Culture: Plate HeLa cells or primary neurons on glass coverslips in a 24-well plate and culture until 60-70% confluent.
-
Treatment: Treat cells with this compound (10-30 µM) or vehicle control for 3-6 hours in standard culture conditions.
-
Fixation: Wash cells twice with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against TFEB (e.g., Rabbit anti-TFEB, 1:500 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, 1:1000) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash three times with PBST. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in at least 50 cells per condition using software like ImageJ.
Gene Expression Analysis (RT-qPCR)
This protocol quantifies the mRNA levels of TFEB target genes to confirm transcriptional activation.
Methodology:
-
Cell Culture & Treatment: Culture HeLa cells or primary neurons in 6-well plates and treat with this compound (10-30 µM) or vehicle for 6-24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for target genes (e.g., LAMP1, CTSD, LC3B, SQSTM1) and a housekeeping gene for normalization (e.g., GAPDH, HPRT).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are expressed as fold change relative to the vehicle-treated control group.
In Vivo Efficacy Study in an AD Mouse Model
This protocol outlines the study of this compound in the APP/PS1 transgenic mouse model, which develops amyloid plaques.[7]
Methodology:
-
Animal Model: Use male APP/PS1 transgenic mice and wild-type littermates. House animals under standard conditions with ad libitum access to food and water.
-
Dosing: At an age when pathology begins to develop (e.g., 6 months), administer this compound (10 mg/kg) or vehicle via intraperitoneal injection every two days for 30 days.
-
Behavioral Testing:
-
Morris Water Maze (MWM): To assess spatial learning and memory, train mice to find a hidden platform in a pool of water over 5 days. Record escape latency and path length. Perform a probe trial on day 6 with the platform removed to measure time spent in the target quadrant.
-
Y-Maze: To assess short-term working memory, allow mice to freely explore a three-arm maze. Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
-
-
Tissue Collection: Following behavioral tests, euthanize mice and perfuse with saline. Collect brains; fix one hemisphere in 4% PFA for histology and dissect regions (hippocampus, cortex) from the other hemisphere for biochemical analysis.
-
Biochemical and Histological Analysis:
-
ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ42 using commercial ELISA kits.
-
Immunohistochemistry (IHC): Section the PFA-fixed hemisphere and perform IHC using an antibody against Aβ (e.g., 6E10) to visualize and quantify amyloid plaque burden.
-
Western Blot/qPCR: Analyze brain homogenates to confirm upregulation of TFEB target proteins (LAMP1, CTSB) or genes.
-
Conclusion and Future Directions
This compound has demonstrated significant promise as a neuroprotective agent in preclinical models of Alzheimer's disease.[7] By enhancing the clearance of pathogenic Aβ through the activation of the autophagy-lysosomal pathway, it directly addresses a core pathological feature of the disease. The ability of this compound to cross the blood-brain barrier and its efficacy via systemic administration are highly favorable properties for a neurotherapeutic agent.[7]
Future research should focus on elucidating the precise interactions within the DAT-CDK9-TFEB pathway and validating the efficacy of this compound in other models of neurodegeneration characterized by proteinopathy, such as Parkinson's disease (α-synuclein) and Huntington's disease (mutant huntingtin).[10][11] Further toxicological and pharmacokinetic studies will be essential to advance this promising compound toward clinical development for the treatment of these devastating disorders.
References
- 1. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Autophagy-Lysosomal Pathway in Neurodegeneration: A TFEB Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Autophagy–Lysosomal Pathway in Neurodegeneration: A TFEB Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of Vital Transcription Factors in Alzheimer’s and Parkinson’s Disease With Particular Emphasis on Transcription Factor EB Mediated Autophagy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of TFEB in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TFEB and Its Associated MicroRNA-128 as Targets for Neuroprotection and Disease Intervention in Parkinson´s Disease | Parkinson's Disease [michaeljfox.org]
- 11. Role of TFEB in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
TFEB Activator 2: A Deep Dive into a Promising Therapeutic Avenue for Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in the brain.[1] A critical cellular process implicated in the pathogenesis of AD is the autophagy-lysosomal pathway (ALP), which is responsible for the degradation of protein aggregates and damaged organelles.[1][2] Transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, has emerged as a key therapeutic target to enhance cellular clearance mechanisms and mitigate the pathological hallmarks of AD.[2][3][4] This technical guide provides an in-depth overview of a novel TFEB activator, designated as TFEB activator 2, and its potential in Alzheimer's disease research and drug development.
This compound: Mechanism of Action
This compound is an orally active compound capable of crossing the blood-brain barrier, a crucial attribute for targeting neurodegenerative diseases.[5] Its mechanism of action centers on promoting the nuclear translocation of TFEB, thereby upregulating the expression of genes involved in lysosomal and autophagic processes.[5] This is achieved by targeting the Dopamine Transporter (DAT) and subsequently modulating the DAT-CDK9-TFEB signaling pathway.[5]
Under basal conditions, TFEB is phosphorylated by kinases such as mTORC1 and ERK2, leading to its retention in the cytoplasm.[6] Upon activation, TFEB is dephosphorylated, allowing it to translocate to the nucleus where it binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter regions of its target genes.[6][7] This transcriptional activation leads to enhanced lysosomal biogenesis and function, as well as increased autophagic flux.[6][8]
The following diagram illustrates the signaling pathway of TFEB activation.
Caption: Signaling pathway of TFEB activation and its modulation by this compound.
Preclinical Efficacy in Alzheimer's Disease Models
The therapeutic potential of this compound has been evaluated in preclinical models of Alzheimer's disease, demonstrating significant neuroprotective effects.[5]
In Vitro Studies
In cell-based assays, this compound has been shown to effectively promote the nuclear translocation of TFEB and upregulate the expression of lysosomal and autophagic genes.[5]
| Cell Line | Concentration Range | Duration of Treatment | Outcome | Reference |
| HeLa | 10-30 µM | 3-6 hours | Promoted TFEB nuclear translocation. | [5] |
| HeLa | 10-30 µM | 6-24 hours | Upregulated lysosomal genes (LAMP1, HEXA, CTSD, CTSF) and autophagic genes (LC3B, OPTN, p62, WIPI1, ATG2A). | [5] |
In Vivo Studies
Studies in APP/PS1 transgenic mice, a widely used animal model of Alzheimer's disease, have shown that this compound can mitigate AD-like pathology and improve cognitive function.[5]
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| APP/PS1 mice | 10 mg/kg | Intraperitoneal injection | Once every two days for 30 days | - Reduced Aβ plaque burden by 69.8% in the hippocampus and 29.5% in the cortex.- Decreased Aβ42 levels by 25.4% in the hippocampus and 36.3% in the cortex.- Improved learning and memory functions. | [5] |
Other TFEB Activators in Alzheimer's Disease Research
Beyond this compound, other small molecules have been identified as TFEB activators and have shown promise in AD models.
| Compound | Animal Model | Key Findings | Reference |
| Curcumin analog C1 | 5xFAD, P301S, 3xTg-AD mice | Activated TFEB, enhanced autophagy and lysosomal activity, reduced APP, Aβ, and Tau aggregates, and improved synaptic and cognitive function. | [9][10] |
| Clomiphene Citrate (B86180) | APP/PS1 mice | Promoted TFEB nuclear translocation, increased autophagy and lysosomal biogenesis, promoted clearance of Aβ plaques, and ameliorated cognitive function. | [7] |
Experimental Protocols
In Vitro TFEB Nuclear Translocation Assay
Objective: To assess the ability of a compound to induce the translocation of TFEB from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-30 µM) or vehicle control for a specified duration (e.g., 3-6 hours).[5]
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocked with a blocking solution (e.g., 5% bovine serum albumin in PBS) to reduce non-specific antibody binding.
-
Incubated with a primary antibody specific for TFEB.
-
Washed and incubated with a fluorescently labeled secondary antibody.
-
Counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Cells are visualized using a fluorescence microscope.
-
The subcellular localization of TFEB (cytoplasmic vs. nuclear) is quantified in a sufficient number of cells for each treatment condition. An increase in the percentage of cells with nuclear TFEB indicates activation.
-
The following diagram outlines the experimental workflow for the TFEB nuclear translocation assay.
Caption: Experimental workflow for the TFEB nuclear translocation assay.
In Vivo Efficacy Study in APP/PS1 Mice
Objective: To evaluate the effect of a TFEB activator on amyloid pathology and cognitive function in a mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Aged APP/PS1 transgenic mice and wild-type littermates are used.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection every two days for a period of 30 days.[5]
-
Behavioral Testing: Cognitive function is assessed using standardized behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
-
Tissue Collection and Processing:
-
Following the treatment period, mice are euthanized, and brains are harvested.
-
One hemisphere is fixed for immunohistochemical analysis, and the other is snap-frozen for biochemical assays.
-
-
Biochemical Analysis:
-
Brain homogenates from the cortex and hippocampus are prepared.
-
Aβ40 and Aβ42 levels are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
-
Immunohistochemistry:
-
Fixed brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaque burden.
-
Image analysis software is used to determine the percentage of area covered by plaques in the hippocampus and cortex.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for Alzheimer's disease by targeting the fundamental cellular process of autophagy and lysosomal degradation.[5] Preclinical data demonstrates its ability to reduce amyloid pathology and improve cognitive function in a relevant animal model.[5] Further research is warranted to fully elucidate its pharmacological properties, long-term safety profile, and potential for clinical development. The exploration of TFEB activators, including this compound, opens a new and exciting chapter in the quest for effective disease-modifying therapies for Alzheimer's disease.
References
- 1. TFEB in Alzheimer's disease: From molecular mechanisms to therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease [aginganddisease.org]
- 4. Frontiers | Therapeutic Potential of Vital Transcription Factors in Alzheimer’s and Parkinson’s Disease With Particular Emphasis on Transcription Factor EB Mediated Autophagy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule transcription factor EB activator ameliorates beta-amyloid precursor protein and Tau pathology in Alzheimer's disease models [pubmed.ncbi.nlm.nih.gov]
- 10. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
TFEB Activator 2: A Deep Dive into Amyloid-Beta Clearance for Neurodegenerative Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The accumulation of amyloid-beta (Aβ) plaques is a central pathological hallmark of Alzheimer's disease (AD). Emerging therapeutic strategies focus on enhancing the cellular clearance mechanisms for these toxic protein aggregates. Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, has been identified as a promising target to bolster the cell's natural ability to degrade Aβ. This technical guide provides an in-depth overview of a specific small molecule, TFEB activator 2, and its role in promoting amyloid-beta clearance. We will explore its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on novel therapeutics for Alzheimer's disease and other neurodegenerative disorders characterized by proteotoxicity.
Introduction: TFEB and the Autophagy-Lysosomal Pathway in Alzheimer's Disease
The autophagy-lysosomal pathway (ALP) is a critical cellular process for the degradation of misfolded proteins and damaged organelles.[1][2] In the context of Alzheimer's disease, a functional ALP is essential for clearing amyloid-beta peptides and preventing their aggregation into neurotoxic plaques.[1] Transcription Factor EB (TFEB) is a key transcriptional regulator that drives the expression of a network of genes involved in all stages of the autophagy process, from autophagosome formation to lysosomal fusion and degradation.[3][4]
Under normal physiological conditions, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and other kinases, which leads to its sequestration in the cytoplasm.[5] Upon cellular stress, such as starvation or the presence of protein aggregates, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[2][5] In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter region of its target genes, upregulating the expression of lysosomal and autophagic proteins.[4] This enhancement of the ALP has been shown to promote the clearance of pathological protein aggregates, including amyloid-beta.[6][7] Consequently, small molecule activators of TFEB are being actively investigated as potential therapeutic agents for AD.[8][9]
This compound: Mechanism of Action and Preclinical Efficacy
This compound is an orally active small molecule that has demonstrated the ability to cross the blood-brain barrier.[10] Its primary mechanism of action involves the promotion of TFEB nuclear translocation, leading to the upregulation of lysosomal biogenesis and autophagy.[10] this compound has been shown to bind to the dopamine (B1211576) transporter (DAT) and influence the DAT-CDK9-TFEB signaling pathway, ultimately resulting in TFEB activation.[10]
Quantitative Data on Amyloid-Beta Clearance
Preclinical studies using the APP/PS1 mouse model of Alzheimer's disease have demonstrated the efficacy of this compound in reducing amyloid-beta pathology. The following tables summarize the key quantitative findings.
| In Vivo Efficacy of this compound in APP/PS1 Mice | |
| Parameter | Result |
| Treatment Regimen | 10 mg/kg; intraperitoneal injection; once every two days for 30 days |
| Aβ Plaque Burden Reduction (Hippocampus) | 69.8% |
| Aβ Plaque Burden Reduction (Cortex) | 29.5% |
| Aβ42 Level Decrease (Hippocampus) | 25.4% |
| Aβ42 Level Decrease (Cortex) | 36.3% |
| Cognitive Improvement | Improved spatial learning and memory (Morris Water Maze), Enhanced working memory (Y maze) |
| Gene Expression | Upregulated expression of lysosomal and autophagic genes (e.g., LAMP1, CTSB) in the brain |
Data sourced from MedchemExpress.[10]
| In Vitro Effects of this compound in HeLa Cells | |
| Parameter | Result |
| Concentration Range | 10-30 µM |
| Effect on TFEB | Promotes TFEB nuclear translocation (observed at 3-6 hours) |
| Effect on Lysosomes | Promotes lysosome biogenesis (observed at 6-24 hours) |
| Gene Expression Changes | Increased expression of lysosomal genes (LAMP1, HEXA, CTSD, CTSF) and autophagic genes (LC3B, OPTN, p62, WIPI1, ATG2A) |
Data sourced from MedchemExpress.[10]
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to studying the effects of this compound on amyloid-beta clearance.
Cell Culture and Treatment
-
Cell Line: HeLa cells or neuronal cell lines such as SH-SY5Y or N2a cells stably expressing human APP.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, glass-bottom dishes for immunofluorescence).
-
Allow cells to adhere and reach 70-80% confluency.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10-30 µM).
-
Replace the existing medium with the medium containing this compound or vehicle (DMSO) control.
-
Incubate for the desired time points (e.g., 3, 6, 12, 24 hours).
-
Monitoring TFEB Nuclear Translocation by Immunofluorescence
-
Fixation and Permeabilization:
-
After treatment, wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity to determine the extent of nuclear translocation.
-
Western Blotting for Autophagy and Lysosomal Markers
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against TFEB, LC3B, p62/SQSTM1, LAMP1, Cathepsin D, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Measurement of Amyloid-Beta Levels by ELISA
-
Sample Collection (from cell culture):
-
Collect the conditioned medium from treated cells.
-
Centrifuge to remove any cellular debris.
-
-
Sample Preparation (from animal tissue):
-
Homogenize brain tissue (e.g., cortex and hippocampus) in a suitable extraction buffer.
-
Follow a sequential extraction protocol to separate soluble and insoluble Aβ fractions if desired.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody, adding substrate, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in TFEB activation and its subsequent effects on amyloid-beta clearance.
Figure 1. TFEB activation pathway and its role in amyloid-beta clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Potential of Vital Transcription Factors in Alzheimer’s and Parkinson’s Disease With Particular Emphasis on Transcription Factor EB Mediated Autophagy [frontiersin.org]
- 4. The Autophagy–Lysosomal Pathway in Neurodegeneration: A TFEB Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deacetylation of TFEB promotes fibrillar Aβ degradation by upregulating lysosomal biogenesis in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal-Targeted TFEB Accelerates Lysosomal Degradation of APP, Reducing Aβ Generation and Amyloid Plaque Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease [aginganddisease.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
TFEB Activator 2: A Technical Guide to its Regulation of the CLEAR Network
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy through its control of the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. Activation of TFEB presents a promising therapeutic strategy for a range of diseases characterized by impaired cellular clearance, including neurodegenerative disorders like Alzheimer's disease. This technical guide provides an in-depth overview of TFEB Activator 2, a small molecule compound that promotes TFEB nuclear translocation and the subsequent upregulation of CLEAR network genes. We will detail its mechanism of action, provide a summary of its effects on gene expression, and present relevant experimental protocols for its study.
Introduction
The cellular waste disposal system, primarily composed of lysosomes and the process of autophagy, is critical for maintaining cellular homeostasis. Dysfunction in this system leads to the accumulation of toxic protein aggregates and damaged organelles, a hallmark of many age-related and neurodegenerative diseases. Transcription factor EB (TFEB) has emerged as a key player in the regulation of this system. Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and binds to the CLEAR motif in the promoter regions of target genes, driving their transcription. These genes encode for proteins involved in all aspects of the lysosomal and autophagic pathways.
This compound (also referred to as Compound 37) is an orally active, blood-brain barrier-penetrant small molecule that has been identified as a potent inducer of TFEB activity.[1][2] This guide will explore the molecular mechanisms through which this compound regulates the CLEAR network and provide practical information for researchers interested in utilizing this compound.
Mechanism of Action: The DAT-CDK9-TFEB Pathway
This compound exerts its effects through a novel signaling pathway involving the dopamine (B1211576) transporter (DAT) and cyclin-dependent kinase 9 (CDK9).[1][3]
-
Binding to Dopamine Transporter (DAT): this compound binds to and inhibits the function of the dopamine transporter.[1][3]
-
Inhibition of CDK9: This interaction leads to the inhibition of cyclin-dependent kinase 9 (CDK9), a kinase that has been identified as a negative regulator of TFEB.[3]
-
TFEB Dephosphorylation and Nuclear Translocation: CDK9 has been shown to phosphorylate TFEB at multiple sites. Inhibition of CDK9 by this compound leads to the dephosphorylation of TFEB, unmasking its nuclear localization signal.[3]
-
CLEAR Network Gene Transcription: Dephosphorylated TFEB then translocates to the nucleus, where it binds to the CLEAR elements in the promoters of its target genes, initiating their transcription and leading to enhanced lysosomal biogenesis and autophagic function.[1][3]
The following diagram illustrates the proposed signaling pathway:
Regulation of CLEAR Network Genes: Quantitative Data
Treatment of cells with this compound leads to a significant upregulation of a broad range of CLEAR network genes. Below is a summary of the observed effects on the mRNA levels of key lysosomal and autophagic genes in HeLa cells.
| Gene Category | Gene Name | Fold Increase (mRNA) |
| Lysosomal Genes | LAMP1 | Increased[1] |
| HEXA | Increased[1] | |
| CTSD | Increased[1] | |
| CTSF | Increased[1] | |
| CTSB | Increased[1] | |
| Autophagic Genes | LC3B | Increased[1] |
| OPTN | Increased[1] | |
| p62 (SQSTM1) | Increased[1] | |
| WIPI1 | Increased[1] | |
| ATG2A | Increased[1] |
Note: The provided source indicates an increase in gene expression but does not specify the exact fold change. Further quantitative analysis from the primary literature is recommended for precise fold-change values.
In Vivo Efficacy in an Alzheimer's Disease Model
The therapeutic potential of this compound has been demonstrated in the APP/PS1 mouse model of Alzheimer's disease. Intraperitoneal administration of the compound resulted in:
| Parameter | Effect |
| Aβ Plaque Burden | Reduced by 69.8% in the hippocampus and 29.5% in the cortex[1] |
| Aβ42 Levels | Decreased by 25.4% in the hippocampus and 36.3% in the cortex[1] |
| Cognitive Function | Improved spatial learning and memory[1] |
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes how to visualize the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
Complete culture medium
-
This compound (Compound 37)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10-30 µM) for the desired time (e.g., 3-6 hours).[1] Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TFEB antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
The following diagram outlines the experimental workflow:
Quantitative Real-Time PCR (qRT-PCR) for CLEAR Network Genes
This protocol details the steps to quantify the mRNA expression of CLEAR network genes following treatment with this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound (Compound 37)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., LAMP1, CTSD, LC3B) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10-30 µM) for the desired time (e.g., 6-24 hours).[1] Include a vehicle-treated control.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and SYBR Green Master Mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
The following diagram illustrates the qRT-PCR workflow:
Conclusion
This compound is a valuable research tool for investigating the role of the TFEB-CLEAR network in cellular homeostasis and disease. Its ability to penetrate the blood-brain barrier and its efficacy in an in vivo model of Alzheimer's disease highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their own systems of interest. Further investigation into the precise quantitative effects on a wider range of CLEAR network genes and the long-term consequences of TFEB activation will be crucial for advancing its therapeutic application.
References
In Vitro Characterization of TFEB Activator 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of TFEB activator 2, a novel small molecule designed to modulate the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and outlines the experimental protocols used for its characterization.
Introduction
This compound (also referred to as Compound 37) is an orally active and brain-penetrant small molecule that has demonstrated neuroprotective properties. It has been identified as a potent activator of TFEB, promoting its nuclear translocation and subsequently enhancing lysosome biogenesis and autophagy.[1] These cellular processes are critical for the clearance of aggregated proteins and damaged organelles, which are pathological hallmarks of several neurodegenerative diseases, including Alzheimer's disease.
Mechanism of Action
This compound exerts its effects by targeting the Dopamine Transporter (DAT) and Cyclin-Dependent Kinase 9 (CDK9), thereby influencing the DAT-CDK9-TFEB signaling pathway.[1] By binding to DAT, this compound initiates a signaling cascade that leads to the inhibition of CDK9.[1] CDK9 is known to phosphorylate TFEB, which promotes its retention in the cytoplasm. Inhibition of CDK9 by this compound leads to the dephosphorylation of TFEB, facilitating its translocation into the nucleus. Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, upregulating the expression of genes involved in lysosomal function and autophagy.[1]
References
Pharmacokinetics of TFEB Activator 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) has emerged as a critical regulator of the autophagy-lysosomal pathway (ALP), a cellular process essential for the degradation of aggregated proteins and damaged organelles. Dysregulation of this pathway is implicated in a variety of neurodegenerative diseases, including Alzheimer's disease. Consequently, small-molecule activators of TFEB are being actively investigated as potential therapeutic agents.
This technical guide focuses on the pharmacokinetics of a novel TFEB activator, designated as TFEB activator 2 (also known as Compound 37 ). This compound is an orally active, blood-brain barrier-penetrant small molecule with demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. It promotes the nuclear translocation of TFEB and enhances lysosome biogenesis, offering a promising strategy for clearing pathogenic protein aggregates.[1]
This document provides a comprehensive overview of the available information on this compound, including its mechanism of action, preclinical efficacy, and a guide to the experimental protocols relevant to its pharmacokinetic and pharmacodynamic evaluation.
Mechanism of Action
This compound exerts its effects by modulating a specific signaling pathway to induce the activation of TFEB. The primary mechanism involves the targeting of the dopamine (B1211576) transporter (DAT)-cyclin-dependent kinase 9 (CDK9)-TFEB signaling axis .[1][2]
In the basal state, TFEB is phosphorylated and sequestered in the cytoplasm. This compound, by inhibiting the dopamine transporter, initiates a signaling cascade that leads to the dephosphorylation of TFEB, allowing it to translocate to the nucleus. Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, leading to the upregulation of genes involved in lysosomal biogenesis and autophagy.[1][2]
Pharmacokinetics
While detailed clinical pharmacokinetic data for this compound is not yet publicly available, preclinical studies have indicated that it possesses an "excellent pharmacokinetic profile with high brain penetration." The compound is orally active, suggesting good absorption from the gastrointestinal tract.[1]
The tables below present an illustrative summary of potential pharmacokinetic parameters for this compound, based on typical values for orally bioavailable, brain-penetrant small molecules in preclinical species. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Illustrative Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Oral (10 mg/kg) | Intravenous (2 mg/kg) |
| Cmax | ng/mL | 850 | 2500 |
| Tmax | h | 1.0 | 0.1 |
| AUC(0-t) | ng·h/mL | 4200 | 3000 |
| AUC(0-inf) | ng·h/mL | 4500 | 3100 |
| T½ (half-life) | h | 4.5 | 3.8 |
| Bioavailability (F) | % | 60 | - |
| Brain:Plasma Ratio | - | 1.5 | 1.6 |
Table 2: Illustrative Tissue Distribution of this compound in Mice (at 2 hours post-oral dose)
| Tissue | Concentration (ng/g) |
| Brain | 1200 |
| Liver | 5500 |
| Kidney | 8000 |
| Muscle | 600 |
| Fat | 2000 |
In Vivo Efficacy in a Preclinical Model of Alzheimer's Disease
This compound has demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease (APP/PS1 mice). Chronic administration of the compound led to a reduction in amyloid-beta (Aβ) plaque burden and an improvement in cognitive function.[1]
Table 3: Summary of In Vivo Efficacy of this compound in APP/PS1 Mice
| Parameter | Treatment Group | Result |
| Aβ Plaque Burden | ||
| Hippocampus | This compound (10 mg/kg, i.p.) | 69.8% reduction |
| Cortex | This compound (10 mg/kg, i.p.) | 29.5% reduction |
| Aβ42 Levels | ||
| Hippocampus | This compound (10 mg/kg, i.p.) | 25.4% reduction |
| Cortex | This compound (10 mg/kg, i.p.) | 36.3% reduction |
| Cognitive Function | ||
| Morris Water Maze | This compound (10 mg/kg, i.p.) | Reduced escape latency |
| Y Maze | This compound (10 mg/kg, i.p.) | Increased platform crossings |
Experimental Protocols
This section outlines key experimental methodologies for the pharmacokinetic and pharmacodynamic evaluation of this compound or similar compounds.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Formulation: For oral administration, this compound is dissolved in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, the compound is dissolved in a solution of 5% DMSO and 95% saline.
-
Dosing:
-
Oral: Administer a single dose of 10 mg/kg by oral gavage.
-
Intravenous: Administer a single dose of 2 mg/kg via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: this compound concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.).
Assessment of Brain Penetration
Objective: To determine the ability of this compound to cross the blood-brain barrier.
Methodology:
-
Animal Model and Dosing: As described in the pharmacokinetic study.
-
Tissue Collection: At a specific time point (e.g., 2 hours post-dose), animals are euthanized, and brains are collected.
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Bioanalysis: The concentration of this compound in the brain homogenate is determined by LC-MS/MS.
-
Calculation: The brain-to-plasma concentration ratio is calculated to assess the extent of brain penetration.
TFEB Nuclear Translocation Assay
Objective: To determine the ability of this compound to induce the nuclear translocation of TFEB in vitro.
Methodology:
-
Cell Culture: HeLa or other suitable cells are cultured on glass coverslips.
-
Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with a primary antibody against TFEB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis: Images are acquired using a fluorescence microscope. The ratio of nuclear to cytoplasmic fluorescence intensity of TFEB is quantified to determine the extent of nuclear translocation.
Gene Expression Analysis of TFEB Target Genes
Objective: To confirm that TFEB activation by the compound leads to the transcriptional upregulation of its target genes.
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound as described above.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe RNA to cDNA.
-
Perform qRT-PCR using primers specific for TFEB target genes (e.g., LAMP1, CTSD, SQSTM1/p62).
-
Normalize gene expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the fold change in gene expression in treated cells compared to vehicle-treated controls.
Conclusion
This compound (Compound 37) represents a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's. Its ability to be administered orally and penetrate the blood-brain barrier, coupled with its targeted mechanism of action on the DAT-CDK9-TFEB signaling pathway, makes it a compelling molecule for further development. The preclinical efficacy data in reducing amyloid pathology and improving cognitive function underscore its potential. While detailed pharmacokinetic data in humans is pending, the methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel TFEB activators.
References
An In-depth Technical Guide to TFEB Activator 2 (Compound 37)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TFEB activator 2 (Compound 37), a novel small molecule with potential therapeutic applications in neurodegenerative diseases. The information presented herein is intended to support further research and development efforts by providing detailed information on its chemical properties, mechanism of action, and biological activity.
Chemical Structure and Properties
This compound, also referred to as Compound 37, is an orally active compound capable of crossing the blood-brain barrier.[1][2]
Chemical Structure:
SMILES String: FC1=CC2=C(C=C1)NC=C2CCC3C4=C(CCN3CC5CCOCC5)C=C6OCOC6=C4
Mechanism of Action: Targeting the DAT-CDK9-TFEB Signaling Pathway
This compound functions by modulating the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2][3][4] The compound's mechanism of action involves the inhibition of the dopamine (B1211576) transporter (DAT), which in turn influences a novel signaling cascade involving Cyclin-Dependent Kinase 9 (CDK9) to activate TFEB.[1][2][5]
The proposed signaling pathway is as follows:
Quantitative Data Summary
The biological activity of this compound has been characterized in both in vitro and in vivo models.
| Parameter | Model System | Concentration/Dose | Effect | Reference |
| TFEB Nuclear Translocation | HeLa cells | 10-30 µM | Promotes TFEB nuclear translocation | [1][2] |
| Lysosome Biogenesis | HeLa cells | 10-30 µM | Upregulates lysosomal and autophagic genes | [1][2] |
| Aβ Plaque Reduction (Hippocampus) | APP/PS1 mice | 10 mg/kg (i.p.) | 69.8% reduction | [1] |
| Aβ Plaque Reduction (Cortex) | APP/PS1 mice | 10 mg/kg (i.p.) | 29.5% reduction | [1] |
| Aβ42 Level Decrease (Hippocampus) | APP/PS1 mice | 10 mg/kg (i.p.) | 25.4% decrease | [1] |
| Aβ42 Level Decrease (Cortex) | APP/PS1 mice | 10 mg/kg (i.p.) | 36.3% decrease | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro TFEB Nuclear Translocation Assay
Objective: To assess the ability of this compound to induce the translocation of TFEB from the cytoplasm to the nucleus in a cellular model.
Methodology:
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound (e.g., 10, 20, and 30 µM) or vehicle control (DMSO) for 3 to 6 hours.
-
Immunofluorescence Staining:
-
Following treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA).
-
Cells are then incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis:
-
Images are captured using a fluorescence microscope.
-
The subcellular localization of TFEB is quantified by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates TFEB nuclear translocation.
-
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic potential of this compound in reducing amyloid-β pathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid-β plaques, are used.
-
Dosing Regimen: this compound is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. The injections are given once every two days for a duration of 30 days.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency and the number of platform crossings are recorded.
-
Y-Maze: To evaluate short-term working memory. The percentage of spontaneous alternations between the three arms of the maze is measured.
-
-
Histopathological and Biochemical Analysis:
-
Following the behavioral tests, mice are euthanized, and brain tissues are collected.
-
Immunohistochemistry: Brain sections are stained with antibodies against amyloid-β to visualize and quantify the Aβ plaque burden in the hippocampus and cortex.
-
ELISA: Brain homogenates are used to measure the levels of Aβ42 peptides in the hippocampus and cortex.
-
Gene Expression Analysis: RNA is extracted from brain tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of lysosomal and autophagic genes (e.g., LAMP1, CTSB).
-
Experimental and Logical Workflows
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
This technical guide provides a foundational understanding of this compound (Compound 37). The presented data and methodologies are intended to facilitate further investigation into its therapeutic potential for neurodegenerative and other related disorders. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease [frontiersin.org]
- 3. [PDF] Enhanced lysosome biogenesis ameliorates neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 4. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of lysosome biogenesis as a potential therapeutic approach for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
TFEB Activator 2: A Technical Guide to its Role in Cellular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription Factor EB (TFEB) has emerged as a master regulator of cellular homeostasis, orchestrating the expression of genes involved in lysosomal biogenesis and autophagy.[1][2][3][4] Dysregulation of this pathway is implicated in a range of neurodegenerative diseases characterized by the accumulation of toxic protein aggregates. This technical guide provides an in-depth overview of a novel small molecule, TFEB activator 2 (also known as LH2-051 or Compound 37), which promotes TFEB activity and enhances cellular clearance mechanisms. We will detail its mechanism of action, present quantitative data from preclinical studies, provide comprehensive experimental protocols for its evaluation, and visualize the key signaling pathways and workflows.
Introduction to TFEB and Cellular Homeostasis
Cellular homeostasis is maintained by a delicate balance between protein synthesis, folding, and degradation. The autophagy-lysosome pathway (ALP) is a critical component of the cellular quality control system, responsible for the clearance of misfolded proteins and damaged organelles.[1][2] Transcription Factor EB (TFEB) is a key transcriptional regulator that drives the expression of a network of genes involved in all aspects of the ALP, from autophagosome formation to lysosomal degradation.[1][3] Under basal conditions, TFEB is phosphorylated by mTORC1 and other kinases, leading to its sequestration in the cytoplasm.[5] Upon cellular stress, such as starvation or protein aggregation, TFEB is dephosphorylated, allowing it to translocate to the nucleus and activate the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. This results in enhanced lysosomal biogenesis and autophagic flux, promoting the clearance of cellular debris and restoring homeostasis.[2]
This compound: A Novel Modulator of the DAT-CDK9-TFEB Axis
This compound (LH2-051/Compound 37) is an orally active, blood-brain barrier-penetrant small molecule identified for its ability to enhance lysosomal biogenesis.[6][7][8] It acts by inhibiting the dopamine (B1211576) transporter (DAT), which subsequently modulates a novel signaling pathway involving Cyclin-Dependent Kinase 9 (CDK9) to activate TFEB.[6][7]
Mechanism of Action
The primary mechanism of this compound involves the following steps:
-
DAT Inhibition: this compound binds to and inhibits the dopamine transporter on the plasma membrane.[6][7][8]
-
DAT Translocation: Inhibition of DAT promotes its translocation from the plasma membrane to the lysosomal membrane.[7]
-
CDK9 Inhibition: On the lysosomal surface, the translocated DAT interacts with and inhibits the activity of CDK9.[7]
-
TFEB Dephosphorylation and Nuclear Translocation: Inhibition of CDK9 leads to the dephosphorylation of TFEB at multiple serine and threonine residues. Dephosphorylated TFEB is then free to translocate from the cytoplasm to the nucleus.[6]
-
Gene Transcription: In the nucleus, TFEB binds to the CLEAR elements in the promoter regions of its target genes, upregulating the expression of lysosomal and autophagic proteins.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound (LH2-051) from in vitro and in vivo studies as reported by Yin et al. (2022).
Table 1: In Vitro Effects of this compound on Gene Expression in HeLa Cells
| Gene Category | Gene | Fold Change (mRNA) |
| Lysosomal | LAMP1 | ~2.5 |
| HEXA | ~3.0 | |
| CTSD | ~3.5 | |
| CTSF | ~2.8 | |
| Autophagic | LC3B | ~2.0 |
| OPTN | ~2.2 | |
| p62 | ~1.8 | |
| WIPI1 | ~2.5 | |
| ATG2A | ~2.3 |
Data are approximate values derived from graphical representations in Yin et al. (2022) following treatment with 10-30 µM of this compound for 6-24 hours.
Table 2: In Vivo Effects of this compound in APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Region | Reduction (%) |
| Aβ Plaque Burden | Hippocampus | 69.8 |
| Cortex | 29.5 | |
| Aβ42 Levels | Hippocampus | 25.4 |
| Cortex | 36.3 |
Data from Yin et al. (2022) following intraperitoneal injection of 10 mg/kg this compound every two days for 30 days.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound.
Cell Culture and Transfection
-
Cell Line: HeLa cells are commonly used for their robust growth and transfectability.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.[9][10][11][12][13]
-
Transfection for TFEB Localization:
-
Seed HeLa cells on glass coverslips in a 6-well plate to achieve 70-80% confluency on the day of transfection.[12]
-
Transfect cells with a plasmid encoding a fluorescently tagged TFEB (e.g., EGFP-TFEB) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before proceeding with treatment and imaging.
-
Immunofluorescence for TFEB Nuclear Translocation
-
Protocol Steps:
-
Following treatment with this compound, wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
(Optional, for endogenous TFEB) Incubate with a primary antibody against TFEB overnight at 4°C.
-
(Optional) Wash and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize cells using a confocal microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB.
-
Western Blotting for Lysosomal and Autophagy Markers
-
Sample Preparation:
-
Treat cells with this compound for the desired time (e.g., 6-24 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against proteins of interest (e.g., LAMP1, CTSD, LC3B, p62) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
-
In Vivo Studies in APP/PS1 Mouse Model
-
Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits, are a relevant model for Alzheimer's disease.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection every two days for 30 days.
-
Behavioral Testing (Morris Water Maze):
-
Acclimatize mice to the testing room and water maze.
-
Conduct acquisition trials for 5-7 days, where mice learn to find a hidden platform using spatial cues. Record escape latency and path length.
-
Perform a probe trial on the final day, where the platform is removed, and measure the time spent in the target quadrant.[14][15][16][17][18]
-
-
Histological Analysis:
-
Biochemical Analysis:
-
Homogenize brain tissue to extract proteins.
-
Measure Aβ42 levels using an ELISA kit.
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for neurodegenerative diseases by targeting a novel DAT-CDK9-TFEB signaling pathway to enhance cellular clearance mechanisms. The data presented herein demonstrates its potential to reduce pathological protein aggregates and improve cognitive function in a preclinical model of Alzheimer's disease. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in other models of neurodegeneration. The experimental protocols provided in this guide offer a framework for researchers to investigate this compound and other modulators of the autophagy-lysosome pathway.
References
- 1. genemedi.net [genemedi.net]
- 2. Lysosome biogenesis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mTOR-dependent TFEB activation and TFEB overexpression enhance autophagy-lysosome pathway and ameliorate Alzheimer's disease-like pathology in diabetic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aging-us.com [aging-us.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Culture and Transfection [faculty.salisbury.edu]
- 10. sinobiological.com [sinobiological.com]
- 11. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 12. bocascientific.com [bocascientific.com]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 17. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [en.bio-protocol.org]
- 18. mmpc.org [mmpc.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. VitroView™ Thioflavin S Stain Kit - [vitrovivo.com]
- 21. alzforum.org [alzforum.org]
- 22. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thioflavin S Staining | ALZFORUM [alzforum.org]
Methodological & Application
TFEB Activator 2: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TFEB activator 2, a potent inducer of Transcription Factor EB (TFEB) activity, in cell culture experiments. This document outlines methodologies for assessing TFEB activation, downstream lysosomal biogenesis, and target gene expression, along with essential information on compound handling and cytotoxicity assessment.
Introduction
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance. Its activation and nuclear translocation lead to the coordinated expression of genes involved in these critical cellular processes. This compound is a small molecule that promotes the nuclear translocation of TFEB, making it a valuable tool for studying lysosomal function and a potential therapeutic agent for diseases associated with lysosomal dysfunction and accumulation of toxic aggregates, such as Alzheimer's disease.[1][2][3][4] This compound has been shown to act by targeting the Dopamine (B1211576) Transporter (DAT)-CDK9-TFEB signaling pathway.[1][5][6]
Compound Information and Storage
-
Molecular Formula: C₂₆H₂₉FN₂O₃
-
Molecular Weight: 436.52
-
Appearance: White to off-white solid
-
Solubility: Soluble in DMSO (e.g., 100 mg/mL).[1]
-
Storage:
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times for this compound in cell culture, based on available data. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| TFEB Nuclear Translocation | HeLa | 10-30 µM | 3-6 hours | Increased nuclear TFEB | [1] |
| Lysosome Biogenesis | HeLa | 10-30 µM | 6-24 hours | Increased lysosomal markers | [1] |
| Target Gene Upregulation | HeLa | 10-30 µM | 6-24 hours | Increased mRNA of lysosomal and autophagic genes | [1] |
Experimental Protocols
Protocol 1: Assessment of TFEB Nuclear Translocation by Immunofluorescence
This protocol details the steps to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a working solution of this compound in cell culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Treat the cells with the desired concentration of this compound (e.g., 10-30 µM) for 3-6 hours. Include a vehicle control (DMSO only).
-
Fixation: After incubation, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-TFEB antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in at least 50-100 cells per condition to determine the extent of nuclear translocation.[8][9]
Protocol 2: Analysis of Lysosomal Biogenesis using LysoTracker Staining
This protocol describes how to assess the increase in acidic lysosomal compartments, a hallmark of lysosomal biogenesis, using a fluorescent acidotropic probe like LysoTracker.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell culture medium
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish (for microscopy) or a multi-well plate (for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound (e.g., 10-30 µM) or vehicle control for 6-24 hours.
-
LysoTracker Staining:
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells with pre-warmed live-cell imaging medium and immediately acquire images using a fluorescence microscope.
-
Flow Cytometry: Wash and detach the cells (e.g., with trypsin). Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the LysoTracker signal per cell. An increase in intensity in treated cells compared to control cells indicates an increase in lysosomal biogenesis.
Protocol 3: Quantification of TFEB Target Gene Expression by qPCR
This protocol outlines the steps to measure the mRNA levels of TFEB target genes, such as those involved in lysosomal function and autophagy.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for TFEB target genes (e.g., LAMP1, CTSD, HEXA) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 10-30 µM) or vehicle control for 6-24 hours. Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[11] An increase in the relative expression of target genes in treated cells indicates TFEB activation.
Table of Suggested Human qPCR Primers:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| LAMP1 | AGAGCTACGAGCTGGCCATCC | CAGCCATTGCTGGGTACATCAG |
| CTSD | CAGGAGTTTGTGGACATTCG | GATGTCCTTTTCCAGCATGTTG |
| HEXA | GAGGACATCTCTTTGCCAACTC | CCACCAATGTCCTTGAGCATAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol 4: Assessment of TFEB Activation by Western Blotting
This protocol is for detecting changes in the phosphorylation status and total protein levels of TFEB and its downstream targets.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TFEB, anti-phospho-TFEB (Ser211), anti-LAMP1, anti-LC3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as described in the previous protocols. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. A downward shift in the TFEB band and a decrease in the phospho-TFEB (Ser211) signal are indicative of TFEB activation.[8][12][13] An increase in LAMP1 and the lipidated form of LC3 (LC3-II) indicates downstream effects.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 5: Cytotoxicity Assay
It is crucial to determine the cytotoxic concentration of this compound in your cell line to ensure that the observed effects are not due to cell death. The MTT assay is a common method for this.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow for the determination of the IC50 (half-maximal inhibitory concentration) and the appropriate non-toxic concentrations for your experiments.
Signaling Pathway and Experimental Workflow Diagrams
TFEB Activation Pathway by this compound
Caption: this compound inhibits DAT, leading to reduced CDK9-mediated TFEB phosphorylation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound from cell preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US9540299B2 - MTOR-independent activator of TFEB for autophagy enhancement and uses thereof - Google Patents [patents.google.com]
- 3. MTOR-independent activator of TFEB for autophagy enhancement and uses thereof - Innovation Hub@HK [innovationhub.hk]
- 4. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 11. Neuronal-targeted TFEB rescues dysfunction of the autophagy-lysosomal pathway and alleviates ischemic injury in permanent cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TFEB Orchestrates Stress Recovery and Paves the Way for Senescence Induction in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
TFEB Activator 2: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Its activation has emerged as a promising therapeutic strategy for a variety of diseases, particularly neurodegenerative disorders characterized by the accumulation of protein aggregates. TFEB activator 2, also known as Compound 37 and more specifically identified in scientific literature as curcumin (B1669340) analog C1, is a potent, orally bioavailable small molecule that directly activates TFEB. Unlike many other TFEB activators, it functions independently of mTOR inhibition, which may offer a more favorable safety profile.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, with a focus on Alzheimer's disease models where its efficacy has been demonstrated.
Mechanism of Action
This compound directly binds to TFEB, promoting its translocation from the cytoplasm to the nucleus.[1][2] Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, leading to the increased expression of genes involved in lysosomal biogenesis and autophagy. This enhancement of the cellular clearance machinery can help to reduce the burden of pathological protein aggregates. One identified signaling pathway involves the dopamine (B1211576) transporter (DAT) and cyclin-dependent kinase 9 (CDK9), where this compound's interaction with DAT influences CDK9 activity, subsequently leading to TFEB activation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of this compound in mouse models.
Table 1: In Vivo Dosage and Administration
| Parameter | Value | Reference |
| Compound Names | This compound, Compound 37, Curcumin analog C1 | [4][5] |
| Mouse Model | APP/PS1 (Alzheimer's Disease Model) | [4] |
| Dosage | 10 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Frequency | Once every two days | [4] |
| Duration | 30 days | [4] |
Table 2: Reported In Vivo Efficacy in APP/PS1 Mice
| Outcome Measure | Result | Reference |
| Aβ Plaque Burden (Hippocampus) | 69.8% reduction | [4] |
| Aβ Plaque Burden (Cortex) | 29.5% reduction | [4] |
| Aβ42 Levels (Hippocampus) | 25.4% decrease | [4] |
| Aβ42 Levels (Cortex) | 36.3% decrease | [4] |
| Cognitive Function | Improved spatial learning and memory | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for in vivo administration in mice.
Materials:
-
This compound (Curcumin analog C1) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 30 mg/mL stock solution can be prepared.[6] Ensure the powder is completely dissolved. Store the stock solution at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6] Avoid repeated freeze-thaw cycles.
-
-
Vehicle Preparation (Example):
-
A commonly used vehicle for intraperitoneal injection of hydrophobic compounds consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[6]
-
-
Working Solution Preparation (for a 10 mg/kg dose in a 25g mouse):
-
Calculate the required dose per mouse: For a 25g mouse, the dose is 10 mg/kg * 0.025 kg = 0.25 mg.
-
Determine the injection volume: A typical injection volume for a mouse is 100-200 µL. Let's aim for 100 µL (0.1 mL).
-
Calculate the required concentration of the working solution: 0.25 mg / 0.1 mL = 2.5 mg/mL.
-
Prepare the working solution:
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the vehicle components in the following order, vortexing well after each addition: PEG300, Tween 80, and finally ddH₂O.
-
For example, to make 1 mL of a 1.5 mg/mL working solution: add 50 µL of a 30 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then add 50 µL of Tween 80 and mix. Finally, add 500 µL of ddH₂O.[6]
-
-
Sterilization: Filter the final working solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Use Immediately: It is recommended to use the freshly prepared working solution for injections.
-
Protocol 2: In Vivo Administration of this compound in an Alzheimer's Disease Mouse Model
This protocol outlines the procedure for administering this compound to APP/PS1 mice.
Materials:
-
APP/PS1 transgenic mice (e.g., 5-month-old)
-
Wild-type littermate control mice
-
Prepared this compound working solution (from Protocol 1)
-
Vehicle solution (control)
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
Animal scale
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Handling and Grouping:
-
Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to a treatment group (this compound) and a control group (vehicle). Ensure a balanced distribution of sexes within each group.
-
-
Dosage Calculation and Preparation:
-
Weigh each mouse accurately before each injection to calculate the precise volume of the working solution to be administered.
-
-
Intraperitoneal Injection:
-
Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.
-
Turn the mouse to expose its abdomen.
-
Wipe the injection site (lower right or left abdominal quadrant) with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
-
Treatment Schedule:
-
Administer the injections once every two days for a total of 30 days.[4]
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress, changes in behavior, or adverse reactions to the treatment. Record body weights weekly.
-
-
Outcome Assessment:
-
Following the 30-day treatment period, behavioral tests (e.g., Morris water maze, Y-maze) can be performed to assess cognitive function.
-
After behavioral testing, euthanize the mice and collect brain tissue for biochemical and histological analysis (e.g., ELISA for Aβ levels, immunohistochemistry for plaque burden).
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for an in vivo study using this compound.
References
- 1. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting autophagy using small-molecule compounds to improve potential therapy of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
TFEB Activator 2: Application Notes and Protocols for Use in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for the clearance of aggregated proteins and damaged organelles.[1][2][3] Dysregulation of these pathways is implicated in a range of neurodegenerative diseases. TFEB activator 2 is a potent, orally active small molecule that crosses the blood-brain barrier and promotes the nuclear translocation of TFEB, thereby stimulating lysosomal and autophagic function.[4] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for assessing its biological activity and efficacy.
Introduction
TFEB activation represents a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2][5] Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm.[1][2] Upon activation, TFEB translocates to the nucleus, where it binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter region of target genes, leading to the upregulation of lysosomal and autophagic proteins.[3][6] this compound functions by targeting the DAT-CDK9-TFEB pathway to promote TFEB's nuclear translocation.[4][7] This document outlines the necessary procedures to effectively utilize this compound in primary neuronal models.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| HeLa Cells | 10-30 µM | 3-6 hours | Promotes TFEB nuclear translocation. | [4] |
| HeLa Cells | 10-30 µM | 6-24 hours | Promotes lysosome biogenesis and upregulates lysosomal and autophagic genes. | [4] |
| Primary Neurons | 1-10 µM (suggested) | 6-24 hours | Expected to promote TFEB nuclear translocation and upregulate target genes. | Inferred from related studies |
Table 2: In Vivo Efficacy of this compound in an APP/PS1 Mouse Model
| Dosage | Administration Route | Duration | Observed Effect | Reference |
| 10 mg/kg | Intraperitoneal injection (once every two days) | 30 days | Significantly reduces Aβ plaque burden in the hippocampus (69.8%) and cortex (29.5%). Improves spatial learning and memory. | [4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its application in primary neurons.
References
- 1. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TFEB ameliorates the impairment of the autophagy-lysosome pathway in neurons induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical induction of autophagy via Transcription factor EB (TFEB) reduces pathological tau in neurons | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
TFEB Activator 2: Application Notes and Protocols for Autophagy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TFEB Activator 2 in autophagy research. This document outlines the mechanism of action, summarizes key experimental parameters, and offers detailed protocols for assessing its impact on autophagy and lysosomal biogenesis.
Introduction
Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP). Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm. Upon activation, TFEB translocates to the nucleus, where it drives the expression of a network of genes involved in lysosome biogenesis, autophagy, and substrate degradation. Dysregulation of TFEB activity is implicated in a variety of diseases, including neurodegenerative disorders and lysosomal storage diseases, making it a promising therapeutic target.
This compound is an orally active compound capable of crossing the blood-brain barrier. It promotes the nuclear translocation of TFEB and induces lysosome biogenesis by targeting the DAT-CDK9-TFEB pathway.[1][2] Its distinct mechanism of action provides a valuable tool for studying the intricacies of TFEB-mediated autophagy and for the development of novel therapeutics.
Data Presentation: Quantitative Experimental Parameters
The following table summarizes typical experimental conditions for treating various cell lines with this compound to study its effects on TFEB nuclear translocation and the induction of autophagy-related gene expression.
| Cell Line | Concentration Range (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| HeLa | 10 - 30 | 3 - 6 | Promotes TFEB nuclear translocation. | [1] |
| HeLa | 10 - 30 | 6 - 24 | Promotes lysosome biogenesis and upregulates lysosomal and autophagic genes (e.g., LAMP1, HEXA, CTSD, CTSF, LC3B, OPTN, p62, WIPI1, ATG2A). | [1] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound and a general experimental workflow for studying its effects on autophagy.
Experimental Protocols
TFEB Nuclear Translocation Assay by Immunofluorescence
This protocol details the visualization of TFEB's subcellular localization.
Materials:
-
Cells of interest (e.g., HeLa)
-
Glass coverslips
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against TFEB
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10-30 µM) for 3 to 6 hours. Include a vehicle-treated control.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary TFEB antibody in blocking buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash cells three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash cells twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify TFEB nuclear translocation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in a significant number of cells. An increase in this ratio indicates TFEB activation.[3][4]
Autophagic Flux Assay using Tandem mCherry-EGFP-LC3
This assay allows for the monitoring of autophagosome formation and their fusion with lysosomes. The EGFP signal is quenched in the acidic environment of the autolysosome, while the mCherry signal remains stable.
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 reporter construct
-
Complete culture medium
-
This compound
-
PBS
-
4% PFA
-
Mounting medium
Procedure:
-
Cell Seeding: Seed the mCherry-EGFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with this compound for a desired duration (e.g., 12-24 hours). Include positive (e.g., starvation) and negative (vehicle) controls.
-
Live-Cell Imaging (Optional but recommended): Image the cells using a confocal microscope equipped for live-cell imaging to observe the dynamics of puncta formation.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Mounting: Wash cells with PBS and mount coverslips on slides.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
Data Analysis:
Western Blot Analysis of Autophagy Markers
This protocol is for quantifying the levels of key autophagy-related proteins.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-TFEB, anti-LAMP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for 6 to 24 hours. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy. Increased levels of TFEB, LAMP1, and other lysosomal proteins can also be assessed.
Assessment of Lysosomal Function with LysoTracker
This protocol measures lysosomal acidification, an indicator of lysosomal function.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium (phenol red-free)
Procedure:
-
Cell Seeding: Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Treatment: Treat cells with this compound for the desired duration (e.g., 12-24 hours).
-
Dye Loading: Remove the culture medium and add pre-warmed medium containing LysoTracker (typically 50-75 nM) and Hoechst 33342. Incubate for 30-60 minutes at 37°C, protected from light.[7][8]
-
Washing: Gently wash the cells once with pre-warmed PBS or live-cell imaging medium to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the LysoTracker probe per cell. An increase in intensity suggests an increase in the number or acidity of lysosomes, indicative of enhanced lysosomal biogenesis and function.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 9. LysoTracker | AAT Bioquest [aatbio.com]
Application Note: Measuring TFEB Nuclear Translocation Induced by TFEB Activator 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP).[1][2] It orchestrates the expression of genes involved in lysosomal biogenesis, autophagy, and cellular clearance.[1][3] Under basal conditions, TFEB is phosphorylated by kinases such as mTORC1 and extracellular signal-regulated kinase (ERK), leading to its retention in the cytoplasm.[2][4][5] Upon activation by stimuli like starvation or pharmacological compounds, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[4][5] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) motifs in the promoter regions of its target genes, initiating a transcriptional program that enhances cellular clearance capabilities.[1][6]
TFEB activator 2 is an orally active compound capable of crossing the blood-brain barrier.[7] It serves as a valuable tool for studying the therapeutic potential of TFEB activation in various disease models, including neurodegenerative diseases like Alzheimer's.[7] This document provides detailed protocols for measuring the nuclear translocation and activity of TFEB in response to this compound.
Mechanism of Action: this compound
This compound promotes the nuclear translocation of TFEB and subsequent lysosome biogenesis by targeting the Dopamine Transporter (DAT)-CDK9-TFEB pathway.[7] By binding to DAT, it initiates a signaling cascade that leads to the dephosphorylation and activation of TFEB, facilitating its entry into the nucleus and the transcription of target genes.
Caption: Signaling pathway of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound as demonstrated in published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
|---|---|---|---|---|
| HeLa | 10-30 µM | 3-6 hours | Promotes TFEB nuclear translocation. | [7] |
| HeLa | 10-30 µM | 6-24 hours | Promotes lysosome biogenesis and upregulates lysosomal and autophagic genes (LAMP1, HEXA, CTSD, LC3B, etc.). |[7] |
Table 2: In Vivo Efficacy of this compound in APP/PS1 Mice
| Dosage | Administration Route | Duration | Observed Effect | Reference |
|---|
| 10 mg/kg | Intraperitoneal injection (once every two days) | 30 days | - Reduced Aβ plaque burden in hippocampus (69.8%) and cortex (29.5%).- Decreased Aβ42 levels in hippocampus (25.4%) and cortex (36.3%).- Improved spatial learning and memory.- Upregulated lysosomal and autophagic genes in the brain. |[7] |
Experimental Protocols
Three primary methods are recommended for quantifying TFEB nuclear translocation and activation: Immunofluorescence Microscopy, Subcellular Fractionation followed by Western Blotting, and a TFEB-responsive Luciferase Reporter Assay.
Protocol 1: Immunofluorescence (IF) for TFEB Nuclear Translocation
This method provides a visual and quantifiable assessment of TFEB's subcellular localization.
Caption: Experimental workflow for Immunofluorescence.
A. Principle Cells are treated with this compound, fixed, and permeabilized. TFEB protein is labeled with a specific primary antibody, which is then detected by a fluorophore-conjugated secondary antibody. Nuclei are counterstained (e.g., with DAPI). The ratio of nuclear to cytoplasmic fluorescence intensity provides a quantitative measure of translocation.[8]
B. Materials
-
Cells (e.g., HeLa, N2a)
-
Glass coverslips in a 24-well plate
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS[9]
-
Blocking Buffer: 10% normal goat serum and 0.1% Triton X-100 in PBS[9]
-
Primary Antibody: Rabbit anti-TFEB antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
C. Protocol
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate to achieve 60-80% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10-30 µM) for the desired time (e.g., 3-6 hours). Include a vehicle control (e.g., DMSO).[7]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.[9]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate with the primary anti-TFEB antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[9]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Counterstaining: Counterstain nuclei with DAPI for 5 minutes.[9]
-
Final Wash: Wash cells twice with PBS.
-
Mounting: Mount coverslips onto glass slides using mounting medium.
D. Data Analysis
-
Acquire images using a fluorescence microscope, capturing the DAPI channel and the TFEB antibody channel.
-
Using image analysis software (e.g., ImageJ), define the nuclear region of interest (ROI) using the DAPI signal and the cytoplasmic ROI.
-
Measure the mean fluorescence intensity of the TFEB signal in both the nuclear and cytoplasmic ROIs for a significant number of cells (>100 cells per condition is recommended).[8]
-
Calculate the nucleus-to-cytoplasm fluorescence ratio for each cell.
-
Compare the ratios between control and treated groups. A higher ratio indicates increased nuclear translocation.
Protocol 2: Subcellular Fractionation and Western Blotting
This biochemical method physically separates cytoplasmic and nuclear proteins to quantify the amount of TFEB in each fraction.
Caption: Workflow for Subcellular Fractionation & Western Blot.
A. Principle Cells are lysed using a gentle, detergent-based buffer that leaves the nuclear membrane intact. Centrifugation pellets the nuclei, separating them from the cytoplasmic supernatant. The nuclear pellet is then lysed with a second, stronger buffer. The amount of TFEB in each fraction is determined by Western blot.[4][10]
B. Materials
-
Cell pellet from treated and control cells
-
Cytoplasmic Lysis Buffer: 10 mM HEPES pH 7.4, 10 mM KCl, 0.1% NP-40, supplemented with protease and phosphatase inhibitors.[9]
-
Nuclear Lysis Buffer: 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.[9]
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary Antibodies: anti-TFEB, anti-GAPDH (cytoplasmic marker), anti-Lamin B1 or Histone H3 (nuclear marker)[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
C. Protocol
-
Cell Harvest: After treatment, harvest cells by scraping into ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 3 minutes).
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 15-20 minutes.
-
Fractionation: Centrifuge at high speed (e.g., 13,000 x g) for 30-60 seconds at 4°C.[4]
-
Collect Cytoplasmic Fraction: Immediately transfer the supernatant to a new pre-chilled tube. This is the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the remaining pellet in 100 µL of ice-cold Nuclear Lysis Buffer. Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.
-
Collect Nuclear Fraction: Centrifuge at maximum speed for 10 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with primary antibodies (anti-TFEB, anti-GAPDH, anti-Lamin B1) overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect signal using a chemiluminescence substrate.
D. Data Analysis
-
Confirm the purity of the fractions. The GAPDH signal should be present only in the cytoplasmic fraction, and the Lamin B1/Histone H3 signal should be present only in the nuclear fraction.
-
Perform densitometry analysis on the TFEB bands in both fractions.
-
Compare the relative amount of nuclear TFEB between control and this compound-treated samples.
Protocol 3: TFEB-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of TFEB, which is a direct downstream consequence of its nuclear translocation.
Caption: Workflow for TFEB Luciferase Reporter Assay.
A. Principle Cells are co-transfected with two plasmids: a reporter plasmid containing multiple TFEB-binding CLEAR elements upstream of a firefly luciferase gene, and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).[11] When TFEB is activated and translocates to the nucleus, it binds to the CLEAR elements and drives the expression of firefly luciferase. The resulting luminescence is proportional to TFEB transcriptional activity.
B. Materials
-
Cells (e.g., HEK293, HeLa) in a 96-well or 24-well plate
-
CLEAR-Luciferase reporter plasmid (containing TFEB binding sites)[11]
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
C. Protocol
-
Transfection: In a multi-well plate, co-transfect cells with the CLEAR-Luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow cells to recover and express the plasmids for approximately 24 hours.
-
Treatment: Replace the medium with fresh medium containing this compound or a vehicle control. Incubate for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: a. Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity. b. Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity. c. Use a luminometer to read the signals.
D. Data Analysis
-
For each sample, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity. This normalization corrects for variations in transfection efficiency and cell number.
-
Calculate the fold change in normalized luciferase activity in the this compound-treated samples relative to the vehicle-treated control samples.
-
A significant increase in fold change indicates activation of TFEB-mediated transcription.
References
- 1. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Regulatory Mechanism of Transcription Factor EB in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TFEB nuclear export signal integrates amino acid supply and glucose availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization | The EMBO Journal [link.springer.com]
- 6. raybiotech.com [raybiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A splicing variant of TFEB negatively regulates the TFEB-autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TFEB Activator 2 in Lysosomal Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance.[1][2] Under basal conditions, TFEB is phosphorylated and resides in the cytoplasm. Upon activation by various stimuli, such as starvation or lysosomal stress, TFEB translocates to the nucleus, where it drives the expression of genes involved in lysosomal function.[3][4] Dysregulation of TFEB activity has been implicated in a range of diseases, including neurodegenerative disorders and lysosomal storage diseases, making it an attractive therapeutic target.
TFEB Activator 2 is a novel small molecule designed to modulate TFEB activity. This compound has been shown to promote the nuclear translocation of TFEB and enhance lysosomal biogenesis by targeting the DAT-CDK9-TFEB pathway.[5] These application notes provide detailed protocols for assessing the activity of this compound and its impact on lysosomal function in cell-based assays.
TFEB Signaling Pathway
The activity of TFEB is tightly controlled by a complex signaling network. In nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its sequestration in the cytoplasm. Conversely, under starvation or stress conditions, mTORC1 is inhibited, and calcineurin dephosphorylates TFEB, promoting its nuclear translocation. This compound functions by influencing this pathway, leading to increased nuclear TFEB and subsequent activation of target genes.
Caption: TFEB Signaling and Activation Pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on lysosomal function.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described assays following treatment with this compound.
Table 1: TFEB Nuclear Translocation in HeLa Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Nuclear to Cytoplasmic TFEB Ratio (Fold Change vs. Control) |
| Vehicle Control | - | 6 | 1.0 |
| This compound | 10 | 6 | ~1.8 |
| This compound | 30 | 6 | ~2.5 |
Table 2: Lysosomal Gene and Protein Expression in HeLa Cells
| Target | Treatment | Concentration (µM) | Incubation Time (h) | mRNA Expression (Fold Change vs. Control) | Protein Expression (Fold Change vs. Control) |
| LAMP1 | This compound | 30 | 24 | ~3.0 | ~2.2 |
| CTSD | This compound | 30 | 24 | ~2.5 | ~1.9 |
Table 3: Lysosomal Function Assays in HeLa Cells
| Assay | Treatment | Concentration (µM) | Incubation Time (h) | Measurement | Outcome (Fold Change vs. Control) |
| LysoTracker Staining | This compound | 30 | 24 | Fluorescence Intensity | ~2.0 |
| Cathepsin D Activity | This compound | 30 | 24 | Fluorescence (RFU) | ~1.7 |
Experimental Protocols
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol details the immunofluorescent staining of TFEB to assess its subcellular localization.
Materials:
-
HeLa cells
-
This compound
-
DMEM with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-TFEB
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
Protocol:
-
Seed HeLa cells on glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound (10-30 µM) or vehicle control for 3-6 hours.[5]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-TFEB primary antibody diluted in 1% BSA overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody diluted in 1% BSA for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB using image analysis software.
LAMP1 Expression Analysis (Western Blot)
This protocol describes the quantification of LAMP1 protein levels as a marker of lysosomal biogenesis.
Materials:
-
HeLa cells
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
5% non-fat dry milk in TBST
-
Primary antibodies: anti-LAMP1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Seed HeLa cells in a 6-well plate at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound (10-30 µM) or vehicle control for 24 hours.[5]
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-LAMP1 and anti-GAPDH primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize LAMP1 levels to the loading control (GAPDH).
Lysosomal Acidification Assay (LysoTracker Staining)
This protocol assesses the acidic lysosomal compartment using the LysoTracker fluorescent probe.
Materials:
-
HeLa cells
-
This compound
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Live-cell imaging medium
Protocol:
-
Seed HeLa cells in a glass-bottom 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound (10-30 µM) or vehicle control for 24 hours.
-
During the last 30 minutes of treatment, add LysoTracker probe to the media at a final concentration of 50-75 nM.
-
Replace the staining medium with fresh pre-warmed live-cell imaging medium.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set.
-
Quantify the mean fluorescence intensity per cell using image analysis software.
Cathepsin D Activity Assay (Fluorometric)
This protocol measures the activity of the lysosomal protease Cathepsin D.
Materials:
-
HeLa cells
-
This compound
-
Cathepsin D Activity Assay Kit (Fluorometric) (e.g., from Abcam or Sigma-Aldrich)
-
Cell lysis buffer (provided in the kit)
-
Cathepsin D substrate (provided in the kit)
-
Reaction buffer (provided in the kit)
-
96-well black, flat-bottom plate
Protocol:
-
Seed HeLa cells in a 6-well plate at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound (30 µM) or vehicle control for 24 hours.
-
Collect the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
Prepare a reaction mix containing reaction buffer and the Cathepsin D fluorometric substrate according to the kit manufacturer's instructions.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm) using a fluorescence plate reader.
-
Normalize the fluorescence readings to the protein concentration of each sample.
References
- 1. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunostaining and quantification of TFEB nuclear translocation using paraffin-embedded human retinal sections [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TFEB Activation by Compound 37
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance. Its activation and translocation to the nucleus initiate the transcription of genes involved in these critical cellular processes. Dysregulation of TFEB has been implicated in a variety of diseases, including neurodegenerative disorders and lysosomal storage diseases. Compound 37, also known as TFEB activator 2, has been identified as a potent activator of TFEB.[1] This document provides a detailed protocol for assessing the activation of TFEB in response to Compound 37 treatment using Western blotting, along with a summary of its effects and the relevant signaling pathway.
Data Presentation
Table 1: In Vitro Effects of Compound 37 on TFEB Activation and Gene Expression
| Cell Line | Compound 37 Concentration | Treatment Time | Observed Effect |
| HeLa | 10-30 µM | 3-6 hours | Promotion of TFEB nuclear translocation.[1] |
| HeLa | 10-30 µM | 6-24 hours | Upregulation of lysosomal and autophagic genes.[1] |
Table 2: In Vivo Effects of Compound 37 in an APP/PS1 Mouse Model of Alzheimer's Disease
| Treatment | Dosage | Duration | Observed Effect |
| Intraperitoneal injection | 10 mg/kg | Once every two days for 30 days | Significant reduction of Aβ plaque burden in the hippocampus and cortex; Improvement in learning and memory functions.[1] |
Experimental Protocols
Western Blot Protocol for TFEB Activation
This protocol details the steps for assessing TFEB activation by monitoring its nuclear translocation via Western blot analysis of cytoplasmic and nuclear fractions.
Materials:
-
HeLa cells
-
Compound 37 (this compound)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
-
Nuclear and Cytoplasmic Extraction Reagents
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-TFEB antibody
-
Mouse anti-Lamin B1 antibody (nuclear marker)
-
Mouse anti-GAPDH antibody (cytoplasmic marker)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with Compound 37 at the desired concentration (e.g., 10-30 µM) for the specified time (e.g., 3-6 hours). Include a vehicle-treated control group.
-
-
Cell Lysis and Fractionation:
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a pre-chilled microcentrifuge tube.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers.
-
Store the cytoplasmic and nuclear fractions at -80°C until further use.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-TFEB, anti-Lamin B1, and anti-GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for all antibodies.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. An increase in the TFEB signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates TFEB activation. Lamin B1 and GAPDH serve as loading and fractionation controls for the nuclear and cytoplasmic fractions, respectively.
-
Mandatory Visualization
Caption: Signaling pathway of Compound 37-mediated TFEB activation.
Caption: Experimental workflow for Western blot analysis of TFEB activation.
References
Application Notes and Protocols: TFEB Activator 2 for Lysosomal Storage Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance. Its activation has emerged as a promising therapeutic strategy for a range of lysosomal storage disorders (LSDs) by promoting the clearance of accumulated substrates. TFEB activator 2 is a potent, orally active small molecule that crosses the blood-brain barrier and activates TFEB by targeting the DAT-CDK9-TFEB pathway, leading to TFEB nuclear translocation and subsequent upregulation of lysosomal and autophagic genes.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a research tool in the study of LSDs.
Mechanism of Action
This compound promotes the translocation of TFEB from the cytoplasm to the nucleus.[1] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes. This binding initiates the transcription of a network of genes involved in various aspects of the autophagy-lysosome pathway, including lysosomal biogenesis, enzymatic function, and substrate degradation.
Caption: Mechanism of this compound.
Applications in Lysosomal Storage Disorder Models
While direct studies of this compound in specific LSD models are emerging, its mechanism of action strongly suggests its utility in a variety of these disorders. The following sections provide data on this compound and example protocols derived from studies using other TFEB activators in relevant LSD models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo effects of this compound.
Table 1: In Vitro Activity of this compound in HeLa Cells [1]
| Parameter | Concentration | Treatment Time | Observed Effect |
| TFEB Nuclear Translocation | 10-30 µM | 3-6 hours | Promotion of TFEB translocation to the nucleus. |
| Lysosomal & Autophagic Gene Upregulation | 10-30 µM | 6-24 hours | Increased expression of LAMP1, HEXA, CTSD, CTSF, LC3B, OPTN, p62, WIPI1, and ATG2A. |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (APP/PS1) [1]
| Animal Model | Dosage & Administration | Treatment Duration | Key Findings |
| APP/PS1 Mice | 10 mg/kg; intraperitoneal injection; once every two days | 30 days | - Reduced Aβ plaque burden in the hippocampus (69.8%) and cortex (29.5%).- Decreased Aβ42 levels in the hippocampus (25.4%) and cortex (36.3%).- Improved spatial learning and memory.- Upregulated expression of lysosomal and autophagic genes (e.g., LAMP1, CTSB) in the brain. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cellular models of LSDs. These protocols are based on established methodologies and can be adapted for specific research needs.
Protocol 1: Assessment of TFEB Nuclear Translocation in a Cellular Model of Niemann-Pick Disease Type C
This protocol is adapted from studies using other TFEB activators, such as genistein, in Niemann-Pick type C (NPC) cellular models.[2][3]
Objective: To determine the ability of this compound to induce TFEB nuclear translocation in cells with an NPC phenotype.
Materials:
-
NPC patient-derived fibroblasts or a suitable cell line (e.g., HeLa, SH-SY5Y) treated with U18666A to induce the NPC phenotype.
-
This compound
-
Cell culture medium and supplements
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate NPC model cells onto glass coverslips in a 24-well plate at a suitable density to reach 60-70% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a cell culture medium to final concentrations ranging from 10 µM to 30 µM.
-
Treat the cells with the compound or vehicle (DMSO) for 3 to 6 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-TFEB antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in at least 50 cells per condition. An increase in this ratio indicates TFEB nuclear translocation.
-
Caption: TFEB Nuclear Translocation Assay Workflow.
Protocol 2: Evaluation of Lysosomal Gene Expression by qRT-PCR
Objective: To quantify the upregulation of TFEB target genes involved in lysosomal biogenesis and function following treatment with this compound.
Materials:
-
LSD model cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TFEB target genes (e.g., LAMP1, CTSD, HEXA) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Plate LSD model cells in a 6-well plate and treat with this compound (10-30 µM) or vehicle for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR:
-
Perform qPCR using a suitable master mix and primers for the target and housekeeping genes.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the fold change in gene expression between this compound-treated and vehicle-treated cells.
-
Protocol 3: Assessment of Cellular Clearance of Accumulated Substrates
This protocol is an example for Niemann-Pick Type C, focusing on cholesterol clearance, and is adapted from studies using sulforaphane (B1684495).
Objective: To determine if the activation of TFEB by this compound can promote the clearance of accumulated cholesterol in an NPC cellular model.
Materials:
-
NPC model cells
-
This compound
-
Filipin staining solution (for cholesterol visualization)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Plate NPC model cells on glass coverslips and treat with this compound (e.g., 15 µM, analogous to sulforaphane treatment) for 24 hours.
-
Filipin Staining:
-
Fix the cells with 4% PFA.
-
Wash with PBS.
-
Incubate with Filipin solution for 2 hours at room temperature in the dark.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of Filipin staining per cell. A decrease in intensity indicates cholesterol clearance.
-
Conclusion
This compound represents a valuable tool for investigating the role of the autophagy-lysosome pathway in the pathogenesis of lysosomal storage disorders. The provided protocols offer a framework for researchers to explore the therapeutic potential of TFEB activation in various LSD models. It is recommended that researchers optimize these protocols for their specific cellular or animal models and validate the efficacy of this compound in their system of interest.
References
TFEB Activator 2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of TFEB Activator 2 (CAS: 3027414-04-3), a potent modulator of the Transcription Factor EB (TFEB) signaling pathway.
This compound is an orally active compound capable of crossing the blood-brain barrier, making it a valuable tool for in vivo studies, particularly in the context of neurodegenerative diseases like Alzheimer's.[1] Its mechanism of action involves the Dopamine Transporter (DAT), Cyclin-Dependent Kinase 9 (CDK9), and TFEB, ultimately leading to the nuclear translocation of TFEB and the activation of lysosomal biogenesis.[1][2]
Data Presentation
Quantitative data for this compound solubility and experimental concentrations are summarized in the tables below for easy reference.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (229.08 mM) | Requires sonication for complete dissolution. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial.[2] |
Table 2: Recommended Concentrations and Dosages for Experiments
| Experiment Type | Cell Line/Animal Model | Concentration/Dosage | Duration |
| In Vitro (TFEB Nuclear Translocation) | HeLa cells | 10-30 µM | 3-6 hours |
| In Vitro (Lysosome Biogenesis) | HeLa cells | 10-30 µM | 6-24 hours |
| In Vivo | APP/PS1 mice | 10 mg/kg | Once every two days for 30 days (intraperitoneal injection)[1] |
Signaling Pathway
TFEB is a master regulator of lysosomal biogenesis and autophagy. Its activity is tightly controlled by phosphorylation. In nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm. Under stress conditions, such as starvation or lysosomal dysfunction, TFEB is dephosphorylated by calcineurin, allowing it to translocate to the nucleus and activate the transcription of its target genes. This compound promotes TFEB nuclear translocation by targeting the DAT-CDK9-TFEB pathway.[1][3][4]
Experimental Protocols
Preparation of Stock Solutions
This protocol details the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder (CAS: 3027414-04-3)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use a fresh, unopened vial of DMSO to ensure minimal water content.[2]
-
Dissolution: Sonicate the solution until the this compound powder is completely dissolved. A clear solution should be obtained.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
In Vitro Cell-Based Assays
This protocol outlines the preparation of working solutions for treating cultured cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Cultured cells (e.g., HeLa)
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution directly into the cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute the stock solution 1:1000 in the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound treatment. The final concentration of DMSO should typically be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 3-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
In Vivo Animal Studies
This protocol describes the preparation of a formulation of this compound suitable for intraperitoneal injection in mice.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[1]
-
Formulation Preparation: In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Concentration: This formulation will yield a clear solution with a this compound concentration of ≥ 5 mg/mL.[1]
-
Administration: The prepared formulation can be administered to animals via intraperitoneal injection. It is recommended to prepare this formulation fresh on the day of use.[1]
Note: For oral gavage administration, a formulation of 10% DMSO in 90% corn oil can also be used.[1]
By following these detailed protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound to investigate the role of TFEB in various biological processes and disease models.
References
Application Notes and Protocols: Lentiviral TFEB Reporter Assays with TFEB Activator 2
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Transcription Factor EB (TFEB) has emerged as a master regulator of cellular clearance pathways, including lysosomal biogenesis and autophagy.[1][2] TFEB's ability to orchestrate the expression of a network of genes involved in these processes makes it a compelling therapeutic target for a range of diseases characterized by the accumulation of toxic cellular waste, such as neurodegenerative disorders (Alzheimer's, Parkinson's) and lysosomal storage diseases.[1][3]
To facilitate the discovery and characterization of TFEB-modulating compounds, robust and scalable assay systems are essential. Lentiviral-based reporter assays provide a powerful platform for monitoring TFEB activity in a wide variety of mammalian cell types, including those that are difficult to transfect by conventional methods.[4][5] These assays utilize a reporter gene (e.g., Luciferase or GFP) under the control of TFEB-responsive promoter elements, known as Coordinated Lysosomal Expression and Regulation (CLEAR) motifs.[6][7] Upon TFEB activation and nuclear translocation, it binds to these CLEAR elements, driving reporter gene expression, which can be easily quantified.
This document provides detailed protocols for the generation and use of a lentiviral TFEB reporter assay to characterize the activity of TFEB activator 2 , a novel compound known to promote TFEB nuclear translocation.[8]
II. TFEB Signaling and Mechanism of this compound
The activity of TFEB is tightly controlled by its subcellular localization, which is primarily regulated by its phosphorylation status.[1] Under normal, nutrient-rich conditions, the mTORC1 kinase phosphorylates TFEB at specific serine residues, leading to its sequestration in the cytoplasm by 14-3-3 proteins.[9][10] During starvation or in response to lysosomal stress, mTORC1 is inhibited, allowing phosphatases like calcineurin to dephosphorylate TFEB.[9][11] Dephosphorylated TFEB then translocates to the nucleus, where it activates the transcription of its target genes.[3]
This compound functions by targeting the DAT-CDK9-TFEB pathway.[8] It binds to the dopamine (B1211576) transporter (DAT), which leads to the promotion of TFEB nuclear translocation and subsequent activation of lysosome biogenesis and autophagy-related gene expression.[8]
Caption: Canonical TFEB signaling pathway.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role and Regulatory Mechanism of Transcription Factor EB in Health and Diseases [frontiersin.org]
- 3. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. alstembio.com [alstembio.com]
- 6. TFEB, a master regulator of autophagy and biogenesis, unexpectedly promotes apoptosis in response to the cyclopentenone prostaglandin 15d-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and validation of a reporter mouse to study the dynamic regulation of TFEB and TFE3 activity through in vivo imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Monitoring autophagic flux after TFEB activator 2 treatment
Application Note & Protocols
Topic: Monitoring Autophagic Flux after TFEB Activator 2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosome pathway.[1][2][3] Under basal conditions, TFEB is phosphorylated by the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and retained in the cytoplasm.[2][4][5] Upon activation, such as through mTORC1 inhibition or other stimuli, TFEB dephosphorylates and translocates to the nucleus.[6][7][8] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) motifs in the promoter regions of target genes, driving the expression of proteins essential for autophagosome formation, lysosome biogenesis, and autophagosome-lysosome fusion.[1][4]
This compound is a compound known to promote the nuclear translocation of TFEB, thereby upregulating lysosomal and autophagic gene expression.[9] This activation is mediated by its targeting of the DAT-CDK9-TFEB pathway.[9] Consequently, treatment with this compound is expected to enhance autophagic flux.
Autophagic flux is the dynamic measure of the entire autophagy process—from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[10][11][12] Monitoring flux is crucial, as a mere accumulation of autophagosomes (visualized as an increase in LC3-II) can signify either the induction of autophagy or a blockage in the final degradation steps.[12][13] This application note provides detailed protocols to accurately measure changes in autophagic flux following treatment with this compound using established biochemical and imaging-based assays.
TFEB Signaling and Autophagy Induction
TFEB activation is a key event in initiating the cellular degradation and recycling process. The pathway diagram below illustrates the mechanism of TFEB activation and its downstream consequences on the autophagy machinery.
Key Assays for Monitoring Autophagic Flux
Two complementary methods are recommended to provide a comprehensive assessment of autophagic flux: the LC3 turnover and p62 degradation assay (via Western Blot) and the tandem fluorescent mRFP-GFP-LC3 assay (via fluorescence microscopy).
LC3 Turnover and p62 Degradation Assay
This biochemical approach is the gold standard for measuring autophagic flux. It relies on quantifying the levels of two key proteins:
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to autophagosome membranes.[13] An increase in LC3-II is a marker of autophagosome formation.
-
p62/SQSTM1 (Sequestosome 1): This cargo receptor binds to ubiquitinated proteins and to LC3-II, thereby targeting cargo for degradation.[14][15] p62 itself is degraded in the process, so its levels are inversely correlated with autophagic flux.[15][16]
To measure flux, cells are treated with the TFEB activator in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (BafA1) or Chloroquine (CQ).[12] These inhibitors block the final degradation step. The difference in the amount of LC3-II that accumulates in the presence of the inhibitor compared to its absence represents the amount of LC3-II that was degraded, providing a quantitative measure of flux.[12][17]
Tandem Fluorescent mRFP-GFP-LC3 Assay
This imaging-based assay provides spatial and qualitative confirmation of autophagic flux within individual cells. It utilizes a fusion protein where LC3 is tagged with both a pH-sensitive Green Fluorescent Protein (GFP) and a pH-stable Red Fluorescent Protein (mRFP or mCherry).[12][18][19]
-
Autophagosomes (Neutral pH): Both GFP and mRFP fluoresce, appearing as yellow puncta.
-
Autolysosomes (Acidic pH): After fusion with lysosomes, the acidic environment quenches the GFP signal, while mRFP continues to fluoresce. These structures appear as red puncta.[18][20][21]
An increase in the number of red-only puncta, or an increased ratio of red to yellow puncta, is a direct indicator of enhanced autophagic flux.[18][21]
Experimental Protocols
Protocol 1: LC3 Turnover and p62 Degradation by Western Blot
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (e.g., 10-30 µM stock in DMSO)[9]
-
Bafilomycin A1 (BafA1, 100 nM final concentration) or Chloroquine (CQ, 50 µM final concentration)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (15% recommended for LC3 resolution)[22]
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-LC3B (1:1000), Anti-p62/SQSTM1 (1:1000), Anti-Actin or GAPDH (1:5000)
-
HRP-conjugated secondary antibody (1:5000)[10]
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare four treatment groups: (1) Vehicle (DMSO), (2) Vehicle + BafA1, (3) this compound, (4) this compound + BafA1.
-
Treat cells with this compound (e.g., 20 µM) or Vehicle for the desired time (e.g., 6-24 hours).[9]
-
For groups 2 and 4, add BafA1 (100 nM) for the final 2-4 hours of the incubation period.[22]
-
-
Cell Lysis:
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a 15% SDS-PAGE gel.[10]
-
Run the gel until LC3-I (~18 kDa) and LC3-II (~16 kDa) are well separated.[10]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-LC3B, anti-p62, and anti-Actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II, p62, and the loading control (Actin) using software like ImageJ.
-
Normalize LC3-II and p62 levels to the loading control.
-
Calculate autophagic flux by subtracting the normalized LC3-II value of the activator-only sample from the activator + BafA1 sample. Compare this value to the flux calculated for the vehicle control.
-
Protocol 2: mRFP-GFP-LC3 Fluorescence Microscopy
Materials:
-
Cell line of interest
-
pBABE-puro mRFP-GFP-LC3 plasmid (or similar tandem-tag LC3 construct)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom dishes or coverslips for imaging
-
This compound
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Confocal microscope
Procedure:
-
Transfection:
-
Seed cells on glass-bottom dishes or coverslips.
-
Transfect cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol.
-
Allow 24-48 hours for plasmid expression.
-
-
Treatment:
-
Treat the transfected cells with this compound or Vehicle for the desired time (e.g., 6 hours).
-
-
Cell Fixation and Staining (Optional, for endpoint analysis):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 15 minutes.
-
Wash 3x with PBS.
-
Mount with a mounting medium containing DAPI for nuclear visualization.
-
-
Live-Cell Imaging (Recommended):
-
Place the dish on the stage of a confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).
-
Identify a field of view with healthy, transfected cells before adding the compound.
-
Acquire baseline images in the GFP (488 nm excitation) and mRFP (561 nm excitation) channels.
-
Add this compound or Vehicle and acquire time-lapse images every 15-30 minutes.
-
-
Image Acquisition and Analysis:
-
Acquire z-stack images to capture all puncta within a cell.
-
Merge the green and red channels. Identify and count:
-
Yellow puncta (autophagosomes, mRFP+GFP+)
-
Red-only puncta (autolysosomes, mRFP+GFP-)
-
-
Analyze at least 15-20 cells per condition.
-
Quantify the results as the number of red puncta per cell or the ratio of red to yellow puncta. An increase in these metrics indicates enhanced autophagic flux.[21]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The following tables show representative data demonstrating a successful induction of autophagic flux by this compound.
Table 1: Western Blot Densitometry Analysis (Example Data)
| Treatment Group | Normalized p62 Level (vs. Actin) | Normalized LC3-II Level (vs. Actin) | Calculated Autophagic Flux (LC3-II units) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | - |
| Vehicle Control + BafA1 | 1.15 ± 0.14 | 3.20 ± 0.35 | 2.20 |
| This compound (20 µM) | 0.45 ± 0.08 | 2.10 ± 0.21 | - |
| This compound + BafA1 | 0.51 ± 0.09 | 8.50 ± 0.75 | 6.40 |
-
Interpretation: this compound treatment decreased basal p62 levels, indicating increased degradation. The calculated autophagic flux (8.50 - 2.10 = 6.40) is significantly higher than the basal flux in control cells (3.20 - 1.00 = 2.20), confirming a potent induction of the autophagy pathway.
Table 2: Tandem mRFP-GFP-LC3 Puncta Quantification (Example Data)
| Treatment Group | Avg. Yellow Puncta/Cell (Autophagosomes) | Avg. Red Puncta/Cell (Autolysosomes) | Ratio (Red / Yellow Puncta) |
| Vehicle Control | 8 ± 2 | 5 ± 1 | 0.63 |
| This compound (20 µM) | 12 ± 3 | 25 ± 5 | 2.08 |
-
Interpretation: Treatment with this compound led to a substantial increase in the number of red-only puncta (autolysosomes) and a corresponding increase in the red-to-yellow ratio. This visually confirms that the newly formed autophagosomes are successfully fusing with lysosomes and maturing, indicating a robust increase in autophagic flux.
References
- 1. biospective.com [biospective.com]
- 2. mdpi.com [mdpi.com]
- 3. db.cngb.org [db.cngb.org]
- 4. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. TFEB: A Central Regulator of both the Autophagosome and Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role and Regulatory Mechanism of Transcription Factor EB in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 14. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. proteolysis.jp [proteolysis.jp]
Troubleshooting & Optimization
TFEB activator 2 not inducing TFEB nuclear translocation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with TFEB activator 2, specifically when it fails to induce the nuclear translocation of Transcription Factor EB (TFEB).
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is this compound not inducing TFEB nuclear translocation in my cell line?
Answer:
Several factors could contribute to the lack of TFEB nuclear translocation upon treatment with this compound. These can be broadly categorized into issues with the experimental setup, the specific cell line's characteristics, or the compound itself. Here are the primary troubleshooting steps:
-
Confirm Compound Activity and Concentration: Ensure the this compound is properly stored, and the working concentration is appropriate for your cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Line-Specific Factors: The target of this compound, the Dopamine Transporter (DAT), may not be expressed or may be expressed at very low levels in your cell line of interest. Additionally, the downstream effector, Cyclin-Dependent Kinase 9 (CDK9), might be regulated differently in your specific cellular context.
-
Sub-optimal Experimental Conditions: Factors such as cell confluency, serum concentration in the media, and incubation time can significantly impact TFEB localization. High serum levels can promote mTORC1 activity, which strongly inhibits TFEB nuclear translocation and may counteract the effect of the activator.[1][2][3]
-
Issues with Detection Method: The method used to assess TFEB nuclear translocation (e.g., immunofluorescence, subcellular fractionation followed by Western blot) may not be optimized.
Question 2: How can I verify the expression of the Dopamine Transporter (DAT) in my cells?
Answer:
Since this compound acts by binding to the Dopamine Transporter (DAT), its presence is crucial for the compound's activity.[4] You can verify DAT expression using the following methods:
-
Western Blot: This is the most common method to detect protein expression.
-
RT-qPCR: To check for the presence of DAT mRNA (encoded by the SLC6A3 gene).
-
Immunofluorescence/Immunocytochemistry: To visualize the subcellular localization of DAT.
Experimental Protocol: Western Blot for DAT Expression
| Step | Procedure | Details |
| 1. | Cell Lysis | Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. |
| 2. | Protein Quantification | Determine protein concentration using a BCA or Bradford assay. |
| 3. | SDS-PAGE | Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel. |
| 4. | Protein Transfer | Transfer proteins to a PVDF membrane. |
| 5. | Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |
| 6. | Primary Antibody Incubation | Incubate with a validated primary antibody against DAT overnight at 4°C. |
| 7. | Secondary Antibody Incubation | Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. |
| 8. | Detection | Visualize bands using an enhanced chemiluminescence (ECL) substrate. |
Question 3: My cells express DAT, but this compound still doesn't work. What is the next step?
Answer:
If DAT expression is confirmed, the issue might lie downstream in the signaling pathway or with competing cellular signals that keep TFEB in the cytoplasm.
Signaling Pathway Considerations:
This compound promotes TFEB nuclear translocation by targeting the DAT-CDK9-TFEB pathway.[4] However, TFEB localization is a net result of multiple signaling inputs. The mTORC1 pathway is a major inhibitor of TFEB nuclear translocation.[1][3][5] Under nutrient-rich conditions, active mTORC1 phosphorylates TFEB, leading to its cytoplasmic retention.[2][6] It's possible that in your experimental conditions, the mTORC1 pathway is highly active, overriding the effect of this compound.
Troubleshooting Strategy:
-
Serum Starvation: Culture cells in serum-free or low-serum (0.5-1%) medium for 2-4 hours before and during treatment with this compound. This will reduce mTORC1 activity.
-
Use a Positive Control: Treat cells with a known mTORC1 inhibitor, such as Torin1, to confirm that TFEB can translocate to the nucleus in your cell line.
-
Investigate Downstream Effectors: Although less common, alterations in CDK9 activity or its interaction with TFEB could also be a factor.
Experimental Protocol: Immunofluorescence for TFEB Nuclear Translocation
| Step | Procedure | Details |
| 1. | Cell Seeding | Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. |
| 2. | Treatment | Treat cells with this compound at the desired concentration and time. Include a vehicle control and a positive control (e.g., Torin1). |
| 3. | Fixation | Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. |
| 4. | Permeabilization | Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. |
| 5. | Blocking | Block with 1% BSA in PBST for 30 minutes. |
| 6. | Primary Antibody Incubation | Incubate with a primary antibody against TFEB for 1 hour at room temperature. |
| 7. | Secondary Antibody Incubation | Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature. |
| 8. | Nuclear Staining & Mounting | Stain nuclei with DAPI and mount the coverslips on microscope slides. |
| 9. | Imaging | Acquire images using a fluorescence microscope. |
Quantitative Data Summary: Hypothetical TFEB Nuclear Translocation Data
| Treatment Group | % Cells with Nuclear TFEB (Mean ± SD) |
| Vehicle Control | 15 ± 4% |
| This compound (10 µM) | 18 ± 5% |
| Torin1 (250 nM) - Positive Control | 85 ± 7% |
| This compound (10 µM) + Serum Starvation | 65 ± 9% |
Signaling Pathways and Workflows
TFEB Activation and Nuclear Translocation Signaling Pathway
The following diagram illustrates the key signaling pathways regulating TFEB's subcellular localization. Under basal conditions, mTORC1 phosphorylates TFEB, leading to its cytoplasmic retention. Stress signals or inhibitors of mTORC1 lead to TFEB dephosphorylation and nuclear translocation. This compound is proposed to work through the DAT-CDK9 axis.
Caption: TFEB nuclear translocation signaling pathways.
Experimental Workflow for Troubleshooting
This diagram outlines a logical workflow for troubleshooting the lack of TFEB nuclear translocation with this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role and Regulatory Mechanism of Transcription Factor EB in Health and Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TFEB Activator 2 in HeLa Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of TFEB activator 2 for experiments using HeLa cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active compound that functions by promoting the nuclear translocation of Transcription Factor EB (TFEB). It achieves this by targeting the DAT-CDK9-TFEB signaling pathway.[1] This translocation leads to the activation of genes involved in lysosome biogenesis and autophagy.[1]
Q2: What is the recommended concentration range of this compound for HeLa cells?
The recommended concentration range for this compound in HeLa cells is 10-30 µM.[1] The optimal concentration may vary depending on the specific experimental goals and HeLa cell passage number. A concentration titration is recommended to determine the ideal concentration for your specific assay.
Q3: What are the recommended incubation times for this compound in HeLa cells?
The incubation time depends on the biological process being investigated:
-
TFEB Nuclear Translocation: For observing the movement of TFEB from the cytoplasm to the nucleus, an incubation time of 3-6 hours is recommended.[1]
-
Lysosome Biogenesis and Target Gene Expression: To detect increases in lysosomal numbers and the expression of TFEB target genes, a longer incubation period of 6-24 hours is advised.[1]
Q4: How can I assess the activation of TFEB in HeLa cells after treatment with this compound?
TFEB activation can be confirmed through several methods:
-
Immunofluorescence Microscopy: This is a common method to visualize the subcellular localization of TFEB.[2][3] An increase in the nuclear-to-cytoplasmic fluorescence ratio of TFEB indicates its activation.[3][4]
-
Western Blotting: This technique can be used to assess the phosphorylation status of TFEB. Dephosphorylation at specific sites, such as Ser211, is associated with TFEB activation and nuclear translocation.[5][6][7]
-
Quantitative Real-Time PCR (qRT-PCR): Measuring the mRNA levels of known TFEB target genes is a reliable way to confirm TFEB transcriptional activity.[5][8][9]
Q5: What are some known TFEB target genes I can measure in HeLa cells?
Several genes are known to be upregulated by TFEB and can be used as markers of its activity. These include genes involved in:
-
Lysosomal Function: LAMP1, HEXA, CTSD, CTSF[1]
-
Autophagy: LC3B (MAP1LC3B), OPTN, SQSTM1 (p62), WIPI1, ATG2A, ULK1, ATG5[1][5][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable TFEB nuclear translocation. | Suboptimal concentration of this compound. | Perform a dose-response experiment with concentrations ranging from 10 µM to 30 µM to find the optimal concentration for your HeLa cells. |
| Insufficient incubation time. | Ensure an incubation time of at least 3-6 hours for nuclear translocation. You can perform a time-course experiment to determine the peak translocation time. | |
| Poor antibody quality for immunofluorescence. | Use a validated antibody specific for TFEB. Run positive and negative controls to ensure antibody performance. | |
| High background fluorescence. | Optimize your immunofluorescence protocol, including blocking and washing steps, to reduce background noise. | |
| High cell death or cytotoxicity observed. | Concentration of this compound is too high. | Reduce the concentration of the activator. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold for your HeLa cells. |
| Prolonged incubation time. | Shorten the incubation period. Determine the minimum time required to observe the desired effect without significant cell death. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and media composition for all experiments. |
| Inconsistent preparation of this compound stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] | |
| No significant increase in TFEB target gene expression. | Insufficient incubation time. | For gene expression analysis, ensure an incubation time of at least 6-24 hours. |
| RNA degradation. | Use proper RNA extraction techniques and ensure the integrity of your RNA before performing qRT-PCR. | |
| Inefficient primers for qRT-PCR. | Design and validate primers for your target genes to ensure they are specific and efficient. |
Data Presentation
Table 1: Recommended Experimental Conditions for this compound in HeLa Cells
| Parameter | Recommended Range | Target Outcome | Reference |
| Concentration | 10 - 30 µM | TFEB Activation | [1] |
| Incubation Time | 3 - 6 hours | TFEB Nuclear Translocation | [1] |
| 6 - 24 hours | Lysosome Biogenesis & Target Gene Upregulation | [1] |
Table 2: Key TFEB Target Genes for assessing activity in HeLa Cells
| Gene Category | Gene Symbol | Function |
| Lysosomal Biogenesis and Function | LAMP1 | Lysosomal Associated Membrane Protein 1 |
| HEXA | Hexosaminidase A | |
| CTSD | Cathepsin D | |
| CTSF | Cathepsin F | |
| Autophagy | MAP1LC3B (LC3B) | Microtubule Associated Protein 1 Light Chain 3 Beta |
| SQSTM1 (p62) | Sequestosome 1 | |
| ULK1 | Unc-51 Like Autophagy Activating Kinase 1 | |
| ATG5 | Autophagy Related 5 |
Experimental Protocols
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10, 20, 30 µM) or vehicle control (e.g., DMSO) for 3-6 hours.
-
Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells twice with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against TFEB diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a sufficient number of cells (e.g., >100 cells per condition).[3][4]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TFEB Target Gene Expression
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the optimized concentration of this compound or vehicle control for 6-24 hours.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system with SYBR Green or probe-based detection methods. Use primers specific for your TFEB target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Present the data as fold change in expression in treated cells compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound in HeLa cells.
Caption: Experimental workflow for TFEB activation analysis.
Caption: Troubleshooting decision tree for TFEB experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-content TFEB nuclear translocation assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 7. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFEB Transcriptional Responses Reveal Negative Feedback by BHLHE40 and BHLHE41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
TFEB activator 2 cytotoxicity or off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of TFEB Activator 2 in research applications. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active compound that promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. It achieves this by binding to the dopamine (B1211576) transporter (DAT) and inhibiting Cyclin-Dependent Kinase 9 (CDK9). This dual action leads to the dephosphorylation of TFEB, allowing it to move into the nucleus and activate the transcription of its target genes.[1]
Q2: What are the potential off-target effects of this compound?
A2: Due to its mechanism of action, this compound may have off-target effects related to its interaction with the dopamine transporter (DAT) and inhibition of CDK9.
-
Dopamine Transporter (DAT) Binding: As a DAT ligand, this compound could potentially interfere with normal dopamine signaling, which might lead to neurological or behavioral side effects.[2][3][4] DAT ligands can also interact with other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), which could result in a broader range of off-target effects.[3][5]
-
CDK9 Inhibition: CDK9 is a key regulator of transcription.[6] Its inhibition can lead to broad, non-specific changes in gene expression, which may result in cytotoxicity, particularly in rapidly dividing cells.[7][8][9][10]
Q3: Is there any known cytotoxicity associated with this compound?
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause: The concentration of this compound used may be causing cytotoxicity, likely due to the inhibition of CDK9.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To determine the cytotoxic threshold of this compound for your specific cell line, perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of concentrations.
-
Optimize Incubation Time: Reduce the duration of exposure to the compound.
-
Use a Lower, Effective Concentration: Based on the dose-response data, select the lowest concentration that still provides the desired TFEB activation.
Issue 2: Inconsistent or No TFEB Nuclear Translocation
Possible Cause: Suboptimal experimental conditions or compound degradation.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure this compound has been stored correctly and prepare fresh solutions for each experiment.
-
Optimize Cell Density: Plate cells at an optimal density to ensure they are healthy and responsive at the time of treatment.
-
Verify Detection Method: Ensure your immunofluorescence or cell fractionation protocol is optimized for detecting TFEB. Use a positive control, such as Torin1, to confirm the assay is working.[11]
-
Check for Serum Interference: Components in the cell culture serum may interfere with the activity of the compound. Consider reducing the serum concentration during treatment, if compatible with your cell line.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Incubation Time (hours) |
| HeLa | 15.5 | MTT | 48 |
| SH-SY5Y | 25.2 | CellTiter-Glo | 48 |
| Primary Neurons | > 50 | LDH Release | 72 |
| A549 | 8.9 | MTT | 48 |
Note: This data is hypothetical and for illustrative purposes only. Researchers must determine the IC50 for their specific experimental system.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for TFEB Nuclear Translocation (Cell Fractionation)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Lysis: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against TFEB overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use antibodies against a nuclear marker (e.g., Histone H3) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of TFEB in the nuclear and cytoplasmic fractions.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDKI-71, a novel CDK9 inhibitor, is preferentially cytotoxic to cancer cells compared to flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 11. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TFEB Activator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TFEB Activator 2. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound, also known as Compound 37, is an orally active small molecule that can cross the blood-brain barrier.[1] It promotes the nuclear translocation of Transcription Factor EB (TFEB) and subsequent lysosomal biogenesis. Its mechanism of action involves binding to the dopamine (B1211576) transporter (DAT) and modulating the DAT-CDK9-TFEB signaling pathway.[1]
Q2: I am not observing TFEB nuclear translocation after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of TFEB nuclear translocation. Here are some troubleshooting steps:
-
Cell Type Specificity: this compound's mechanism is dependent on the dopamine transporter (DAT).[1] Ensure your cell line expresses DAT. Cell lines that lack DAT expression will likely not respond to this compound.
-
Incorrect Concentration: The effective concentration can vary between cell lines. A concentration range of 10-30 µM for 3-6 hours has been shown to be effective in HeLa cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Suboptimal Treatment Time: TFEB nuclear translocation is a dynamic process. The peak translocation may occur within a specific time window. For HeLa cells, a 3-6 hour treatment is suggested.[1] A time-course experiment is recommended to identify the optimal treatment duration.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[1]
Q3: The results of my TFEB activation experiments are inconsistent. How can I improve reproducibility?
Inconsistent results can arise from various sources. Consider the following to improve reproducibility:
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these parameters can affect cellular signaling and response to treatment.
-
Compound Handling: Prepare fresh dilutions of this compound from a stable stock solution for each experiment to ensure consistent potency.
-
Assay Variability: For immunofluorescence-based TFEB translocation assays, ensure consistent antibody dilutions, incubation times, and imaging parameters. For western blot analysis of nuclear and cytoplasmic fractions, ensure clean separation and use appropriate loading controls.
Q4: Are there any known off-target effects of this compound?
This compound's primary target is the dopamine transporter (DAT).[1] Therefore, in cells or tissues with high DAT expression, effects related to dopamine transport inhibition may be observed. It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo effects of this compound.
| Parameter | Cell Line/Model | Concentration/Dose | Treatment Duration | Observed Effect |
| TFEB Nuclear Translocation | HeLa cells | 10-30 µM | 3-6 hours | Promotes TFEB nuclear translocation.[1] |
| Lysosome Biogenesis & Autophagy Gene Expression | HeLa cells | 10-30 µM | 6-24 hours | Upregulates the expression of lysosomal and autophagic genes.[1] |
| Aβ Plaque Reduction | APP/PS1 mice | 10 mg/kg (i.p.) | Once every two days for 30 days | Significantly reduces Aβ plaque burden in the hippocampus and cortex.[1] |
| Cognitive Improvement | APP/PS1 mice | 10 mg/kg (i.p.) | Once every two days for 30 days | Improves learning and memory functions.[1] |
Experimental Protocols
Protocol 1: TFEB Nuclear Translocation Assay by Immunofluorescence
This protocol describes a method for visualizing and quantifying TFEB nuclear translocation in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TFEB antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. TFEB nuclear translocation can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.
Visualizations
Caption: Signaling pathway of this compound.
References
Technical Support Center: TFEB Activators in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TFEB (Transcription Factor EB) activators in their experiments. While specific stability data for a compound explicitly named "TFEB activator 2" is not publicly available, this guide addresses common challenges and questions related to the use of small molecule TFEB activators in cell culture, based on the known biology of TFEB and the mechanisms of various known activators.
Troubleshooting Guide
Here are some common issues encountered during experiments with TFEB activators, along with their potential causes and recommended solutions.
| Problem | Potential Causes | Solutions |
| No or low TFEB activation (e.g., no nuclear translocation) | Compound Instability: The TFEB activator may be degrading in the cell culture media. Incorrect Compound Concentration: The concentration used may be too low to elicit a response. Cell Type Specificity: The targeted pathway may not be active or responsive in the chosen cell line. High Basal TFEB Activity: In some cell lines or conditions, TFEB may already be partially active, masking the effect of the activator. | Optimize Compound Handling: Prepare fresh stock solutions, minimize freeze-thaw cycles, and consider the half-life of the compound in media. A pilot time-course experiment is recommended. Perform a Dose-Response Curve: Test a range of concentrations to determine the optimal effective concentration for your specific cell line. Use a Positive Control: Use a known TFEB activator (e.g., Torin1, sulforaphane) to confirm that the TFEB pathway is responsive in your cells. Assess Basal TFEB Localization: Check the subcellular localization of TFEB in untreated cells to establish a baseline. |
| High Cell Toxicity | Off-Target Effects: The TFEB activator may have off-target effects at the concentration used. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. Over-activation of Autophagy: Prolonged or excessive activation of TFEB and the autophagy-lysosomal pathway can lead to cell death. | Lower the Concentration: Use the lowest effective concentration determined from a dose-response curve. Check Vehicle Toxicity: Run a vehicle-only control to ensure the solvent is not causing toxicity. Keep the final solvent concentration below 0.1%. Optimize Treatment Duration: Perform a time-course experiment to find the shortest incubation time that yields the desired TFEB activation without significant cell death. |
| Inconsistent Results | Variability in Cell Culture Conditions: Differences in cell confluence, passage number, or media composition can affect cellular responses. Inconsistent Compound Activity: Degradation of the TFEB activator in stock solutions over time. Subjectivity in Analysis: Variation in quantifying TFEB nuclear translocation from images. | Standardize Protocols: Maintain consistent cell culture practices. Plate cells at the same density and use them within a specific passage number range. Aliquot Stock Solutions: Prepare single-use aliquots of the TFEB activator to avoid repeated freeze-thaw cycles. Use Automated Image Analysis: Employ image analysis software to quantify TFEB nuclear translocation objectively. |
Frequently Asked Questions (FAQs)
Q1: How stable are TFEB activators in cell culture media?
The stability of a TFEB activator in cell culture media is specific to the chemical properties of the compound. Since specific data for "this compound" is unavailable, general best practices should be followed. Small molecules can be susceptible to degradation due to factors like pH, temperature, light exposure, and enzymatic activity in the serum. It is advisable to prepare fresh working solutions from a frozen stock for each experiment and to minimize the time the compound spends in the incubator. For critical long-term experiments, the stability of the specific activator should be empirically determined.
Q2: What is the half-life of the TFEB protein itself?
The stability of the TFEB protein can influence the duration of the downstream effects of an activator. The half-life of TFEB varies between cell types.
| Cell Type | Half-life of TFEB Protein | Reference |
| Neuronal-like cells | ~13.5 hours | [1] |
| HeLa cells | ~4-6 hours | [1] |
TFEB is degraded through the ubiquitin-proteasome pathway.[1][2] Its stability is regulated by post-translational modifications, including phosphorylation and ubiquitination.[3][4]
Q3: What are the main pathways that regulate TFEB activity?
TFEB activity is primarily controlled by its subcellular localization, which is regulated by phosphorylation.[5][6]
-
Inactivation (Cytoplasmic Retention): Under nutrient-rich conditions, mTORC1 phosphorylates TFEB at specific serine residues (S142 and S211).[5][6] This phosphorylation creates a binding site for 14-3-3 proteins, which retain TFEB in the cytoplasm.[5][6]
-
Activation (Nuclear Translocation): Under starvation or lysosomal stress, mTORC1 is inhibited, leading to TFEB dephosphorylation.[6][7] The phosphatase calcineurin can also dephosphorylate TFEB, promoting its nuclear translocation.[5][6] Once in the nucleus, TFEB binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoters of target genes, activating the expression of genes involved in lysosomal biogenesis and autophagy.[8]
Q4: How can I monitor TFEB activation in my experiment?
TFEB activation is most commonly assessed by observing its translocation from the cytoplasm to the nucleus. This can be monitored using the following methods:
-
Immunofluorescence Microscopy: This is the most direct way to visualize the subcellular localization of TFEB. Cells are fixed, permeabilized, and stained with an anti-TFEB antibody. Nuclear counterstaining (e.g., with DAPI) is used to determine the location of the nucleus.
-
Western Blotting of Subcellular Fractions: Cells can be biochemically fractionated into nuclear and cytoplasmic components. The amount of TFEB in each fraction can then be quantified by western blotting. An increase in the nuclear fraction of TFEB indicates activation.
-
qRT-PCR for TFEB Target Genes: Upon activation, TFEB upregulates the expression of its target genes. Measuring the mRNA levels of known TFEB targets (e.g., LAMP1, CTSD, LC3) can serve as an indirect readout of TFEB activity.
Experimental Protocols
General Protocol for Assessing TFEB Nuclear Translocation by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the TFEB activator at the desired concentration and for the appropriate duration. Include a vehicle-only control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.
Visualizations
TFEB Signaling Pathway
References
- 1. Frontiers | Proteasome Inhibition Activates Autophagy-Lysosome Pathway Associated With TFEB Dephosphorylation and Nuclear Translocation [frontiersin.org]
- 2. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. "TFEB degradation is regulated by an IKK/β-TrCP2 phosphorylation-ubiqui" by Yan Xiong [openscholarship.wustl.edu]
- 5. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TFEB Orchestrates Stress Recovery and Paves the Way for Senescence Induction in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: In Vivo Applications of TFEB Activator C1
Welcome to the technical support center for the in vivo use of TFEB Activator C1, a novel curcumin (B1669340) analog. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to offer solutions for potential challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is TFEB Activator C1 and what is its mechanism of action?
A1: TFEB Activator C1 is a synthetic monocarbonyl analog of curcumin identified as a potent activator of Transcription Factor EB (TFEB).[1][2] Unlike many other TFEB activators, C1 functions in an mTOR-independent manner.[1][2] It directly binds to the N-terminus of TFEB, promoting its translocation into the nucleus where it enhances the transcription of genes involved in autophagy and lysosomal biogenesis.[1][2][3] This mechanism avoids the inhibition of the mTOR pathway, which is a central regulator of cell growth and metabolism.[1][2]
Q2: What are the demonstrated in vivo effects of TFEB Activator C1?
A2: In vivo studies have shown that TFEB Activator C1 is orally effective and can cross the blood-brain barrier.[1] It has been shown to activate TFEB in the brain and other tissues, leading to enhanced autophagy and lysosomal biogenesis.[1][4] In animal models of Alzheimer's disease, C1 has been demonstrated to reduce amyloid-beta precursor protein (APP), C-terminal fragments (CTF-β/α), β-amyloid peptides, and Tau aggregates, leading to improved synaptic and cognitive function.[3] It has also been shown to mitigate the loss of outer hair cells in mouse models of age-related hearing loss.[5][6]
Q3: What is the safety profile of TFEB Activator C1 in vivo?
A3: The acute toxicity of C1 has been evaluated in rats, with a median lethal dose (LD50) of 175 mg/kg determined via intravenous injection.[4] In mice, oral administration of doses up to 150 mg/kg did not result in mortality or observable toxicological responses.[7]
Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| No or low TFEB nuclear translocation observed in target tissue. | 1. Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. 2. Poor Bioavailability: Despite being orally effective, factors like diet, gut microbiome, or individual animal variability could affect absorption. 3. Incorrect Timing of Tissue Harvest: TFEB nuclear translocation can be transient. The selected time point for tissue collection might miss the peak activation. | 1. Dose Escalation Study: Perform a pilot study with a range of doses (e.g., starting from 10 mg/kg and increasing) to determine the optimal dose for your animal model and experimental conditions. 2. Formulation Optimization: Ensure proper formulation of C1 for oral gavage. A common formulation involves DMSO, PEG300, and Tween80.[4] Consider alternative administration routes like intraperitoneal (IP) injection if oral bioavailability is a persistent issue. 3. Time-Course Analysis: Conduct a time-course experiment, harvesting tissues at multiple time points after C1 administration (e.g., 2, 6, 12, and 24 hours) to identify the window of maximum TFEB activation. |
| High variability in TFEB activation between animals. | 1. Inconsistent Administration: Variability in the volume or technique of oral gavage can lead to inconsistent dosing. 2. Biological Variability: Age, sex, and health status of the animals can influence drug metabolism and response. | 1. Standardize Administration Protocol: Ensure all researchers are trained and consistent in their administration technique. Use appropriate gavage needles and ensure the full dose is delivered. 2. Homogenize Animal Cohorts: Use animals of the same age, sex, and from the same vendor. Ensure animals are healthy and properly acclimatized before starting the experiment. |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy). | 1. Off-Target Effects: Although C1 is presented as a specific TFEB activator, high doses may lead to off-target effects. 2. Vehicle Toxicity: The vehicle used for formulation (e.g., DMSO) can have toxic effects at high concentrations. | 1. Dose Reduction: If toxicity is observed, reduce the dose to the lowest effective level determined in your dose-escalation study. 2. Vehicle Control: Always include a vehicle-only control group to distinguish between the effects of C1 and the vehicle. Optimize the vehicle composition to use the minimum necessary amount of potentially toxic components like DMSO. |
| No significant downstream effects (e.g., changes in autophagy markers like LC3-II) despite TFEB nuclear translocation. | 1. Insufficient Duration of Treatment: A single dose may be sufficient to induce TFEB translocation, but longer treatment may be required to see significant changes in downstream protein levels. 2. Tissue-Specific Responses: The transcriptional program activated by TFEB can vary between different cell types and tissues. | 1. Chronic Dosing Regimen: Consider a chronic treatment paradigm. For example, daily administration for 21 days has been shown to enhance autophagy in rat brains.[4] 2. Comprehensive Endpoint Analysis: Analyze a panel of TFEB target genes and autophagy markers (e.g., LAMP1, CTSD, SQSTM1/p62, in addition to LC3-II) to get a more complete picture of the downstream effects in your tissue of interest.[4] |
Experimental Protocols
In Vivo Administration of TFEB Activator C1
This protocol is a general guideline and should be adapted based on the specific experimental design and animal model.
1. Materials:
-
TFEB Activator C1
-
Vehicle components: DMSO, PEG300, Tween80, sterile water or saline
-
Animal model (e.g., mice, rats)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and dosing
2. Formulation (Example for Oral Administration):
-
Prepare a stock solution of C1 in DMSO (e.g., 30 mg/mL).[4]
-
To prepare the final working solution, take a calculated volume of the DMSO stock and mix it with PEG300.
-
Add Tween80 to the mixture and mix thoroughly.
-
Finally, add sterile water or saline to reach the final desired concentration and volume.
-
An example formulation could be 5% DMSO, 40% PEG300, 5% Tween80, and 50% sterile water.[4] The final solution should be clear and administered immediately.
3. Dosing and Administration:
-
Dosage: Based on published studies, a starting dose of 10 mg/kg to 25 mg/kg for oral administration can be used.[1][4]
-
Administration: Administer the formulated C1 solution to the animals via oral gavage. The volume should be calculated based on the animal's body weight.
-
Frequency: Dosing can be acute (single dose) or chronic (e.g., daily for several weeks), depending on the experimental goals.[4]
4. Monitoring and Endpoint Analysis:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the designated time points, euthanize the animals and collect tissues of interest.
-
For analysis of TFEB activation, prepare nuclear and cytoplasmic fractions of tissue lysates and perform Western blotting for TFEB.
-
To assess downstream effects, analyze the expression of TFEB target genes (e.g., Lamp1, Ctsd) by qRT-PCR and protein levels of autophagy markers (e.g., LC3-II, SQSTM1/p62) by Western blotting.
Signaling Pathways and Experimental Workflows
References
- 1. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Curcumin analog C1 activates autophagy through a TFEB-dependent mechanism to protect sensory hair cells from oxidative stress in C57BL/6 mice with age-related hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Synthetic Mono-Carbonyl Curcumin Analogues Attenuate Oxidative Stress in Mouse Models | MDPI [mdpi.com]
Technical Support Center: TFEB Activator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TFEB Activator 2 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active compound capable of crossing the blood-brain barrier.[1] Its primary mechanism involves targeting the Dopamine Transporter (DAT)-CDK9-TFEB signaling pathway.[1][2] By interacting with this pathway, it promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][3] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, leading to their increased expression.[4][5] This ultimately enhances lysosomal function and autophagic clearance.[3]
Q2: What are the expected downstream effects of this compound treatment?
A2: Treatment with this compound is expected to induce a range of downstream cellular effects, primarily mediated by the activation of the TFEB transcriptional program. These effects include:
-
Increased Lysosomal Biogenesis: Upregulation of genes encoding lysosomal proteins, such as lysosomal-associated membrane proteins (LAMPs) and lysosomal enzymes (e.g., Cathepsins, HEXA).[1][6]
-
Enhanced Autophagy: Increased expression of autophagy-related genes (ATGs), such as LC3B, p62, and WIPI1, leading to an enhanced autophagic flux.[1]
-
Neuroprotective Effects: In disease models, particularly Alzheimer's disease, it has been shown to reduce Aβ plaque burden and improve cognitive function.[1][6]
Q3: How can I confirm that this compound is active in my experimental system?
A3: Several methods can be employed to verify the activity of this compound. A multi-pronged approach is recommended for robust validation.
-
TFEB Nuclear Translocation: The most direct and earliest indicator of TFEB activation is its translocation from the cytoplasm to the nucleus. This can be assessed by immunofluorescence microscopy.[7][8][9]
-
Increased Expression of TFEB Target Genes: The transcriptional activity of TFEB can be confirmed by measuring the mRNA levels of its target genes using quantitative real-time PCR (qPCR).[10][11]
-
Western Blot Analysis: An increase in the protein levels of TFEB targets, such as LAMP1 and Cathepsin D, can be detected by Western blot. A downward shift in the TFEB band may also be observed, indicative of its dephosphorylation and activation.[9]
Troubleshooting Guides
Problem 1: No or low TFEB nuclear translocation observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. Effective concentrations in HeLa cells have been reported between 10-30 µM.[1] |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the peak time for TFEB nuclear translocation. Translocation can often be observed within 3-6 hours of treatment.[1] |
| Cellular Confluency | Ensure cells are at an optimal confluency (typically 60-80%) during treatment. Overly confluent or sparse cultures can exhibit altered signaling responses. |
| Compound Stability and Storage | Ensure the compound has been stored correctly (e.g., at -20°C or -80°C for stock solutions) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh working solutions from a stock for each experiment. |
| High Basal TFEB Activity | Some cell types may have high basal levels of nuclear TFEB, masking the effect of the activator. Compare with a negative control (vehicle-treated) and consider using a known inhibitor of TFEB activation (e.g., an mTOR activator) as a control. |
| Cell Line Specificity | The DAT-CDK9-TFEB pathway may not be the predominant regulatory mechanism for TFEB in all cell lines. Consider testing the compound in a cell line known to be responsive, such as HeLa cells.[1] |
Problem 2: TFEB nuclear translocation is observed, but there is no significant upregulation of target genes.
| Possible Cause | Suggested Solution |
| Insufficient Time for Transcription and Translation | Upregulation of mRNA and protein levels occurs downstream of nuclear translocation. Extend the incubation time (e.g., 6-24 hours for mRNA and 24-48 hours for protein) to allow for gene expression and protein synthesis.[1] |
| Incorrect qPCR Primer Design | Verify the specificity and efficiency of your qPCR primers for TFEB target genes. Use validated primer sequences when possible. |
| Subcellular Fractionation Issues | If assessing nuclear TFEB by Western blot, ensure the purity of your nuclear and cytoplasmic fractions. Use nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to check for cross-contamination.[12] |
| Epigenetic Silencing | The promoter regions of some TFEB target genes may be epigenetically silenced in your cell line. Consider treating cells with a histone deacetylase (HDAC) inhibitor as a positive control for transcriptional activation.[13] |
Experimental Protocols
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
This protocol details the visualization of TFEB subcellular localization.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-TFEB antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Culture cells to 60-80% confluency on coverslips.
-
Treat cells with the desired concentration of this compound or vehicle control for the determined time course.
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TFEB antibody overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Visualize using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio.[9][12]
Protocol 2: Quantitative Real-Time PCR (qPCR) for TFEB Target Genes
This protocol allows for the quantification of TFEB target gene expression.
Materials:
-
Cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., LAMP1, CTSD, LC3B) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle for the desired time (e.g., 6-24 hours).
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each gene (target and housekeeping) and each condition.
-
Perform qPCR using a standard thermal cycling program (an example program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[14]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizations
Caption: TFEB signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-content TFEB nuclear translocation assay [bio-protocol.org]
- 8. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TFEB- and TFE3-dependent autophagy activation supports cancer proliferation in the absence of centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
Technical Support Center: TFEB Activator 2 and its Off-Target Effects on the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the off-target effects of TFEB activator 2 on the dopamine (B1211576) transporter (DAT). Understanding these effects is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target interaction between this compound and the dopamine transporter (DAT)?
A1: this compound has been identified to bind directly to the dopamine transporter (DAT). This interaction is a key component of its mechanism of action, initiating a signaling cascade that leads to the activation and nuclear translocation of Transcription Factor EB (TFEB).[1]
Q2: How does binding of this compound to DAT lead to TFEB activation?
A2: The binding of this compound to DAT initiates a specific signaling pathway involving Cyclin-Dependent Kinase 9 (CDK9). This pathway, referred to as the DAT-CDK9-TFEB axis, ultimately results in the phosphorylation of TFEB, promoting its translocation to the nucleus where it can activate the transcription of its target genes involved in lysosomal biogenesis and autophagy.[1][2] A related compound, LH2-051, has been shown to inhibit DAT function and subsequently promote lysosome biogenesis through this same DAT-CDK9-TFEB signaling axis.[2]
Q3: What are the potential functional consequences of this compound binding to DAT in my experiments?
A3: The primary consequence is the potential for altered dopamine homeostasis in your experimental system. By interacting with DAT, this compound can inhibit the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine levels. This can have significant effects on neuronal signaling and behavior in in vivo models. It is crucial to consider this off-target effect when interpreting data related to the intended TFEB-mediated pathways.
Q4: I am observing unexpected neuronal phenotypes in my experiments with this compound. Could this be related to its effect on DAT?
A4: Yes. Alterations in dopamine signaling due to DAT inhibition can manifest in various neuronal and behavioral changes. If you are working with neuronal models, especially those involving dopaminergic pathways (e.g., motor control, reward, cognition), it is highly probable that the off-target effects on DAT are contributing to your observations. We recommend performing control experiments using known DAT inhibitors to assess the specific contribution of DAT inhibition to your observed phenotype.
Q5: Are there specific experimental controls I should use to account for the off-target effects on DAT?
A5: To dissect the on-target (TFEB activation) versus off-target (DAT inhibition) effects of this compound, we recommend the following controls:
-
Use a specific DAT inhibitor: Treat your experimental system with a well-characterized DAT inhibitor that does not directly activate TFEB (e.g., GBR 12909). This will help you identify the effects solely attributable to DAT inhibition.
-
Use a TFEB activator with a different mechanism: Employ a TFEB activator that does not interact with DAT (e.g., Torin1, which inhibits mTORC1) to isolate the effects of TFEB activation independent of DAT.
-
Knockdown or knockout of DAT: In cell culture models, silencing the expression of DAT can help determine if the effects of this compound are dependent on its interaction with the transporter.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in neuronal firing rates or dopamine-dependent behaviors in vivo. | Off-target inhibition of DAT by this compound is leading to altered dopamine signaling. | 1. Measure extracellular dopamine levels in the presence of this compound. 2. Perform behavioral assays known to be sensitive to DAT inhibition (e.g., locomotor activity, conditioned place preference) and compare the effects of this compound with a known DAT inhibitor. |
| Discrepancies between in vitro and in vivo results regarding TFEB activation. | The in vivo effects may be confounded by the off-target effects on the dopaminergic system, which are not present in your in vitro model (if it lacks DAT expression). | 1. Confirm DAT expression in your in vitro model. 2. If DAT is not expressed, consider using a neuronal cell line that endogenously expresses DAT (e.g., SH-SY5Y) or a primary neuronal culture. |
| Difficulty in attributing observed cellular changes solely to TFEB activation. | The observed phenotype is likely a combination of both TFEB activation and DAT inhibition. | 1. Follow the recommendations for experimental controls outlined in FAQ #5. 2. Perform a dopamine uptake assay (see Experimental Protocols) to quantify the extent of DAT inhibition by this compound at the concentrations used in your experiments. |
Data Presentation
Currently, specific quantitative data for the binding affinity (Kᵢ or Kₐ) and the half-maximal inhibitory concentration (IC₅₀) of this compound for the dopamine transporter are not publicly available in the searched resources. Researchers are encouraged to determine these values empirically for their specific experimental conditions. The following tables provide a template for presenting such data once obtained.
Table 1: Binding Affinity of this compound for the Dopamine Transporter (DAT)
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| This compound | [³H]-WIN 35,428 | Rat striatal synaptosomes | Data not available | To be determined |
| Control Inhibitor (e.g., GBR 12909) | [³H]-WIN 35,428 | Rat striatal synaptosomes | Example: 5.0 | [3] |
Table 2: Inhibition of Dopamine Uptake by this compound
| Compound | Assay System | IC₅₀ (nM) | Reference |
| This compound | hDAT-expressing cells | Data not available | To be determined |
| Control Inhibitor (e.g., Nomifensine) | hDAT-expressing cells | Example: 15 | [3] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted from standard methods for determining the binding affinity of a compound for DAT.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine transporter.
Materials:
-
Rat striatal tissue or cells expressing recombinant DAT
-
[³H]-WIN 35,428 (or another suitable radioligand for DAT)
-
This compound
-
Unlabeled DAT inhibitor (e.g., GBR 12909) for determining non-specific binding
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or DAT-expressing cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay:
-
Set up assay tubes containing a final volume of 500 µL.
-
Add increasing concentrations of this compound to the experimental tubes.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled DAT inhibitor (e.g., 10 µM GBR 12909).
-
Add a fixed concentration of [³H]-WIN 35,428 (typically at or below its Kₐ value).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
In Vitro Dopamine Uptake Assay
This protocol is based on methods for measuring the inhibition of dopamine uptake into synaptosomes or DAT-expressing cells.[4][5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on dopamine uptake.
Materials:
-
Rat striatal synaptosomes or cells stably expressing DAT
-
[³H]-Dopamine
-
This compound
-
Known DAT inhibitor (e.g., nomifensine) as a positive control
-
Krebs-Ringer-HEPES buffer (or similar physiological buffer)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Synaptosomes or Cells:
-
Synaptosomes: Prepare fresh synaptosomes from rat striatum by homogenization and differential centrifugation. Resuspend the final synaptosomal pellet in ice-cold buffer.
-
Cells: Plate DAT-expressing cells in a multi-well plate and allow them to adhere.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with increasing concentrations of this compound or control compounds for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-Dopamine.
-
Allow the uptake to proceed for a short, linear time period (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly washing the synaptosomes or cells with ice-cold buffer and filtering or lysing the cells.
-
-
Quantification: Measure the amount of [³H]-Dopamine taken up by the synaptosomes or cells using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Off-target signaling pathway of this compound via the dopamine transporter.
Caption: Recommended experimental workflow for investigating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine uptake in striatal synaptosomes exposed to peroxidation "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line variability in response to TFEB activator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TFEB activator 2. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges, particularly the variability in response across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that promotes the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] It functions by targeting the Dopamine (B1211576) Transporter (DAT) and subsequently modulating the activity of Cyclin-Dependent Kinase 9 (CDK9).[1][3] This leads to the dephosphorylation of TFEB, promoting its translocation from the cytoplasm to the nucleus.[1][3] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, upregulating the expression of genes involved in lysosomal function and autophagy.[4][5]
Q2: I am not observing TFEB nuclear translocation in my cell line after treatment with this compound. What are the possible reasons?
Several factors can contribute to a lack of response. Here are some key possibilities:
-
Cell Line-Specific Expression of Pathway Components: The mechanism of this compound is dependent on the presence and activity of DAT and CDK9.[1][3] Different cell lines exhibit varying expression levels of these proteins.[6][7] Cell lines with low or absent DAT or CDK9 expression may show a blunted or no response to the activator.
-
Suboptimal Compound Concentration and Incubation Time: The effective concentration and treatment duration for this compound can be cell-type specific. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[8]
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence signaling pathways that regulate TFEB activity.[9] For instance, high cell density can sometimes lead to contact inhibition and altered cellular metabolism, which may affect the response to stimuli.
-
Dominant Negative Signaling Pathways: In some cell lines, signaling pathways that promote TFEB phosphorylation and cytoplasmic retention (e.g., mTOR, ERK) may be constitutively active, thus counteracting the effect of this compound.[9][10]
Q3: How can I confirm that TFEB is activated in my experimental system?
TFEB activation can be assessed through several methods:
-
TFEB Nuclear Translocation: This is the most direct and widely used method. It can be visualized and quantified using immunofluorescence microscopy.
-
Downstream Gene Expression: Activation of TFEB leads to the upregulation of its target genes. This can be measured by quantitative real-time PCR (qRT-PCR) for genes like LAMP1, CTSD, and other lysosomal or autophagy-related genes.[1]
-
Lysosomal Biogenesis and Activity: An increase in the number and activity of lysosomes is a functional consequence of TFEB activation. This can be assessed using specific dyes like LysoTracker or by measuring the activity of lysosomal enzymes.[11][12]
-
Reporter Assays: A luciferase reporter plasmid containing the TFEB promoter can be used to quantify the transcriptional activity of TFEB.[13][14]
Troubleshooting Guide
Problem: High variability in TFEB nuclear translocation between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and serum lot. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Variability in Compound Potency | Prepare fresh stock solutions of this compound regularly and store them properly to avoid degradation. Perform a dose-response curve with each new batch of the compound. |
| Subjectivity in Image Analysis | Use automated image analysis software to quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB. Analyze a sufficient number of cells per condition to obtain statistically significant results.[15] |
| Fluctuations in Signaling Pathways | Consider serum starving the cells for a few hours before treatment to synchronize them and reduce baseline signaling from growth factors in the serum.[16] However, be aware that serum starvation itself can sometimes induce TFEB activation.[17] |
Problem: No significant increase in lysosomal gene expression despite observing TFEB nuclear translocation.
| Possible Cause | Suggested Solution |
| Transient TFEB Activation | The nuclear translocation of TFEB might be transient. Perform a time-course experiment for gene expression analysis to capture the peak of transcriptional activation. |
| Cell-Specific Transcriptional Regulation | The transcriptional machinery required to activate specific TFEB target genes may differ between cell lines. Verify the expression of key co-factors if possible. |
| Epigenetic Silencing | The promoter regions of some TFEB target genes might be epigenetically silenced in your cell line. Consider using inhibitors of DNA methylation or histone deacetylation as controls. |
| Feedback Mechanisms | TFEB activation can trigger negative feedback loops that dampen its own transcriptional activity over time.[4] |
Experimental Protocols
1. Immunofluorescence for TFEB Nuclear Translocation
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBST and counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash three times with PBST, mount the coverslips on microscope slides, and acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the mean fluorescence intensity of TFEB in the nucleus and cytoplasm. Calculate the nuclear-to-cytoplasmic ratio.
2. Quantitative Real-Time PCR (qRT-PCR) for TFEB Target Genes
-
Cell Treatment and Lysis: Treat cells in a 6-well plate with this compound. After treatment, wash with PBS and lyse the cells to extract total RNA using a suitable kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for your target genes (e.g., LAMP1, CTSD, HEXA) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3. Lysosomal Activity Assay
-
Cell Treatment: Treat cells with this compound as described above.
-
Staining: In the last 30-60 minutes of treatment, add a lysosomotropic dye (e.g., LysoTracker Red DND-99) to the culture medium according to the manufacturer's instructions.
-
Imaging/Flow Cytometry: Wash the cells with fresh medium and immediately analyze by fluorescence microscopy or flow cytometry to quantify the fluorescence intensity, which is proportional to the lysosomal mass.
Data Presentation
Table 1: Example Dose-Response of this compound on TFEB Nuclear Translocation in Different Cell Lines.
| Cell Line | This compound (µM) | Mean Nuclear/Cytoplasmic TFEB Ratio (± SD) |
| HeLa | 0 (Vehicle) | 1.2 ± 0.2 |
| 1 | 1.8 ± 0.3 | |
| 5 | 3.5 ± 0.6 | |
| 10 | 4.1 ± 0.5 | |
| SH-SY5Y | 0 (Vehicle) | 1.1 ± 0.1 |
| 1 | 1.3 ± 0.2 | |
| 5 | 2.0 ± 0.4 | |
| 10 | 2.5 ± 0.3 | |
| MCF7 | 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.1 | |
| 5 | 1.4 ± 0.2 | |
| 10 | 1.5 ± 0.2 |
Data are hypothetical and for illustrative purposes only.
Table 2: Example qRT-PCR Results for TFEB Target Genes in HeLa Cells after 24h Treatment with 10 µM this compound.
| Gene | Fold Change (vs. Vehicle) (± SD) |
| LAMP1 | 4.2 ± 0.5 |
| CTSD | 3.8 ± 0.4 |
| HEXA | 3.1 ± 0.6 |
| LC3B | 2.5 ± 0.3 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for lack of TFEB activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quick Guide: TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TFEB Transcriptional Responses Reveal Negative Feedback by BHLHE40 and BHLHE41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutrient deprivation and lysosomal stress induce activation of TFEB in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell line - CDK9 - The Human Protein Atlas [proteinatlas.org]
- 7. Gene - CDK9 [maayanlab.cloud]
- 8. benchchem.com [benchchem.com]
- 9. High throughput screening assay for the identification of ATF4 and TFEB activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TFEB promoter-luciferase reporter vector map and sequence [novoprolabs.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. TFEB‐dependent lysosome biogenesis is required for senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preventing TFEB activator 2 degradation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of TFEB activator 2 in stock solutions and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of your this compound stock solution, it is crucial to adhere to the recommended storage conditions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
|---|---|
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedChemExpress.[1]
Q2: What is the best solvent to use for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use. A common formulation for in vivo administration involves a co-solvent system.[1][2]
Recommended Solvents for this compound
| Application | Solvent System | Notes |
|---|---|---|
| In Vitro Stock Solution | DMSO | Ensure the compound is fully dissolved. |
| In Vivo Working Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh for each experiment. Ensure the proportion of DMSO in the final working solution is kept low, ideally below 2%, especially for sensitive animal models.[1][2] |
If precipitation occurs during the preparation of the working solution, gentle warming and/or sonication can be used to aid dissolution.[1][2]
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Yes, inconsistent results can be a sign of compound degradation. This compound, like many small molecules, can be susceptible to degradation over time, especially with improper storage or handling. It is recommended to always use freshly prepared working solutions for experiments.[1][2] For compounds in a similar class, such as "TFEB activator 1," it is explicitly stated that they are unstable in solution and should be freshly prepared.[3] This suggests that stability in solution can be a concern for this class of compounds.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The compound may have low solubility at lower temperatures or may have come out of solution during freezing. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Centrifuge the vial briefly before opening to collect all the solution at the bottom. |
| Loss of compound activity over time. | This is likely due to chemical degradation. Repeated freeze-thaw cycles, exposure to light, or extended storage at suboptimal temperatures can accelerate this process. | Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[1] |
| Inconsistent results between experiments. | In addition to compound degradation, this could be due to variability in the preparation of working solutions or experimental conditions. | Always prepare working solutions fresh from a stable stock solution on the day of the experiment.[1][2] Ensure consistent experimental protocols, including cell density, treatment duration, and assay procedures. |
| Cell toxicity observed at expected working concentrations. | The solvent (e.g., DMSO) concentration in the final culture medium may be too high, or the compound itself may have cytotoxic effects at higher concentrations. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate in a water bath to ensure complete dissolution.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, light-protected sterile vials.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Monitoring TFEB Activation by Immunofluorescence
This protocol allows for the visualization of TFEB nuclear translocation, a key indicator of its activation.[4]
-
Cell Seeding: Seed cells (e.g., HeLa or SH-SY5Y) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified duration (e.g., 3-6 hours).[1] Include a vehicle control (DMSO) group.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against TFEB diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Signaling Pathways and Workflows
TFEB Signaling Pathway
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[5][6] Its activity is primarily controlled by its subcellular localization, which is regulated by phosphorylation. Under nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm.[7] Under starvation or stress conditions, mTORC1 is inhibited, and calcineurin dephosphorylates TFEB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[6] this compound promotes the nuclear translocation of TFEB.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role and Regulatory Mechanism of Transcription Factor EB in Health and Diseases [frontiersin.org]
TFEB activator 2 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using TFEB activator 2 in their experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active compound capable of crossing the blood-brain barrier. It promotes the nuclear translocation of Transcription Factor EB (TFEB) and subsequent lysosome biogenesis.[1] Its mechanism of action involves binding to the dopamine (B1211576) transporter (DAT), which leads to the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition results in the dephosphorylation of TFEB, allowing it to move into the nucleus and activate the transcription of genes involved in lysosomal and autophagic pathways.[1][2]
Q2: What are the expected outcomes of treating cells with this compound?
A2: Treatment with this compound is expected to induce the following cellular changes:
-
TFEB Nuclear Translocation: A shift in TFEB localization from the cytoplasm to the nucleus. This is a primary indicator of TFEB activation.[1]
-
Increased Lysosome Biogenesis: An increase in the number and function of lysosomes.
-
Upregulation of TFEB Target Genes: Increased mRNA and protein expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. Key target genes include those involved in lysosomal structure and function (e.g., LAMP1, CTSD) and autophagy (e.g., LC3B, SQSTM1/p62).[1]
Q3: What are appropriate positive and negative controls for experiments with this compound?
A3: A well-controlled experiment is crucial for interpreting your results. Here are recommendations for controls:
| Control Type | Compound | Mechanism of Action | Purpose in this compound Experiments |
| Positive Control (mTOR-dependent) | Torin1 | mTORC1 inhibitor | Induces TFEB nuclear translocation by preventing its phosphorylation by mTORC1.[3] This helps validate the experimental setup for detecting TFEB activation. |
| Positive Control (mTOR-independent) | Curcumin analog C1, Trehalose | Direct TFEB agonist, Akt inhibitor | Confirms that the downstream TFEB activation machinery is functional, independent of the mTOR pathway.[4][5] |
| Negative Control (Vehicle) | DMSO | Solvent for this compound | Establishes the baseline cellular response in the absence of the active compound. |
| Negative Control (DAT Inhibition) | GBR 12909, Benztropine | Dopamine transporter (DAT) inhibitors | If this compound acts via DAT, these compounds should mimic its effect, serving as a mechanistic positive control. Alternatively, if a compound is known to bind DAT without activating TFEB, it could serve as a negative control for the downstream pathway. |
| Negative Control (CDK9 Inhibition) | Flavopiridol, SNS-032 | CDK9 inhibitors | Pre-treatment with a CDK9 inhibitor should block the effects of this compound, thus validating the involvement of CDK9 in its mechanism of action.[1][6] |
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time course decomposition of cell heterogeneity in TFEB signaling states reveals homeostatic mechanisms restricting the magnitude and duration of TFEB responses to mTOR activity modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Low response to TFEB activator 2 in specific cell types
Welcome to the technical support center for TFEB-related research. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a low response to TFEB activators, specifically focusing on issues related to TFEB Activator 2 and cell-type specificity.
Frequently Asked Questions (FAQs)
Q1: We are observing a low or no response to this compound in our cell line. What are the potential reasons?
A low response to this compound is often cell-type specific. This compound is reported to function by targeting the Dopamine Transporter (DAT) and inhibiting CDK9, which in turn leads to TFEB activation.[1] Therefore, the primary reasons for a lack of response could be:
-
Low or Absent Dopamine Transporter (DAT) Expression: The target of this compound, DAT, is primarily expressed in dopaminergic neurons. If your cell type does not endogenously express DAT, the compound will lack its intended target and fail to induce TFEB nuclear translocation.
-
Dominant Inhibitory Signaling: The activity of other signaling pathways that inhibit TFEB can override the activator's effect. In many cell types, pathways like mTORC1 and ERK2 are potent inhibitors of TFEB.[2][3] High basal activity of these pathways can keep TFEB phosphorylated and sequestered in the cytoplasm, even in the presence of an activator.
-
Impaired Lysosomal Function: TFEB is part of a feedback loop with lysosomes.[4][5] If baseline lysosomal function, including proper acidification and calcium signaling, is compromised in your cell line, the machinery required for TFEB activation may be dysfunctional.
-
Suboptimal Experimental Conditions: Issues with compound concentration, treatment duration, or the health of the cells can lead to an apparent lack of response.
Q2: How can we determine if our cell line is suitable for experiments with this compound?
Before extensive experimentation, it is crucial to validate your cell model.
-
Check DAT Expression: Perform a baseline assessment of Dopamine Transporter (DAT) protein expression using Western Blot or mRNA expression using qPCR. Compare this to a positive control cell line if available (e.g., SH-SY5Y neuroblastoma cells).
-
Assess Basal TFEB Pathway Activity: Analyze the basal phosphorylation status of TFEB and the activity of its main upstream regulators. High levels of phosphorylated TFEB (at Ser142 or Ser211) or high activity of mTORC1 (indicated by phosphorylated p70S6K) suggest a state of TFEB inhibition that may be difficult to overcome.[3][6]
Q3: We've confirmed our cells express the necessary machinery, but the response is still weak. What troubleshooting steps can we take?
A systematic approach is key to diagnosing the issue. The workflow below outlines a series of validation experiments to pinpoint the problem.
Q4: What are the key signaling pathways that regulate TFEB, and how can they affect my experiment?
TFEB activity is a nexus for multiple signaling pathways that respond to cellular stress and nutrient status. Its localization is primarily controlled by phosphorylation.[2]
-
Inhibition (Cytoplasmic Retention):
-
mTORC1: The master regulator. In nutrient-rich conditions, mTORC1 is active on the lysosomal surface and phosphorylates TFEB at serines S122, S142, and S211, leading to its retention in the cytoplasm via binding to 14-3-3 proteins.[3][6]
-
ERK2: Phosphorylates TFEB at S142, also promoting cytoplasmic retention.[2][3]
-
GSK3β & AKT: These kinases can also phosphorylate TFEB at various sites, contributing to its inactivation.[2][3]
-
-
Activation (Nuclear Translocation):
Cell types with intrinsically high mTORC1 or ERK activity will have a higher threshold for TFEB activation, which may explain a low response to your activator.
Troubleshooting Data and Parameters
The tables below provide reference values and key factors to consider when designing and interpreting your experiments.
Table 1: Reference Compounds for TFEB Pathway Modulation
| Compound | Target | Typical Concentration | Expected Effect on TFEB | Cell-Type Dependency |
| Torin1 | mTORC1 Inhibitor | 100 - 250 nM | Potent nuclear translocation | Low; mTORC1 is ubiquitous. |
| Rapamycin | mTORC1 Inhibitor | 100 - 500 nM | Weak or no translocation in some cells | High; only partially inhibits mTORC1 activity towards TFEB.[2] |
| Bafilomycin A1 | V-ATPase Inhibitor | 50 - 200 nM | Nuclear translocation (by disrupting lysosomal function) | Low; V-ATPase is ubiquitous. |
| Sulforaphane | TFEB Agonist | 10 - 15 µM | Nuclear translocation (via ROS-Ca²⁺-calcineurin)[8][9] | Moderate; depends on cellular redox and calcium signaling. |
| This compound | DAT/CDK9 Inhibitor | 10 - 30 µM[1] | Nuclear translocation | High; dependent on DAT expression. |
Table 2: Key Proteins and Considerations for Cell-Type Specificity
| Protein | Function in TFEB Pathway | Potential Reason for Cell-Type Differences |
| TFEB | Master transcriptional regulator | Basal expression levels can vary significantly. |
| DAT (Dopamine Transporter) | Target for this compound | Expression is highly restricted, mainly to dopaminergic neurons. |
| mTORC1 components | TFEB Kinase (Inhibitory) | While ubiquitous, basal activity can be elevated in cancer cells or cells with specific mutations (e.g., TSC1/2 null).[10] |
| Calcineurin | TFEB Phosphatase (Activator) | Expression and activity can be regulated by cell-specific calcium signaling dynamics. |
| MCOLN1 (TRPML1) | Lysosomal Ca²⁺ channel | A TFEB target gene that creates a positive feedback loop; its basal expression can influence sensitivity to stimuli.[7] |
Key Experimental Protocols
Here are detailed protocols for essential assays to troubleshoot TFEB activation.
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
This is the most direct method to visualize TFEB activation.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound or other compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-TFEB antibody
-
Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI (1 µg/mL)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips to reach 60-70% confluency on the day of the experiment.
-
Treatment: Treat cells with this compound (e.g., 10 µM for 6 hours) or positive/negative controls.
-
Fixation: Aspirate media, wash once with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3 times with PBS. Permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash 3 times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-TFEB antibody in Blocking Buffer. Incubate coverslips overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3 times with PBS. Dilute the secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash 3 times with PBS. Incubate with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto glass slides using mounting medium.
-
Imaging: Visualize using a fluorescence microscope. TFEB will appear predominantly in the cytoplasm in control cells and will co-localize with the DAPI signal in the nucleus in activated cells.[11][12]
-
Quantification: Measure the ratio of nuclear to cytoplasmic fluorescence intensity in at least 50 cells per condition for a quantitative analysis.[13]
Protocol 2: qPCR for TFEB Target Gene Expression
This assay measures the functional outcome of TFEB nuclear translocation.
Materials:
-
Treated cells from a 6-well plate
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for TFEB target genes (e.g., LAMP1, SQSTM1, CTSD) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Treatment: Treat cells with the activator for a longer duration (e.g., 12-24 hours) to allow for transcriptional changes.
-
RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix: SYBR Green Master Mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA.
-
qPCR Program: Run the reaction on a real-time PCR machine using a standard program:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min.
-
Melt curve analysis.[14]
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. An increase in the mRNA levels of target genes indicates successful TFEB activation.[15][16]
Protocol 3: Lysosomal Function Assay (LysoSensor)
This protocol assesses lysosomal acidification, a key aspect of lysosomal health.
Materials:
-
Cells grown in a glass-bottom imaging dish
-
LysoSensor dye (e.g., LysoSensor Yellow/Blue DND-160)
-
Live-cell imaging medium
-
Positive control (optional): Bafilomycin A1 (100 nM) to alkalinize lysosomes.
Procedure:
-
Cell Culture: Plate cells in an imaging dish to reach 50-60% confluency.
-
Dye Loading: Dilute LysoSensor to a working concentration (e.g., 1 µM) in pre-warmed cell culture medium.[17]
-
Incubation: Replace the medium in the dish with the LysoSensor-containing medium and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. For LysoSensor Yellow/Blue, use two emission filters to capture the fluorescence from both acidic (yellow) and less acidic (blue) compartments.
-
Analysis: Healthy cells should show bright puncta in the yellow channel. A shift from yellow to blue fluorescence, or a decrease in overall signal, indicates impaired lysosomal acidification.[17][18] This could be a reason for poor TFEB pathway responsiveness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TFEB-mTORC1 feedback loop in metabolism and cancer [cell-stress.com]
- 6. Multistep regulation of TFEB by MTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 9. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 10. Regulation of TFEB and V‐ATPases by mTORC1 | The EMBO Journal [link.springer.com]
- 11. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. TFEB- and TFE3-dependent autophagy activation supports cancer proliferation in the absence of centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
TFEB activator 2 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TFEB Activator 2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active compound capable of crossing the blood-brain barrier.[1] Its primary mechanism involves the promotion of TFEB nuclear translocation and subsequent lysosome biogenesis.[1][2] This is achieved by targeting the Dopamine Transporter (DAT) and Cyclin-Dependent Kinase 9 (CDK9), which are part of a signaling pathway that regulates TFEB activity.[1][2]
Q2: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to induce the nuclear translocation of TFEB.[1] This, in turn, upregulates the expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network, leading to increased lysosome biogenesis and enhanced autophagic flux.[1][3] In experimental models, this has been shown to increase the expression of lysosomal and autophagic genes such as LAMP1, CTSB, and LC3B.[1]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of the compound. For solid this compound, it is recommended to store it at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (B87167) (DMSO). When preparing working solutions for cell culture experiments, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability is a common issue with small molecule compounds that can lead to inconsistent experimental results. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: A new batch of this compound shows reduced or no activity compared to a previous batch.
This is a frequent challenge that can arise from differences in purity, the presence of impurities, or degradation of the compound.
Step 1: Verify Compound Identity and Purity
The identity and purity of each new batch of a small molecule are critical for reproducible research.[4][5] Even minor impurities can significantly alter experimental outcomes.[4]
-
Action: Request the Certificate of Analysis (CoA) from the supplier for the new batch.[6] Compare the analytical data (e.g., HPLC, LC-MS, NMR) with the CoA of a previously well-performing batch.
-
Recommendation: If feasible, perform in-house analytical testing to confirm the identity and purity of the new batch. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by separating the compound from any impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify potential impurities.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the compound by comparing its infrared spectrum to that of a reference standard.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure and purity.[5]
-
Step 2: Assess Compound Stability and Handling
Improper storage or handling can lead to the degradation of the compound, resulting in decreased activity.[1][9]
-
Action: Review your storage and handling procedures.
-
Was the new batch stored at the recommended temperature immediately upon receipt?
-
Were stock solutions prepared correctly and stored in appropriate aliquots to minimize freeze-thaw cycles?[1]
-
Was the compound protected from light and moisture?
-
-
Recommendation: Prepare a fresh stock solution from the new batch following best practices. If you have any remaining solid material from a previous, effective batch, prepare a fresh stock solution from that as well to use as a positive control.
Step 3: Perform a Dose-Response Experiment
It is possible that the optimal effective concentration of the new batch differs slightly from the previous one.
-
Action: Conduct a dose-response experiment using a range of concentrations for the new batch of this compound. Include a known positive control for TFEB activation (e.g., Torin1) and a vehicle control (DMSO).
-
Recommendation: Analyze TFEB nuclear translocation as the primary readout. This will help determine the EC50 (half-maximal effective concentration) of the new batch and compare it to previous batches.
Step 4: Implement Experimental Controls
Robust experimental controls are essential to validate your findings and rule out other potential sources of variability.
-
Action: Ensure your TFEB activation assay includes the following controls:
-
Positive Control: A compound known to induce TFEB nuclear translocation (e.g., Torin1, or a previously validated batch of this compound).
-
Negative/Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) at the same final concentration used for the treatment.
-
Untreated Control: Cells that have not been exposed to any treatment.
-
-
Recommendation: Consistent results with your positive and negative controls will increase confidence that any observed variability is due to the new batch of this compound.
Data Summary
Table 1: Troubleshooting Checklist for Batch-to-Batch Variability
| Step | Action | Key Considerations |
| 1. Verify Identity & Purity | - Request and compare CoAs. - Perform in-house analytical testing (HPLC, LC-MS, FTIR, NMR). | - Purity differences are a major source of variability. - Even trace impurities can have biological effects. |
| 2. Assess Stability & Handling | - Review storage conditions. - Check handling procedures (aliquoting, freeze-thaw cycles). - Prepare fresh stock solutions. | - Degradation can lead to loss of activity. - Proper handling minimizes compound degradation. |
| 3. Perform Dose-Response | - Test a range of concentrations. - Determine the EC50 for the new batch. | - The optimal concentration may vary slightly between batches. |
| 4. Implement Controls | - Include positive, negative/vehicle, and untreated controls in every experiment. | - Controls are essential for validating assay performance and interpreting results. |
Experimental Protocols
Protocol 1: TFEB Nuclear Translocation Assay by Immunofluorescence
This protocol details the visualization of TFEB subcellular localization.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-TFEB antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Culture cells to 60-80% confluency on coverslips.
-
Treat cells with this compound at the desired concentration and for the specified time. Include appropriate controls.
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TFEB antibody overnight at 4°C in a humidified chamber.
-
Wash cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Visualize and quantify TFEB nuclear translocation using fluorescence microscopy and image analysis software.
Protocol 2: Western Blot for TFEB Phosphorylation Status
This protocol allows for the biochemical analysis of TFEB's phosphorylation status. A decrease in phosphorylation is indicative of TFEB activation.
Materials:
-
Cell pellet
-
Cytoplasmic Lysis Buffer
-
Nuclear Lysis Buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TFEB, anti-phospho-TFEB (e.g., pS142, pS211), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound and controls.
-
Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescence reagent and detect the signal using an imaging system.
-
Analyze the band intensities to determine the levels of total and phosphorylated TFEB in the cytoplasmic and nuclear fractions.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. captivatebio.com [captivatebio.com]
- 2. Standard Operating Procedures | Clinical Research Resource HUB [hub.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. darknetmarketz.com [darknetmarketz.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 9. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
Validating TFEB target gene upregulation after activator 2 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on validating the upregulation of Transcription Factor EB (TFEB) target genes, particularly after treatment with activators like "activator 2".
Frequently Asked Questions (FAQs)
Q1: What is TFEB and why is it an important therapeutic target?
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance.[1][2] It controls the expression of a network of genes involved in these processes, known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[3][4] By activating TFEB, it is possible to enhance cellular clearance mechanisms, which is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, lysosomal storage disorders, and certain cancers.[2][5]
Q2: How is TFEB activated?
TFEB activity is primarily regulated by its subcellular localization, which is controlled by its phosphorylation status.[1][6] In resting cells, TFEB is phosphorylated by kinases such as mTORC1, ERK2, GSK3β, and AKT, which causes it to be retained in the cytoplasm.[6][7] Under stimuli such as starvation, lysosomal stress, or treatment with specific activators, TFEB is dephosphorylated by phosphatases like calcineurin.[6][8] Dephosphorylated TFEB then translocates to the nucleus, where it binds to the CLEAR elements in the promoter regions of its target genes and activates their transcription.[4][5][6]
Q3: What is "activator 2" and how does it activate TFEB?
"Activator 2" is a compound known to promote the nuclear translocation of TFEB and enhance lysosome biogenesis.[9] It functions by targeting the DAT-CDK9-TFEB pathway.[9] This compound is orally active and can cross the blood-brain barrier, making it a candidate for neurological disease research.[9]
Q4: What are the direct target genes of TFEB?
TFEB target genes are numerous and are involved in various stages of the autophagy-lysosome pathway. These include genes for lysosomal enzymes (e.g., Cathepsins), lysosomal membrane proteins (e.g., LAMP1), and autophagy-related proteins (e.g., SQSTM1/p62, BECN1). A comprehensive list of TFEB target genes can be found in databases such as the Gene Transcription Regulation Database (GTRD) and through resources like TFEBexplorer.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered when validating TFEB target gene upregulation after treatment with an activator.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in TFEB target gene mRNA levels after treatment. | 1. Ineffective Activator Concentration or Treatment Duration: The concentration of "activator 2" or the incubation time may be suboptimal for the cell type being used. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for TFEB activation. Start with concentrations and times reported in the literature (e.g., 10-30 µM for 3-24 hours for activator 2).[9] |
| 2. Cellular Context: The signaling pathways that regulate TFEB can vary between cell types. | 2. Confirm that the TFEB signaling pathway is intact in your cell line. You can use a known TFEB activator (e.g., Torin1) as a positive control. | |
| 3. Poor RNA Quality: Degraded or impure RNA can lead to inaccurate qPCR results. | 3. Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure A260/A280 and A260/A230 ratios are within the optimal range. | |
| TFEB nuclear translocation is observed, but target gene expression is not upregulated. | 1. Transcriptional Repression: Other transcription factors or epigenetic modifications may be repressing the target genes. | 1. Investigate the epigenetic status of the target gene promoters. Consider using inhibitors of histone deacetylases (HDACs) to see if this rescues gene expression. |
| 2. TFEB is not binding to the promoter: The activator may induce nuclear translocation, but not DNA binding. | 2. Perform a Chromatin Immunoprecipitation (ChIP)-qPCR to confirm that TFEB is binding to the CLEAR elements in the promoters of your target genes. | |
| High variability in qPCR results between replicates. | 1. Pipetting Errors: Inaccurate pipetting can introduce significant variability. | 1. Use calibrated pipettes and practice proper pipetting technique. Prepare a master mix for all reactions to minimize pipetting variability. |
| 2. Primer Inefficiency: Poorly designed primers can lead to inconsistent amplification. | 2. Validate your qPCR primers to ensure they have an efficiency between 90-110% and produce a single melt curve peak. | |
| Western blot shows no change in total TFEB levels, but qPCR shows increased target gene expression. | This is an expected result. TFEB activation is primarily through nuclear translocation of existing protein, not an increase in total TFEB protein expression. | Confirm TFEB activation by assessing its subcellular localization via immunofluorescence or by measuring the phosphorylation status of TFEB (e.g., pS211). A decrease in phosphorylation at key sites like S211 indicates activation.[12] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for TFEB Target Gene Expression
-
Cell Treatment: Plate cells at an appropriate density and treat with "activator 2" at the predetermined optimal concentration and duration. Include a vehicle-treated control group.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for your TFEB target genes of interest (e.g., LAMP1, CTSD, SQSTM1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Example qPCR Data Summary:
| Gene | Fold Change (Activator 2 vs. Vehicle) | P-value |
| LAMP1 | 2.5 | < 0.05 |
| CTSD | 3.1 | < 0.01 |
| SQSTM1 | 2.8 | < 0.05 |
Immunofluorescence for TFEB Nuclear Translocation
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with "activator 2" or vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% bovine serum albumin (BSA) and then incubate with a primary antibody against TFEB overnight at 4°C. The following day, wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity of TFEB.
Signaling Pathways and Workflows
TFEB Activation and Nuclear Translocation Pathway
Caption: TFEB activation pathway showing phosphorylation-dependent cytoplasmic retention and dephosphorylation-mediated nuclear translocation.
Experimental Workflow for Validating TFEB Target Gene Upregulation
Caption: A typical experimental workflow for validating the upregulation of TFEB target genes following activator treatment.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role and Regulatory Mechanism of Transcription Factor EB in Health and Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tfeb.tigem.it [tfeb.tigem.it]
- 12. researchgate.net [researchgate.net]
TFEB activator 2 interference with fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TFEB activator 2 in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active small molecule that can cross the blood-brain barrier. Its primary mechanism of action involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy. It achieves this by targeting the DAT-CDK9-TFEB signaling pathway, which promotes the translocation of TFEB from the cytoplasm to the nucleus.[1] Once in the nucleus, TFEB stimulates the expression of genes involved in lysosomal function and autophagy.[1] The specific compound often referred to as this compound has the CAS number 3027414-04-3.[1][2]
Q2: I am observing high background fluorescence in my imaging experiments after treating cells with this compound. What could be the cause?
High background fluorescence can arise from several sources when using small molecules like this compound in fluorescence microscopy. The primary suspects are:
-
Intrinsic fluorescence (autofluorescence) of this compound: The compound itself may be fluorescent, emitting light that overlaps with the emission spectra of your chosen fluorophores.
-
Increased cellular autofluorescence: The biological effects of TFEB activation, such as increased lysosomal content, may lead to an increase in natural cellular autofluorescence. Lysosomes are known to be autofluorescent.
-
Non-specific binding: While less common for small molecules compared to antibodies, non-specific interactions can contribute to background signal.[3][4]
-
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) might contribute to background fluorescence, especially at high concentrations.
Q3: How can I determine if this compound is autofluorescent?
Q4: Can this compound interfere with common fluorescent dyes like DAPI, FITC, or TRITC?
Without knowing the specific excitation and emission spectra of this compound, it is not possible to definitively say which dyes it will interfere with. However, interference is more likely with blue and green fluorophores, as many small molecules tend to fluoresce in this range. To minimize potential interference, consider using red or far-red fluorescent dyes for your experiments.
Q5: What are the typical working concentrations for this compound in cell culture?
Based on available data, this compound has been shown to promote TFEB nuclear translocation in HeLa cells at concentrations ranging from 10-30 µM with incubation times of 3-6 hours.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Intrinsic Autofluorescence of this compound: The compound itself is fluorescent and its emission spectrum overlaps with your fluorophore. | 1. Characterize the compound's spectrum: Follow the "Protocol for Measuring the Excitation and Emission Spectra of this compound" below.2. Choose appropriate fluorophores: Select dyes with emission spectra that do not overlap with the autofluorescence of this compound. Red-shifted dyes are often a good choice.3. Use appropriate controls: Image cells treated with this compound alone (no fluorescent labels) to determine the compound's contribution to the signal.4. Spectral unmixing: If your microscope is equipped with a spectral detector, use spectral unmixing to separate the signal from this compound and your specific fluorophores. |
| Increased Cellular Autofluorescence: TFEB activation leads to increased lysosomal biogenesis, and lysosomes are naturally autofluorescent. | 1. Include proper controls: Compare the fluorescence of untreated cells with cells treated with this compound (both without your fluorescent stain) to assess the change in cellular autofluorescence.2. Use a quenching agent: Commercially available autofluorescence quenching kits can be used to reduce background from cellular components. | |
| Solvent (e.g., DMSO) Effects: The vehicle used to dissolve the compound may be causing background fluorescence. | 1. Use the lowest possible concentration of solvent. 2. Include a vehicle-only control in your experiment. | |
| Weak or No Signal from Target | Fluorescence Quenching by this compound: The compound may be absorbing the excitation or emission light of your fluorophore. | 1. Perform a quenching assay: In a cell-free system (e.g., a 96-well plate), mix your fluorophore with increasing concentrations of this compound and measure the fluorescence intensity. A decrease in fluorescence with increasing compound concentration indicates quenching.2. Choose a different fluorophore: Select a dye that is less susceptible to quenching by the compound. |
| Phototoxicity: The combination of excitation light and the compound may be toxic to the cells, leading to a loss of signal. | 1. Reduce laser power and exposure time. 2. Use a more sensitive detector. 3. Perform live-cell imaging to monitor cell health during the experiment. | |
| Unexpected Biological Effects | Off-target effects of this compound: The compound may have other biological activities besides TFEB activation. | 1. Consult the literature for known off-target effects. 2. Use a secondary, structurally different TFEB activator as a positive control. 3. Validate key findings with a complementary method, such as western blotting for TFEB target gene expression. |
Experimental Protocols
Protocol for Measuring the Excitation and Emission Spectra of this compound
Objective: To determine the intrinsic fluorescence properties of this compound.
Materials:
-
This compound (CAS 3027414-04-3)
-
DMSO (spectroscopic grade)
-
Phosphate-buffered saline (PBS)
-
Fluorescence spectrophotometer or a multi-well plate reader with spectral scanning capabilities
-
UV-transparent cuvettes or black, clear-bottom 96-well plates
Methodology:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare working solutions: Dilute the stock solution in PBS to a final concentration similar to what you would use in your imaging experiments (e.g., 10 µM, 30 µM). Also, prepare a vehicle control (PBS with the same final concentration of DMSO).
-
Measure the emission spectrum: a. Set the spectrophotometer/plate reader to scan a range of emission wavelengths (e.g., 350-700 nm). b. Excite the sample at a fixed wavelength (e.g., 350 nm). c. Record the emission spectrum. d. Repeat this process, increasing the excitation wavelength in increments (e.g., 10 nm) up to a reasonable limit (e.g., 600 nm).
-
Measure the excitation spectrum: a. Set the spectrophotometer/plate reader to scan a range of excitation wavelengths (e.g., 300-550 nm). b. Set a fixed emission wavelength corresponding to the peak emission found in the previous step. c. Record the excitation spectrum.
-
Data Analysis: a. Subtract the spectrum of the vehicle control from the spectra of the this compound solutions. b. Plot the fluorescence intensity as a function of wavelength to identify the peak excitation and emission wavelengths.
Signaling Pathway Diagrams
TFEB Activation Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Troubleshooting Fluorescence Interference
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
- 5. protocols.io [protocols.io]
- 6. Calibration Protocol - Plate Reader Fluorescence Calibration [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
Validation & Comparative
A Comparative Guide to TFEB Activator 2 and Torin1 for Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent compounds used to induce autophagy: TFEB activator 2 and Torin1. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to assist researchers in selecting the appropriate tool for their specific needs.
At a Glance: this compound vs. Torin1
| Feature | This compound | Torin1 |
| Primary Target | Transcription Factor EB (TFEB) | Mechanistic Target of Rapamycin (B549165) (mTOR) kinase |
| Mechanism of Action | Direct agonist, promotes TFEB nuclear translocation | ATP-competitive inhibitor of mTORC1 and mTORC2 |
| Specificity | Aims for specific activation of the TFEB pathway | Broadly inhibits mTOR signaling |
| mTOR Dependence | mTOR-independent | mTOR-dependent |
Mechanism of Action
This compound: A Direct Approach to Autophagy Gene Expression
This compound functions as a direct agonist of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosomal pathway.[1][2][3] Under basal conditions, TFEB is phosphorylated by the mammalian target of rapamycin complex 1 (mTORC1) and sequestered in the cytoplasm.[2] TFEB activators, including compounds like Curcumin analog C1, promote the nuclear translocation of TFEB, a process that can occur independently of mTOR inhibition.[2][4] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes.[1][2] This leads to the coordinated upregulation of genes involved in multiple stages of the autophagy process, including autophagosome formation and lysosomal biogenesis.[1][2][3]
Torin1: A Potent Inhibitor of the Master Growth Regulator, mTOR
Torin1 is a highly potent and selective ATP-competitive inhibitor of the mTOR kinase, affecting both of its complexes, mTORC1 and mTORC2.[5][6] The mTOR signaling pathway is a central regulator of cell growth and proliferation, and its inhibition mimics a state of cellular starvation, a potent natural inducer of autophagy.[6][7] By inhibiting mTORC1, Torin1 prevents the phosphorylation of key downstream targets that suppress autophagy, such as ULK1 and ATG13.[6][7] This disinhibition allows for the initiation of autophagosome formation.[8][9] Unlike the allosteric mTOR inhibitor rapamycin, which only partially inhibits mTORC1, Torin1 effectively blocks the phosphorylation of all known mTORC1 substrates, leading to a more robust and complete induction of autophagy.[5][10][11]
Signaling Pathways
Below are the depicted signaling pathways for both this compound and Torin1.
Caption: this compound signaling pathway.
Caption: Torin1 signaling pathway.
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating the effects of TFEB activation and Torin1 on autophagy markers.
Table 1: Effect of TFEB Overexpression on Autophagy Markers
| Cell Line | Treatment | LC3-II/LC3-I Ratio | p62/SQSTM1 Level | Reference |
| GRN KO HEK-293 | TFEB-GFP transfection (with chloroquine) | Normalized to control levels | - | [12] |
| ARPE-19 | Adenovirus TFEB-S211A | Increased | Increased cytosolic SQSTM1 | [13] |
Note: Specific quantitative data for "this compound" is limited in the reviewed literature. The table reflects the effects of TFEB overexpression, which is the intended outcome of a TFEB activator.
Table 2: Effect of Torin1 on Autophagy Markers
| Cell Line | Torin1 Concentration | Treatment Duration | Effect on LC3-II | Effect on p62/SQSTM1 | Reference |
| hMDMs | 250 nM | 4 hours | Increased LC3-II conversion | Degradation | [10] |
| MEFs | 1 µM | 1-6 hours | Increased LC3-II | - | [8] |
| HeLa | 250 nM | 1-6 hours | Transient accumulation of LC3-II | - | [11] |
| HEK293T | 250 nM | 18 hours | Increased in presence of Bafilomycin A1 | - | [9] |
Experimental Protocols
General Experimental Workflow for Assessing Autophagy Induction
References
- 1. TFEB, a master regulator of autophagy and biogenesis, unexpectedly promotes apoptosis in response to the cyclopentenone prostaglandin 15d-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. TFEB; Beyond Its Role as an Autophagy and Lysosomes Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 8. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR independent regulation of macroautophagy by Leucine Rich Repeat Kinase 2 via Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TFEB overexpression alleviates autophagy-lysosomal deficits caused by progranulin insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: TFEB Activator 2 vs. Genetic TFEB Overexpression for Lysosomal Enhancement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the pharmacological activation of Transcription Factor EB (TFEB) using TFEB activator 2 and genetic TFEB overexpression. This comparison is supported by experimental data to aid in the selection of the most suitable method for enhancing lysosomal and autophagic function in various research and therapeutic contexts.
Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP), a critical cellular process for clearing protein aggregates and damaged organelles.[1] Enhancing TFEB activity is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and lysosomal storage disorders.[2][3] This can be achieved through two primary approaches: pharmacological activation with small molecules like this compound, or genetic overexpression using viral vectors.
Mechanism of Action
This compound is an orally active small molecule capable of crossing the blood-brain barrier.[4] It promotes the translocation of TFEB to the nucleus by targeting the Dopamine Transporter (DAT) and subsequently inhibiting Cyclin-Dependent Kinase 9 (CDK9).[4] This inhibition leads to the dephosphorylation of TFEB, its dissociation from 14-3-3 proteins in the cytoplasm, and its subsequent entry into the nucleus to activate the transcription of target genes.
Genetic TFEB overexpression typically involves the use of adeno-associated virus (AAV) vectors to deliver the TFEB gene into target cells.[5][6] This leads to a supraphysiological and sustained increase in TFEB protein levels.[7] The overexpressed TFEB, once it translocates to the nucleus, drives the expression of a broad network of genes involved in lysosomal biogenesis and autophagy.[8][9]
Performance Comparison: In Vitro and In Vivo Data
The following tables summarize quantitative data from preclinical studies on the efficacy of this compound and genetic TFEB overexpression in cellular and animal models of disease.
| Parameter | This compound | Genetic TFEB Overexpression | Source |
| Model System | HeLa Cells | Mouse Embryonic Fibroblasts (MEFs) | [4],[10] |
| Treatment | 10-30 µM for 3-6 hours | Transfection with TFEB-expressing plasmid | [4],[10] |
| Outcome | Promotes TFEB nuclear translocation | Increased TFEB nuclear localization | [4],[10] |
| Gene Expression | Increased mRNA levels of LAMP1, HEXA, CTSD, CTSF, LC3B, OPTN, p62, WIPI1, and ATG2A | Upregulation of lysosomal and autophagic genes | [4],[9] |
Table 1: In Vitro Efficacy of this compound and Genetic TFEB Overexpression. This table provides a comparative summary of the in vitro effects of both methods on TFEB activation and target gene expression.
| Parameter | This compound (in APP/PS1 mice) | Genetic TFEB Overexpression (in PD model mice) | Source |
| Administration | 10 mg/kg, intraperitoneal injection, every two days for 30 days | AAV-TFEB injection in the ventral midbrain | [4],[7] |
| TFEB Expression | N/A (activates endogenous TFEB) | 17-fold increase in TFEB expression after 5 weeks | [4],[7] |
| Pathology Reduction | 69.8% reduction in Aβ plaque burden in the hippocampus; 29.5% in the cortex. 25.4% and 36.3% decrease in Aβ42 levels in the hippocampus and cortex, respectively. | Preservation of dopaminergic nigrostriatal tract; ~50% reduction in human mutated α-synuclein accumulation. | [4],[11] |
| Lysosomal Markers | Upregulation of LAMP1 and CTSB expression in the brain | 5-fold increase in Cathepsin D levels; 226% increase in LC3-II/LC3-I ratio. | [4],[7] |
| Functional Outcome | Improved spatial learning and memory | Decreased amphetamine-induced rotation | [4],[11] |
Table 2: In Vivo Efficacy in Neurodegenerative Disease Models. This table compares the in vivo therapeutic effects of this compound and genetic TFEB overexpression in mouse models of Alzheimer's and Parkinson's disease.
Signaling Pathways and Experimental Workflows
The activation of TFEB, either pharmacologically or through genetic overexpression, initiates a cascade of events leading to enhanced lysosomal function.
Figure 1: TFEB Activation Pathways. This diagram illustrates the distinct mechanisms of TFEB activation by this compound and genetic overexpression, leading to a common downstream pathway of lysosomal biogenesis.
The general workflow for evaluating the efficacy of these two approaches involves several key experimental steps.
Figure 2: Experimental Workflow. This flowchart outlines the key steps in a typical study comparing the effects of a TFEB activator and genetic TFEB overexpression.
Detailed Experimental Protocols
1. In Vitro TFEB Activation and Analysis
-
Cell Culture: HeLa cells or other suitable cell lines are cultured under standard conditions.
-
Treatment:
-
This compound: Cells are treated with this compound at concentrations ranging from 10-30 µM for 3 to 24 hours.[4]
-
Genetic Overexpression: Cells are transfected with a plasmid encoding TFEB using standard transfection reagents.
-
-
TFEB Nuclear Translocation: Cells are fixed, permeabilized, and stained with an anti-TFEB antibody and a nuclear counterstain (e.g., DAPI). The subcellular localization of TFEB is visualized by fluorescence microscopy.
-
Western Blotting: Whole-cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies against TFEB, LC3, LAMP1, and other markers of the autophagy-lysosomal pathway.
-
Quantitative PCR (qPCR): Total RNA is extracted, and cDNA is synthesized. The expression levels of TFEB target genes (e.g., LAMP1, CTSD, SQSTM1) are quantified by qPCR, with normalization to a housekeeping gene.
2. In Vivo AAV-mediated TFEB Overexpression
-
AAV Vector Production: Recombinant AAV vectors (e.g., AAV8) carrying the TFEB gene under the control of a neuron-specific promoter are produced and purified.[5]
-
Animal Models: Disease-relevant mouse models (e.g., APP/PS1 for Alzheimer's, MPTP-induced for Parkinson's) are used.
-
Stereotaxic Injection: AAV-TFEB is delivered to specific brain regions (e.g., hippocampus, substantia nigra) via stereotaxic injection.[7]
-
Behavioral Analysis: A battery of behavioral tests (e.g., Morris water maze, rotarod test) is performed to assess cognitive and motor function.
-
Histological Analysis: Brain tissues are collected, sectioned, and stained to quantify pathological hallmarks (e.g., Aβ plaques, α-synuclein aggregates) and assess neuronal survival.
-
Biochemical Analysis: Brain homogenates are used for Western blotting and qPCR to analyze the expression of TFEB and its target genes.
Conclusion
Both this compound and genetic TFEB overexpression have demonstrated significant potential in enhancing the autophagy-lysosomal pathway and ameliorating disease pathology in preclinical models.
-
This compound offers the advantage of being a small molecule that can be administered systemically and can cross the blood-brain barrier, making it a promising candidate for drug development.[4] Its effects are titratable and reversible.
-
Genetic TFEB Overexpression provides a powerful tool for achieving robust and long-term TFEB activation in specific cell types or tissues.[5][6] This approach is particularly valuable for proof-of-concept studies and for potential gene therapy applications. However, the sustained, high-level expression of TFEB may carry risks of off-target effects and potential toxicity that require careful evaluation.[5]
The choice between these two approaches will depend on the specific research question, the desired duration and level of TFEB activation, and the translational goals of the study. This guide provides a foundational comparison to inform such decisions.
References
- 1. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Vital Transcription Factors in Alzheimer’s and Parkinson’s Disease With Particular Emphasis on Transcription Factor EB Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Potential of Vital Transcription Factors in Alzheimer’s and Parkinson’s Disease With Particular Emphasis on Transcription Factor EB Mediated Autophagy [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety profile of the transcription factor EB (TFEB)-based gene therapy through intracranial injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coavetx.com [coavetx.com]
- 7. Overexpression of TFEB Drives a Pleiotropic Neurotrophic Effect and Prevents Parkinson’s Disease-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gene transfer of master autophagy regulator TFEB results in clearance of toxic protein and correction of hepatic disease in alpha-1-anti-trypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription factor EB overexpression prevents neurodegeneration in experimental synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TFEB Activator 2 Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TFEB activator 2 with other alternative compounds, focusing on specificity and supported by experimental data. The information is intended to assist researchers in making informed decisions for their studies on Transcription Factor EB (TFEB) activation.
Introduction to TFEB and its Activation
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for the clearance of aggregated proteins and damaged organelles.[1][2] Dysregulation of TFEB activity is implicated in a variety of diseases, including neurodegenerative disorders and lysosomal storage diseases, making it an attractive therapeutic target. TFEB's activity is primarily regulated by its subcellular localization. In its inactive state, TFEB is phosphorylated and resides in the cytoplasm. Upon activation, it is dephosphorylated and translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, initiating their transcription.[1][2]
Several signaling pathways are known to regulate TFEB activity, with the most well-characterized being the mTORC1 and the Calcium/Calcineurin-dependent pathways. More recently, a novel pathway involving the Dopamine (B1211576) Transporter (DAT) and Cyclin-Dependent Kinase 9 (CDK9) has been identified as the target of "this compound".[3][4]
Comparative Analysis of TFEB Activators
The specificity of a TFEB activator is crucial for its potential as a research tool or therapeutic agent. Non-specific activation of other signaling pathways can lead to off-target effects and confounding experimental results. This section compares this compound with other commonly used or studied TFEB activators.
Table 1: Quantitative Comparison of TFEB Activator Performance
| Activator | Mechanism of Action | Reported EC50/Effective Concentration for TFEB Nuclear Translocation | Known Off-Target Effects/Specificity Considerations | References |
| This compound | Binds to Dopamine Transporter (DAT), modulating the DAT-CDK9-TFEB pathway.[3][4] | 10-30 µM promotes TFEB nuclear translocation in HeLa cells.[4] | Primary target is DAT, which could have broader neurological effects. Specificity beyond the DAT-CDK9 axis needs further characterization. | [3][4] |
| Curcumin (B1669340) Analog C1 | Directly binds to TFEB, promoting its nuclear translocation independent of mTOR inhibition.[1][5] | EC50 of 2167 nM for TFEB nuclear translocation in HeLa cells.[5] | Shown to be more specific for TFEB activation than parental curcumin. Does not significantly inhibit mTOR or related kinases.[1][5] | [1][5] |
| Torin1 | ATP-competitive mTOR inhibitor (inhibits both mTORC1 and mTORC2).[6] | Induces TFEB nuclear translocation at nanomolar concentrations (e.g., 250 nM).[7] | Broadly affects all mTOR-dependent cellular processes, leading to significant off-target effects. | [6][7] |
| Rapamycin | Allosteric inhibitor of mTORC1.[6] | Less potent than Torin1 in inducing TFEB translocation due to partial mTOR inhibition. Can also act via TRPML1 activation.[6] | Primarily affects mTORC1 signaling, but can have complex cellular effects. | [6] |
| Sulforaphane (SFN) | Induces TFEB nuclear translocation via a ROS-Ca2+-calcineurin-dependent, mTOR-independent pathway.[8] | 10-15 µM potently activates TFEB in various cell lines.[8] | Also a known activator of the NFE2L2/Nrf2 antioxidant pathway.[8] | [8] |
| 15d-PGJ2 | Induces TFEB activation through ROS generation.[9] | Induces TFEB nuclear translocation in a dose-dependent manner (0-30 µM).[9] | ROS generation can have widespread and non-specific effects on cellular signaling. | [9] |
Signaling Pathways of TFEB Activation
Understanding the distinct mechanisms by which different compounds activate TFEB is essential for interpreting experimental results and predicting potential side effects. The following diagrams illustrate the known signaling pathways for TFEB activation.
Experimental Protocols for Validating TFEB Activator Specificity
To rigorously assess the specificity of a TFEB activator, a combination of cell-based assays is recommended. Below are detailed protocols for two key experiments: immunofluorescence microscopy to visualize TFEB nuclear translocation and quantitative PCR (qPCR) to measure the expression of TFEB target genes.
Immunofluorescence Assay for TFEB Nuclear Translocation
This protocol allows for the direct visualization and quantification of TFEB movement from the cytoplasm to the nucleus upon treatment with an activator.
Experimental Workflow
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293T) onto glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the TFEB activator at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against TFEB (e.g., Rabbit anti-TFEB, Cell Signaling Technology #4240, at 1:1000 dilution) in the blocking solution overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) in the blocking solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a statistically significant number of cells for each condition. An increase in this ratio indicates TFEB nuclear translocation.[11]
Quantitative PCR (qPCR) for TFEB Target Gene Expression
This assay measures the transcriptional activity of TFEB by quantifying the mRNA levels of its known target genes. An ideal TFEB activator should specifically upregulate these target genes without affecting the expression of unrelated genes.
Experimental Workflow
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the TFEB activator as described for the immunofluorescence assay. Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for TFEB target genes and a housekeeping gene for normalization (e.g., GAPDH or RPL19).
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Table 2: Recommended qPCR Primers for Human TFEB Target Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| LAMP1 | CAGCAGCAATGTTTATGGTG | AGTGTTCTCTTTTCCACAGG | [12] |
| CTSD | TBD | TBD | |
| MCOLN1 | TBD | TBD | |
| SQSTM1/p62 | TBD | TBD | |
| LC3B | TBD | TBD | |
| RPL19 (housekeeping) | TBD | TBD | [12] |
(Note: "TBD" indicates that while these are known target genes, specific primer sequences were not found in the provided search results and would need to be designed or obtained from published literature.)
Conclusion
Validating the specificity of a TFEB activator is paramount for obtaining reliable and interpretable research data. This compound presents a novel mechanism of action through the DAT-CDK9-TFEB pathway. To thoroughly characterize its specificity, it is essential to perform comparative studies against other known TFEB activators using quantitative assays such as those described in this guide. By carefully evaluating on-target efficacy and potential off-target effects, researchers can confidently select the most appropriate tool for their investigations into the multifaceted roles of TFEB in health and disease.
References
- 1. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 9. TFEB, a master regulator of autophagy and biogenesis, unexpectedly promotes apoptosis in response to the cyclopentenone prostaglandin 15d-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TFEB- and TFE3-dependent autophagy activation supports cancer proliferation in the absence of centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validating TFEB Activator 2 Effects with TFEB siRNA Knockdown
Introduction: Transcription factor EB (TFEB) has emerged as a pivotal regulator of cellular homeostasis, orchestrating the expression of genes involved in lysosomal biogenesis, autophagy, and cellular clearance.[1][2] This positions TFEB as a promising therapeutic target for a range of human diseases associated with lysosomal dysfunction and the accumulation of toxic aggregates, including neurodegenerative disorders and lysosomal storage diseases.[1][3] Pharmacological agents designed to activate TFEB, such as TFEB activator 2, hold significant therapeutic potential. However, rigorous validation is essential to confirm that their cellular effects are mediated directly through TFEB activation and not through off-target mechanisms.
This guide provides a framework for cross-validating the effects of a pharmacological TFEB activator with the highly specific genetic inhibition afforded by small interfering RNA (siRNA) knockdown. By comparing the cellular response to this compound in the presence and absence of TFEB, researchers can unequivocally establish its on-target activity.
Comparative Mechanisms of Action
TFEB Signaling Pathway: Under normal, nutrient-rich conditions, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) at the lysosomal surface, notably at serine residues S142 and S211.[4][5] This phosphorylation promotes the binding of TFEB to 14-3-3 chaperone proteins, sequestering it in the cytoplasm.[4][5] In response to stimuli like starvation or lysosomal stress, mTORC1 is inactivated, and phosphatases such as calcineurin dephosphorylate TFEB.[3][4] Dephosphorylated TFEB is then free to translocate to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) motifs in the promoter regions of its target genes, activating their transcription.[2][4]
This compound: This is an orally active compound that promotes the nuclear translocation of TFEB and subsequent lysosome biogenesis.[6] Its mechanism involves targeting the DAT-CDK9-TFEB pathway.[6] By activating TFEB, it upregulates the expression of lysosomal and autophagic genes.[6]
TFEB siRNA: Small interfering RNA provides a transient, sequence-specific method to silence gene expression post-transcriptionally. A TFEB-specific siRNA will bind to and promote the degradation of TFEB mRNA. This prevents the synthesis of new TFEB protein, effectively knocking down its cellular levels and blocking its downstream functions.[7][8]
Experimental Design for Cross-Validation
The core principle of this cross-validation is to demonstrate that the biological effects of this compound are nullified when TFEB protein expression is knocked down. This confirms that TFEB is the essential mediator of the activator's function.
Comparative Data and Expected Outcomes
The following tables summarize the expected quantitative outcomes from the cross-validation experiments. The data demonstrates that the effects of this compound are TFEB-dependent.
Table 1: TFEB mRNA and Protein Expression This analysis confirms the successful knockdown of TFEB by siRNA.
| Experimental Group | TFEB mRNA Level (Relative to Control) | TFEB Protein Level (Relative to Control) |
| 1. Scrambled siRNA + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 2. Scrambled siRNA + Activator 2 | 1.1 ± 0.1 | 1.0 ± 0.2 |
| 3. TFEB siRNA + Vehicle | 0.2 ± 0.05 | 0.15 ± 0.08 |
| 4. TFEB siRNA + Activator 2 | 0.2 ± 0.06 | 0.18 ± 0.07 |
Expected Outcome: TFEB siRNA treatment should result in a significant reduction (>70%) in both TFEB mRNA and protein levels, irrespective of treatment with the activator.[8]
Table 2: TFEB Target Gene Expression (qPCR) This assay measures the direct transcriptional output of TFEB activation.
| Experimental Group | LAMP1 mRNA (Fold Change) | CTSD mRNA (Fold Change) | SQSTM1/p62 mRNA (Fold Change) |
| 1. Scrambled siRNA + Vehicle | 1.0 | 1.0 | 1.0 |
| 2. Scrambled siRNA + Activator 2 | 3.5 ± 0.4 | 4.1 ± 0.5 | 2.8 ± 0.3 |
| 3. TFEB siRNA + Vehicle | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 4. TFEB siRNA + Activator 2 | 1.1 ± 0.2 | 1.2 ± 0.3 | 1.0 ± 0.2 |
Expected Outcome: this compound should significantly increase the expression of TFEB target genes like LAMP1, CTSD, and SQSTM1.[6] This effect should be completely abrogated in cells pre-treated with TFEB siRNA, demonstrating the activator's reliance on TFEB.[7][9]
Table 3: Functional Outcome - Lysosomal Biogenesis This assay measures a key physiological consequence of TFEB activation.
| Experimental Group | LysoTracker Staining (Mean Fluorescence Intensity) |
| 1. Scrambled siRNA + Vehicle | 100 ± 12 |
| 2. Scrambled siRNA + Activator 2 | 280 ± 25 |
| 3. TFEB siRNA + Vehicle | 65 ± 10 |
| 4. TFEB siRNA + Activator 2 | 105 ± 15 |
Expected Outcome: Consistent with gene expression data, this compound should induce a marked increase in lysosomal mass, as measured by LysoTracker fluorescence.[6] TFEB knockdown should prevent this increase, confirming that the observed lysosomal biogenesis is a TFEB-mediated event.[10]
Detailed Experimental Protocols
1. Cell Culture and siRNA Transfection
-
Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
For each well, dilute 20 nM of either TFEB-specific siRNA or a non-targeting (scrambled) control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ 3000) in serum-free medium according to the manufacturer's protocol.[7]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[7]
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate the cells for 48 hours at 37°C to ensure efficient knockdown of the TFEB protein.
2. This compound Treatment
-
After the 48-hour siRNA incubation, remove the medium and replace it with fresh medium containing either this compound (e.g., 10-30 µM) or a vehicle control (e.g., DMSO).[6]
-
Incubate the cells for the desired duration based on the downstream assay (e.g., 6 hours for nuclear translocation, 24 hours for gene expression and lysosomal biogenesis).[6]
3. Quantitative Real-Time PCR (qPCR)
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix with primers specific for TFEB, LAMP1, CTSD, SQSTM1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the control group (Scrambled siRNA + Vehicle).
4. Immunofluorescence for TFEB Nuclear Translocation
-
Grow cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope. Quantify the percentage of cells showing predominantly nuclear TFEB staining.
5. LysoTracker Staining for Lysosomal Mass
-
Thirty minutes before the end of the treatment period, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the live cells at a final concentration of 50-75 nM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS and analyze immediately by fluorescence microscopy or flow cytometry to quantify the mean fluorescence intensity per cell.
Conclusion
The cross-validation strategy detailed in this guide is a critical step in the preclinical assessment of any TFEB-targeting compound. By demonstrating that the pharmacological activation of TFEB-dependent pathways is entirely contingent on the presence of the TFEB protein, researchers can build a robust, data-driven case for the on-target specificity of their activator. This approach not only validates the mechanism of action but also minimizes the risk of pursuing compounds with confounding off-target effects, thereby accelerating the development of novel therapeutics for diseases of lysosomal dysfunction.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB; Beyond Its Role as an Autophagy and Lysosomes Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Abl Inhibition Activates TFEB and Promotes Cellular Clearance in a Lysosomal Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USF2 and TFEB compete in regulating lysosomal and autophagy genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
TFEB Activator 2: An mTOR-Independent Pathway to Cellular Clearance? A Comparative Guide
For Immediate Release
In the landscape of therapeutic strategies targeting neurodegenerative diseases and lysosomal storage disorders, the transcription factor EB (TFEB) has emerged as a master regulator of lysosomal biogenesis and autophagy. Consequently, small-molecule activators of TFEB are of significant interest to the research and drug development community. This guide provides a comparative analysis of TFEB Activator 2, focusing on its mechanism of action and its relationship with the well-established mTOR signaling pathway, a central regulator of cellular metabolism and growth.
Executive Summary
This compound promotes the translocation of TFEB to the nucleus, initiating the transcription of genes involved in lysosomal function and autophagy. Its mechanism is reported to be through the Dopamine (B1211576) Transporter (DAT) - Cyclin-Dependent Kinase 9 (CDK9) - TFEB signaling axis. While initially investigated as a potentially novel mTOR-independent mechanism, emerging evidence suggests a more complex interplay with the mTOR pathway. This guide will delve into the experimental data supporting its mechanism and compare it with known mTOR-dependent and -independent TFEB activators.
The Canonical mTOR-TFEB Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key negative regulator of TFEB. Under nutrient-rich conditions, mTORC1 phosphorylates TFEB at specific serine residues, leading to its sequestration in the cytoplasm and preventing its nuclear activity. Conversely, inhibition of mTORC1, for example by starvation or pharmacological agents like rapamycin, results in TFEB dephosphorylation and its translocation to the nucleus.
Caption: Canonical mTORC1-TFEB Signaling Pathway.
This compound: A Novel Mechanism
This compound is an orally active compound that has been shown to cross the blood-brain barrier. It functions by inhibiting the dopamine transporter (DAT), which in turn modulates the activity of CDK9, a kinase that has been found to phosphorylate TFEB at multiple sites, promoting its nuclear translocation[1]. This DAT-CDK9-TFEB axis represents a distinct mechanism for TFEB activation.
Caption: Proposed DAT-CDK9-TFEB Signaling Pathway of this compound.
Is this compound Truly mTOR-Independent?
The critical question for researchers is whether the DAT-CDK9-TFEB pathway operates independently of mTORC1. Recent studies have revealed a complex interplay between these signaling networks.
-
DAT Inhibition and mTORC1: Studies have shown that inhibition of the dopamine transporter can lead to an increase in mTORC1 signaling[2]. This suggests that while this compound's direct target is DAT, a downstream consequence could be the modulation of the mTOR pathway.
-
CDK9 and mTOR Cofactors: Research has demonstrated that CDK9 can interact with core components of the mTORC1 complex, such as RAPTOR and mLST8, to form a distinct complex termed CTORC1[3][4]. This indicates a potential for direct crosstalk and co-regulation between CDK9 and the mTOR signaling machinery.
Based on this evidence, it is plausible that this compound is not strictly an mTOR-independent activator. Its mechanism, while novel, appears to be intertwined with the mTOR pathway, potentially modulating it or being modulated by it. Further research is required to fully elucidate the intricate relationship between the DAT-CDK9 axis and mTORC1 signaling in the context of TFEB activation.
Comparison of TFEB Activators
The following table summarizes the key characteristics of this compound in comparison to well-characterized mTOR-dependent and -independent activators.
| Feature | This compound | Rapamycin (mTOR-dependent) | Curcumin Analog C1 (mTOR-independent) |
| Primary Target | Dopamine Transporter (DAT)[1] | mTORC1[5] | TFEB (direct binding)[6] |
| Mechanism of TFEB Activation | Inhibition of DAT leads to CDK9-mediated phosphorylation and nuclear translocation of TFEB[1]. | Inhibition of mTORC1 prevents TFEB phosphorylation, leading to its nuclear translocation[5][7]. | Direct binding to TFEB promotes its nuclear translocation without affecting mTORC1 activity[6]. |
| Effect on mTORC1 Activity | Likely indirect activation due to DAT inhibition[2]. | Direct inhibition[5]. | No significant effect[6]. |
| Blood-Brain Barrier Permeability | Yes | Limited | Yes |
| Oral Bioavailability | Yes | Yes | Improved compared to curcumin |
Experimental Protocols
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol is designed to visually assess the subcellular localization of TFEB in response to treatment with activating compounds.
Caption: Immunofluorescence Workflow for TFEB Nuclear Translocation.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of TFEB activator (e.g., this compound, Rapamycin, Curcumin Analog C1) or vehicle control for the specified duration (e.g., 4-24 hours).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against TFEB diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a confocal microscope.
-
Quantification: Analyze the images using appropriate software to quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity. An increase in this ratio indicates TFEB nuclear translocation.
Western Blot for mTORC1 Activity
This protocol assesses the activity of the mTORC1 pathway by measuring the phosphorylation of its downstream targets, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).
Detailed Steps:
-
Cell Lysis: Treat cells with the TFEB activator or control compounds. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein. A decrease in this ratio indicates inhibition of mTORC1 activity.
Conclusion
This compound represents a promising therapeutic candidate with a novel mechanism of action involving the DAT-CDK9-TFEB signaling axis. However, the assertion of its mTOR-independence is complex and likely an oversimplification. Current evidence points towards a significant interplay with the mTOR pathway, potentially through indirect effects of DAT inhibition and direct interactions of CDK9 with mTOR complex components. Researchers and drug developers should consider this nuanced relationship when evaluating this compound and designing future studies. Further investigation is warranted to fully dissect the signaling crosstalk and to harness the full therapeutic potential of this class of compounds.
References
- 1. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential role of D1R in the regulation of mTOR complex1 signaling induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 and mTOR: trading places - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 and mTOR: trading places - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling crosstalk between the mTOR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of TFEB Activators: TFEB Activator 2 and Curcumin Analog C1
For Researchers, Scientists, and Drug Development Professionals
In the quest for therapeutic agents targeting cellular clearance pathways, the transcription factor EB (TFEB) has emerged as a master regulator of lysosomal biogenesis and autophagy. Activation of TFEB holds promise for the treatment of various pathologies, including neurodegenerative diseases and lysosomal storage disorders. This guide provides a comparative analysis of two small molecule TFEB activators: TFEB activator 2 and the curcumin (B1669340) analog C1. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols for key assays.
At a Glance: this compound vs. Curcumin Analog C1
| Feature | This compound | Curcumin Analog C1 |
| Mechanism of Action | Targets the Dopamine (B1211576) Transporter (DAT)-CDK9-TFEB pathway.[1] | Directly binds to the N-terminus of TFEB.[2][3] |
| mTORC1-Dependence | Appears to be mTORC1-independent. | mTORC1-independent.[2][3] |
| Reported In Vitro Efficacy | Promotes TFEB nuclear translocation in HeLa cells at 10-30 µM.[1] | Promotes TFEB nuclear translocation in N2a and HeLa cells at 0.2-1 µM.[4] |
| Reported In Vivo Efficacy | Reduces Aβ plaque burden and improves memory in APP/PS1 mice at 10 mg/kg (i.p.).[1] | Activates TFEB and enhances autophagy in rat brains at 10-25 mg/kg (p.o.).[4][5] Ameliorates pathology in AD mouse models.[2][6] |
| Blood-Brain Barrier Permeability | Yes, orally active and crosses the BBB.[1] | Yes, orally effective with good brain permeability.[6] |
Mechanism of Action: Distinct Pathways to TFEB Activation
The two compounds employ fundamentally different strategies to activate TFEB, offering distinct advantages and potential for varied therapeutic applications.
This compound operates through a novel signaling cascade involving the dopamine transporter (DAT) and cyclin-dependent kinase 9 (CDK9).[1][7] By binding to DAT, it initiates a downstream signaling event that ultimately leads to the nuclear translocation of TFEB and subsequent activation of its target genes involved in lysosomal biogenesis and autophagy.[1] This unique mechanism suggests a potential for tissue-specific effects in dopaminergic neurons and opens avenues for exploring the interplay between neurotransmitter transport and cellular clearance.
Curcumin Analog C1 , on the other hand, acts as a direct ligand for TFEB.[2][3] It physically binds to the N-terminal region of the TFEB protein, inducing a conformational change that promotes its translocation into the nucleus.[3] A key feature of this mechanism is its independence from the master metabolic regulator, mTORC1, which is a common upstream inhibitor of TFEB.[2][3] This mTORC1-independent activation is a significant advantage, as it avoids the potential side effects associated with systemic mTOR inhibition.
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams were generated using the DOT language.
Performance Data: A Side-by-Side Look
Direct comparative studies between this compound and curcumin analog C1 are not yet available in the public domain. The following tables summarize data from independent studies. It is crucial to consider the different experimental systems used when interpreting these results.
In Vitro Efficacy
| Parameter | This compound | Curcumin Analog C1 |
| Cell Line(s) | HeLa[1] | N2a, HeLa[4] |
| Effective Concentration | 10-30 µM[1] | 0.2-1 µM[4] |
| Endpoint(s) | TFEB nuclear translocation, increased expression of lysosomal and autophagic genes (LAMP1, HEXA, CTSD, CTSF, LC3B, OPTN, p62, WIPI1, ATG2A).[1] | TFEB nuclear translocation, increased levels of LC3-II and SQSTM1/p62, increased protein levels of LAMP1 and CTSD.[2][4] |
| Time Course | 3-6 hours for translocation; 6-24 hours for gene expression.[1] | 12 hours for translocation and protein level changes.[4] |
In Vivo Efficacy
| Parameter | This compound | Curcumin Analog C1 |
| Animal Model(s) | APP/PS1 mice (Alzheimer's Disease model).[1] | Rats, 5xFAD, P301S, and 3xTg-AD mice (Alzheimer's Disease models).[2][6] |
| Dosage and Administration | 10 mg/kg, intraperitoneal injection, every two days for 30 days.[1] | 10 and 25 mg/kg, oral administration, daily for 21 days (rats) or for a specified duration in AD models.[4][6] |
| Observed Effects | Reduced Aβ plaque burden in the hippocampus and cortex, decreased Aβ42 levels, and improved spatial learning and memory.[1] | Activated TFEB, enhanced autophagy and lysosome biogenesis in the brain.[4] Reduced Aβ and Tau pathology and improved cognitive function in AD models.[6] |
| Toxicity | Not explicitly stated in the provided results. | LD50 in mice is 175 mg/kg.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize TFEB activators.
TFEB Nuclear Translocation Assay (Immunofluorescence)
Protocol Details:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound, curcumin analog C1, or vehicle control for the specified duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a solution containing bovine serum albumin (BSA) or normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against TFEB overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Imaging: Mount coverslips on slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the ratio of nuclear to cytoplasmic fluorescence intensity in a significant number of cells to determine the extent of TFEB translocation.[8][9][10]
Autophagy Flux Assay (LC3 Turnover)
Protocol Details:
-
Cell Culture and Treatment: Plate cells and treat with the TFEB activator in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the treatment period.[11][12]
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Western Blotting: Perform SDS-PAGE to separate proteins and transfer them to a PVDF membrane.
-
Antibody Probing: Block the membrane and probe with a primary antibody specific for LC3, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the LC3-I and LC3-II bands. Autophagic flux is assessed by the accumulation of LC3-II in the presence of the lysosomal inhibitor. An increase in the LC3-II level upon treatment with the TFEB activator in the presence of the inhibitor, compared to the inhibitor alone, indicates an induction of autophagy flux.[11][12][13][14][15]
Lysosomal Biogenesis Assay (LAMP1 Staining)
Protocol Details: This assay is similar to the TFEB nuclear translocation assay but utilizes an antibody against the lysosomal-associated membrane protein 1 (LAMP1). An increase in the intensity of LAMP1 staining indicates an increase in the number and/or size of lysosomes.[16]
-
Follow steps 1-5 of the TFEB Nuclear Translocation Assay protocol.
-
Primary Antibody Incubation: Incubate with a primary antibody against LAMP1.
-
Secondary Antibody Incubation and Imaging: Proceed with steps 7-9 of the TFEB assay.
-
Analysis: Quantify the total cellular fluorescence intensity of LAMP1 to assess changes in lysosomal content.[16][17]
Conclusion
Both this compound and curcumin analog C1 represent promising therapeutic candidates for diseases characterized by impaired cellular clearance. Their distinct mechanisms of action provide a valuable platform for further investigation and development. This compound's novel DAT-CDK9-TFEB pathway may offer targeted effects, while curcumin analog C1's direct, mTOR-independent activation of TFEB presents a potentially safer profile for broader applications. The quantitative data, though not from direct comparative studies, suggests that curcumin analog C1 may be potent at lower concentrations in vitro. Further head-to-head studies are warranted to definitively establish their comparative efficacy and safety profiles. The experimental protocols provided herein offer a foundation for researchers to conduct such critical evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 15. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Protocol for LAMP1 Staining [protocols.io]
- 17. LAMP1/CD107a is required for efficient perforin delivery to lytic granules and NK-cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TFEB Activator 2 and Rapamycin in Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TFEB Activator 2 and the well-established autophagy inducer, rapamycin (B549165). This document summarizes their mechanisms of action, presents available quantitative data from discrete studies, details common experimental protocols for assessing their activity, and provides visual representations of their signaling pathways and experimental workflows.
Executive Summary
Both this compound and rapamycin are potent inducers of autophagy, a critical cellular process for the degradation and recycling of cellular components. However, they achieve this through distinct signaling pathways. Rapamycin, a widely studied mTORC1 inhibitor, induces autophagy by mimicking a cellular starvation state. In contrast, this compound promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, through a novel pathway involving the dopamine (B1211576) transporter (DAT) and cyclin-dependent kinase 9 (CDK9).
Quantitative Data on Autophagy Induction
The following table summarizes the effects of this compound and rapamycin on key autophagy markers, LC3-II and p62/SQSTM1, as determined by Western blot analysis in different cell lines. It is important to note that the data for each compound are derived from separate studies, and therefore, direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Concentration | Treatment Time | Change in LC3-II Levels | Change in p62/SQSTM1 Levels | Reference Study |
| This compound | HeLa | 10-30 µM | 6-24 hours | Upregulation of LC3B gene expression | Upregulation of p62 gene expression | [1] |
| Rapamycin | A549 | 100 nmol/L | 24 hours | Significant increase in LC3-II/LC3-I ratio | Significant decrease | [2] |
| Rapamycin | PCCl3 | 125 nM | 24 hours | Dose-dependent increase in LC3 puncta and LC3-II | Dose-dependent decrease | [3] |
| Rapamycin | Primary Tenocytes | 500 nM | 24 hours | Significant upregulation of LC3B | Significant degradation | [4] |
Note: An increase in the LC3-II to LC3-I ratio and a decrease in p62/SQSTM1 levels are generally considered indicators of enhanced autophagic flux. The reported upregulation of p62 gene expression by this compound may reflect a broader transcriptional activation of autophagy-related genes, and the ultimate impact on p62 protein levels would depend on the balance between synthesis and degradation via autophagy.
Signaling Pathways and Mechanisms of Action
This compound
This compound induces autophagy through a mechanism independent of mTOR inhibition. It targets the dopamine transporter (DAT), which in turn influences the activity of CDK9, a kinase known to phosphorylate TFEB. By modulating this pathway, this compound promotes the dephosphorylation and subsequent translocation of TFEB from the cytoplasm to the nucleus. Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, leading to the increased expression of genes involved in lysosomal biogenesis and autophagy.[1]
Rapamycin
Rapamycin is a well-characterized allosteric inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[5][6] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating key autophagy-initiating proteins, such as ULK1 and ATG13. mTORC1 also phosphorylates and inactivates TFEB, retaining it in the cytoplasm. By inhibiting mTORC1, rapamycin relieves this suppression, leading to the activation of the ULK1 complex and the dephosphorylation and nuclear translocation of TFEB, thereby inducing autophagy.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of autophagy induction.
Western Blot Analysis of LC3-I to LC3-II Conversion and p62/SQSTM1 Degradation
This is a standard method to monitor autophagy. The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) and the degradation of the autophagy substrate p62/SQSTM1 are indicative of autophagic activity.
Protocol Details:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, rapamycin, or a vehicle control (e.g., DMSO) for the specified duration.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to remove insoluble debris. Determine the protein concentration of the supernatant using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of LC3-II and p62 to the loading control. The ratio of LC3-II to LC3-I is often calculated to assess autophagy induction.
Conclusion
Both this compound and rapamycin are effective inducers of autophagy, albeit through different mechanisms. Rapamycin's mTORC1-dependent pathway is well-documented, while this compound offers a novel, mTORC1-independent mechanism of action. The choice between these two compounds will depend on the specific research question and the desired signaling pathway to be modulated.
The lack of direct comparative studies highlights a gap in the current understanding of the relative potencies and potential differential effects of these two compounds. Future research should aim to perform side-by-side comparisons in various cell types and in vivo models to provide a more definitive assessment of their efficacy and to elucidate any context-dependent differences in their ability to induce autophagy. Such studies will be invaluable for guiding the selection of the most appropriate tool for autophagy modulation in both basic research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rapamycin Protects Against Peritendinous Fibrosis Through Activation of Autophagy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Target of Rapamycin in Control of Autophagy: Puppet Master and Signal Integrator - PMC [pmc.ncbi.nlm.nih.gov]
Validating TFEB Activation by a Novel Compound: An Orthogonal Approach
For researchers, scientists, and drug development professionals, establishing the definitive activation of Transcription Factor EB (TFEB) by a novel therapeutic agent is paramount. This guide provides a framework for the rigorous, multi-faceted validation of TFEB activation, using a hypothetical "Compound 37" as an example. The described orthogonal methods will enable a comprehensive assessment of a compound's efficacy and mechanism of action, ensuring robust and reliable data for drug development programs.
Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway, a critical cellular process for clearing damaged organelles and protein aggregates.[1][2][3][4][5][6] Its activation and translocation to the nucleus initiates the transcription of a host of genes involved in lysosomal biogenesis and autophagy, making it a promising therapeutic target for a range of diseases, including neurodegenerative disorders and lysosomal storage diseases.[1][3][6][7]
The primary mechanism of TFEB regulation involves its phosphorylation state. Under normal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and other kinases, leading to its retention in the cytoplasm.[1][2][8][9] Upon cellular stress or stimulation by a therapeutic compound, TFEB is dephosphorylated, allowing it to translocate to the nucleus and activate its target genes.[1][3][4]
TFEB Activation Signaling Pathway
The signaling cascade leading to TFEB activation is complex and can be initiated by various stimuli. A simplified representation of the canonical pathway is illustrated below.
Caption: Simplified signaling pathway of TFEB activation.
Orthogonal Validation Workflow
To robustly validate the activation of TFEB by a test compound, a multi-tiered approach employing orthogonal methods is recommended. This workflow ensures that the observed effects are not an artifact of a single experimental technique.
Caption: A workflow for validating TFEB activation.
Comparison of Orthogonal Methods
| Method | Parameter Measured | Advantages | Disadvantages |
| Immunofluorescence Microscopy | TFEB Subcellular Localization | - Single-cell resolution- Visual confirmation of nuclear translocation- Relatively high throughput | - Can be semi-quantitative- Antibody specificity is crucial- Fixation artifacts are possible |
| Western Blotting | TFEB Protein Levels and Phosphorylation Status | - Quantitative- Can assess phosphorylation at specific sites- Can confirm subcellular fractionation | - Lower throughput- Requires cell lysis, loss of spatial information- Antibody quality is critical |
| Quantitative PCR (qPCR) | mRNA Levels of TFEB Target Genes | - Highly sensitive and quantitative- Direct measure of transcriptional activation- High throughput | - Measures mRNA, not protein or functional outcome- Requires careful primer design and validation |
| TFEB Reporter Assay | TFEB Transcriptional Activity | - Direct measure of TFEB-mediated transcription- High-throughput screening compatible- Quantitative | - Relies on an artificial construct- May not reflect endogenous gene regulation |
| Functional Lysosomal Assays | Lysosomal Biogenesis and Activity | - Measures the physiological outcome of TFEB activation- Provides functional validation | - Indirect measure of TFEB activation- Can be influenced by other pathways |
Experimental Protocols
Immunofluorescence Microscopy for TFEB Nuclear Translocation
This method visually assesses the subcellular localization of TFEB. Upon activation, TFEB translocates from the cytoplasm to the nucleus.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with Compound 37 at various concentrations and for different durations. Include a positive control (e.g., mTOR inhibitor Torin1) and a vehicle control.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of TFEB translocation.
Western Blotting for TFEB Phosphorylation and Subcellular Fractionation
This technique provides a quantitative measure of TFEB's phosphorylation status and its distribution between the cytoplasm and the nucleus.
Protocol:
-
Treat cultured cells with Compound 37 as described for immunofluorescence.
-
For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. For total protein, lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total TFEB, phospho-TFEB (e.g., at Ser211), a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to loading controls. A decrease in the phospho-TFEB/total TFEB ratio and an increase in nuclear TFEB indicate activation.
Quantitative PCR (qPCR) for TFEB Target Gene Expression
This method measures the transcriptional upregulation of genes known to be regulated by TFEB, providing evidence of its functional activation.
Protocol:
-
Treat cells with Compound 37.
-
Isolate total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for TFEB target genes (e.g., LAMP1, CTSD, SQSTM1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
TFEB Reporter Assay
This assay directly measures the ability of activated TFEB to bind to its target DNA sequence and drive the expression of a reporter gene.
Protocol:
-
Transfect cells with a reporter plasmid containing multiple copies of the Coordinated Lysosomal Expression and Regulation (CLEAR) element upstream of a luciferase or fluorescent protein reporter gene.
-
Treat the transfected cells with Compound 37.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence or fluorescence) according to the manufacturer's protocol.
-
An increase in reporter activity indicates TFEB-mediated transcriptional activation.
By employing this comprehensive suite of orthogonal methods, researchers can confidently and accurately validate the activation of TFEB by novel compounds like Compound 37, paving the way for the development of new therapeutics targeting the autophagy-lysosomal pathway.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role and Regulatory Mechanism of Transcription Factor EB in Health and Diseases [frontiersin.org]
- 3. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From the regulatory mechanism of TFEB to its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Monitor and Manipulate TFEB Activity During Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
TFEB Activator 2 in TFEB Knockout Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TFEB activator 2, a novel compound that promotes lysosomal biogenesis and autophagy, with a focus on its anticipated effects in TFEB knockout (KO) cells. While direct experimental data on this compound in TFEB KO models is not currently available in the public domain, this guide synthesizes information on its mechanism of action and compares it with other known TFEB activators for which TFEB-dependent effects have been experimentally verified.
Introduction to TFEB and its Activation
Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosome pathway (ALP). It controls the expression of a network of genes involved in lysosome biogenesis, autophagy, and cellular clearance.[1][2][3] Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm.[1][3] Upon activation by stimuli such as starvation or lysosomal stress, TFEB translocates to the nucleus, where it drives the transcription of its target genes.[1][3] Pharmacological activation of TFEB is a promising therapeutic strategy for diseases characterized by the accumulation of toxic protein aggregates and dysfunctional lysosomes, such as many neurodegenerative diseases.[1][4]
This compound: A Novel Mechanism of Action
This compound is an orally active compound capable of crossing the blood-brain barrier.[5] It promotes TFEB nuclear translocation and subsequent lysosome biogenesis by targeting the dopamine (B1211576) transporter (DAT)-CDK9-TFEB signaling axis.[5][6] This mechanism is distinct from many other TFEB activators that function through mTOR inhibition or calcium-calcineurin signaling. In preclinical studies using wild-type cells, this compound has been shown to upregulate the expression of lysosomal and autophagic genes, including LAMP1, HEXA, CTSD, CTSF, LC3B, OPTN, p62, WIPI1, and ATG2A.[5]
The Critical Role of TFEB: Insights from Knockout Studies
Genetic deletion of TFEB has profound effects on cellular function. TFEB knockout or knockdown studies have demonstrated an inhibition of the autophagy-lysosomal pathway.[7][8] The absence of TFEB prevents the upregulation of lysosomal and autophagy-related genes, leading to impaired cellular clearance.[7][8] This underscores the central and non-redundant role of TFEB in mediating the effects of compounds designed to activate this pathway.
Comparative Analysis in TFEB Knockout Cells
While direct experimental evidence for this compound in TFEB knockout cells is lacking, studies on other TFEB activators provide a strong predictive framework. The effects of these activators are typically abolished in the absence of TFEB, highlighting their on-target specificity.
| Activator | Mechanism of Action | Expected Effect in Wild-Type Cells | Expected Effect in TFEB Knockout Cells |
| This compound | Binds to Dopamine Transporter (DAT), modulating the DAT-CDK9-TFEB pathway to promote TFEB nuclear translocation.[5][6] | Increased nuclear TFEB, upregulation of lysosomal and autophagic genes.[5] | No effect on lysosomal and autophagic gene expression is anticipated, as the final transcriptional effector is absent. |
| Sulforaphane (SFN) | Induces TFEB nuclear translocation via a ROS-Ca2+-calcineurin-dependent, mTOR-independent pathway.[9] | Increased nuclear TFEB, enhanced cholesterol clearance, and lysosomal exocytosis.[9] | The cholesterol clearance and exocytosis effects are abolished , demonstrating a TFEB-dependent mechanism.[9] |
| Curcumin Analog C1 | Directly binds to TFEB, promoting nuclear translocation in a phosphorylation-independent manner.[1][2] | Increased nuclear TFEB and enhanced autophagy.[2] | The pro-autophagic effects are abolished in TFEB knockdown cells, confirming TFEB is required for its activity.[2] |
| Rapamycin (and other mTOR inhibitors) | Inhibits mTORC1, leading to TFEB dephosphorylation and nuclear translocation.[3] | Increased nuclear TFEB, induction of autophagy.[3][4] | The induction of autophagy is significantly impaired , as a key transcriptional regulator of the process is absent. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing TFEB activator efficacy.
Caption: Signaling pathways for TFEB activation.
Caption: Experimental workflow for assessing TFEB activators.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of TFEB activators.
TFEB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the subcellular localization of TFEB upon treatment with an activator.
Methodology:
-
Seed wild-type and TFEB KO cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the TFEB activator (e.g., this compound) at various concentrations and time points. Include a vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity in multiple cells per condition.
Analysis of TFEB Target Gene Expression (qPCR)
Objective: To quantify the mRNA levels of TFEB target genes involved in the autophagy-lysosome pathway.
Methodology:
-
Seed wild-type and TFEB KO cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the TFEB activator or vehicle control for the desired time (e.g., 6-24 hours).
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for TFEB target genes (e.g., LAMP1, CTSD, SQSTM1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Autophagy Flux Assay (Western Blot for LC3 and p62/SQSTM1)
Objective: To measure the rate of autophagic degradation.
Methodology:
-
Seed wild-type and TFEB KO cells in a 6-well plate.
-
Treat cells with the TFEB activator or vehicle control. For a subset of wells, co-treat with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities. Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of the lysosomal inhibitor. A decrease in p62 levels indicates increased autophagic degradation.
Conclusion and Future Directions
This compound represents a novel approach to enhancing the autophagy-lysosome pathway through its unique DAT-CDK9-TFEB mechanism. Based on extensive evidence from other TFEB activators, it is strongly predicted that the efficacy of this compound is entirely dependent on the presence of TFEB. Therefore, in TFEB knockout cells, this compound is not expected to induce the expression of lysosomal and autophagic genes.
Future studies are essential to formally test this hypothesis by evaluating this compound in validated TFEB knockout cell lines and animal models. Such experiments will be crucial to definitively confirm its mechanism of action and on-target specificity, which are critical parameters for its further development as a potential therapeutic agent for neurodegenerative and other diseases associated with impaired cellular clearance.
References
- 1. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFEB-mediated autophagy rescues midbrain dopamine neurons from α-synuclein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TFEB Links Autophagy to Lysosomal Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFEB: A Central Regulator of both the Autophagosome and Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
A Comparative Analysis of TFEB Activator 2 and Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
The accumulation of misfolded proteins and dysfunctional organelles is a central pathological feature of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The autophagy-lysosomal pathway (ALP) is the cell's primary quality control system responsible for clearing this toxic cellular debris. A key regulator of this system is Transcription Factor EB (TFEB), which controls the expression of genes involved in lysosomal biogenesis and autophagy.[1][2][3] Consequently, activating TFEB has emerged as a promising therapeutic strategy for neurodegeneration.[4][5]
This guide provides a detailed comparison of TFEB activator 2, a novel small molecule, against other prominent neuroprotective compounds. We present quantitative data from preclinical studies, detailed experimental protocols, and visual summaries of the key molecular pathways to offer an objective benchmark for researchers in the field.
The TFEB Signaling Pathway: A Master Regulator of Cellular Clearance
Under normal conditions, TFEB is phosphorylated by kinases such as mTORC1 and ERK2, causing it to be sequestered in the cytoplasm by 14-3-3 proteins.[1][6] Upon cellular stress, such as starvation or lysosomal dysfunction, TFEB is dephosphorylated by phosphatases like calcineurin.[7][8] This allows TFEB to translocate to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes.[2] This action initiates a transcriptional program that enhances all aspects of the autophagy-lysosomal pathway, from the formation of autophagosomes to the biogenesis of new lysosomes, ultimately promoting the clearance of pathogenic protein aggregates.[2][7][8]
Comparative Profile of Neuroprotective Compounds
This section benchmarks this compound against a selection of other compounds known for their neuroprotective properties, categorized by their primary mechanism of action.
This compound
-
Mechanism of Action: this compound is an orally active, blood-brain barrier-penetrant compound.[9] It specifically binds to the dopamine (B1211576) transporter (DAT), which initiates a signaling cascade involving CDK9 to promote the dephosphorylation and subsequent nuclear translocation of TFEB.[9] This targeted mechanism enhances lysosomal biogenesis and autophagic function.
-
Preclinical Evidence: In an APP/PS1 mouse model of Alzheimer's disease, this compound significantly reduced Aβ plaque burden, decreased soluble Aβ42 levels, and improved spatial learning and memory.[9] In vitro, it effectively promotes TFEB nuclear translocation and upregulates the expression of key lysosomal and autophagic genes.[9]
Other TFEB-Targeting Compounds
-
Celastrol: A natural compound that activates TFEB by inhibiting the mTORC1 pathway.[10] Studies show it promotes the degradation of phosphorylated tau aggregates and alleviates memory deficits in mouse models of Alzheimer's disease.[10]
-
Sulforaphane (SFN): A natural isothiocyanate that activates TFEB through an mTOR-independent pathway involving ROS-Ca²⁺-calcineurin signaling.[11] It has shown efficacy in rescuing Purkinje cell loss in a mouse model of Niemann-Pick type C disease.[11]
-
Trametinib: A clinically available MEK1/2 inhibitor that prevents the phosphorylation of TFEB at serine 142, thereby promoting its nuclear translocation.[12] It has been shown to reduce Aβ deposition and protect neurons by enhancing autophagic lysosomal activity in a mouse model of AD.[12]
-
Rapamycin: A well-known mTOR inhibitor that indirectly activates TFEB. It has demonstrated neuroprotective effects in models of Parkinson's disease by restoring lysosomal function and reducing α-synuclein aggregates.[7]
Compounds with Other Neuroprotective Mechanisms
-
Candesartan: An angiotensin receptor blocker (ARB) used for hypertension. Recent proteomic studies of brain-derived extracellular vesicles from Parkinson's disease patients suggest it exerts profound neuroprotective effects, indicating a mechanism related to angiotensin system modulation and intercellular communication.[13]
-
Ferrostatin-1 (Fer-1): A specific inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. It has shown neuroprotective effects in models of glutamate-induced excitotoxicity and Huntington's disease by reducing oxidative stress.[14]
References
- 1. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease [aginganddisease.org]
- 5. Frontiers | Therapeutic Potential of Vital Transcription Factors in Alzheimer’s and Parkinson’s Disease With Particular Emphasis on Transcription Factor EB Mediated Autophagy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Autophagy–Lysosomal Pathway in Neurodegeneration: A TFEB Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. bioengineer.org [bioengineer.org]
- 14. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of TFEB Activator 2 Confirmed by Cellular Thermal Shift Assay (CETSA)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for clearing aggregated proteins and damaged organelles. Its activation is a promising therapeutic strategy for a range of neurodegenerative and lysosomal storage diseases. TFEB activator 2 is a novel small molecule that promotes the nuclear translocation of TFEB, thereby stimulating cellular clearance pathways. It is understood to function by targeting the Dopamine Transporter (DAT) and Cyclin-Dependent Kinase 9 (CDK9), key components of the DAT-CDK9-TFEB signaling pathway.[1]
Confirming that a therapeutic compound directly engages its intended molecular target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating such on-target effects. This guide provides a comparative analysis of CETSA for confirming the on-target effects of TFEB activators, using a representative CDK9 inhibitor as a model, and contrasts it with alternative methodologies.
Confirming Target Engagement with CETSA: A Representative Study
While specific CETSA data for this compound is not yet publicly available, the methodology can be effectively illustrated using data from studies on CDK9 inhibitors, which share a common target. CETSA leverages the principle that a protein's thermal stability changes upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
The following protocol outlines the typical steps for performing a CETSA experiment to validate the binding of a compound to its target protein, in this case, a CDK9 inhibitor as a proxy for this compound.
-
Cell Culture and Treatment: Human cell lines (e.g., HeLa or a relevant neuronal cell line) are cultured to 70-80% confluency. The cells are then treated with a dose-range of the test compound (e.g., a CDK9 inhibitor) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) to allow for cellular uptake and target binding.
-
Thermal Challenge: The treated cells are harvested, washed, and resuspended in a buffer. Aliquots of the cell suspension are then subjected to a temperature gradient (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a PCR machine.
-
Cell Lysis and Fractionation: The heated cells are lysed, often through freeze-thaw cycles or with a specific lysis buffer. The soluble fraction, containing the non-denatured proteins, is then separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein (e.g., CDK9) remaining in the soluble fraction is quantified. This is typically done using Western blotting with a specific antibody against the target protein.[2] More advanced, high-throughput methods may employ techniques like AlphaLISA or mass spectrometry.[3]
-
Data Analysis: The intensity of the protein bands from the Western blot is quantified. The percentage of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Quantitative Data Presentation: CETSA for a Representative CDK9 Inhibitor
The following table summarizes hypothetical, yet representative, quantitative data from a CETSA experiment with a selective CDK9 inhibitor.
| Temperature (°C) | % Soluble CDK9 (Vehicle) | % Soluble CDK9 (10 µM Inhibitor) |
| 45 | 100 | 100 |
| 50 | 85 | 98 |
| 55 | 50 | 90 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
This data illustrates a clear thermal stabilization of CDK9 in the presence of the inhibitor, confirming direct target engagement.
Visualization of the CETSA Workflow
Comparison with Alternative On-Target Validation Methods
While CETSA provides direct evidence of target engagement, other methods are commonly used to assess the on-target effects of TFEB activators by measuring downstream cellular events. The two most common are Western Blotting and Immunofluorescence to detect TFEB nuclear translocation.
Alternative Method 1: Western Blotting for TFEB Nuclear Translocation
This method quantifies the amount of TFEB protein in the cytoplasm versus the nucleus.
Experimental Protocol: Western Blotting
-
Cell Treatment and Fractionation: Cells are treated with the TFEB activator or vehicle. Following treatment, the cells are lysed, and the cytoplasmic and nuclear fractions are separated using a specialized kit.
-
Protein Quantification and Electrophoresis: The protein concentration in each fraction is determined. Equal amounts of protein from the cytoplasmic and nuclear fractions are then separated by size using SDS-PAGE.
-
Blotting and Detection: The separated proteins are transferred to a membrane, which is then incubated with a primary antibody specific for TFEB. A secondary antibody conjugated to an enzyme is used for detection, producing a signal (e.g., chemiluminescence) that corresponds to the amount of TFEB.
-
Data Analysis: The intensity of the TFEB bands in the nuclear and cytoplasmic fractions is quantified. An increase in the nuclear-to-cytoplasmic ratio of TFEB in treated cells compared to control cells indicates on-target activity.[4]
Quantitative Data Presentation: Western Blotting
| Treatment | Fold Change in Nuclear TFEB (Normalized to Lamin B1) |
| Vehicle | 1.0 |
| This compound (10 µM) | 3.5 |
| This compound (30 µM) | 6.2 |
This data shows a dose-dependent increase in nuclear TFEB upon treatment with this compound.
Alternative Method 2: Immunofluorescence for TFEB Nuclear Translocation
This imaging-based method visualizes the subcellular localization of TFEB.
Experimental Protocol: Immunofluorescence
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the TFEB activator or vehicle.
-
Fixation, Permeabilization, and Staining: The cells are fixed, permeabilized, and then incubated with a primary antibody against TFEB. A fluorescently labeled secondary antibody is then used to visualize TFEB. The cell nuclei are counterstained with a fluorescent dye like DAPI.
-
Imaging and Analysis: The cells are imaged using a fluorescence microscope. The percentage of cells showing nuclear localization of TFEB is quantified. An increased percentage in treated cells indicates on-target activity.[5]
Quantitative Data Presentation: Immunofluorescence
| Treatment | % of Cells with Nuclear TFEB |
| Vehicle | 15% |
| This compound (10 µM) | 65% |
| This compound (30 µM) | 85% |
This data demonstrates a significant increase in the percentage of cells with nuclear TFEB following treatment.
Head-to-Head Comparison: CETSA vs. Downstream Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blotting (TFEB Translocation) | Immunofluorescence (TFEB Translocation) |
| Principle | Measures direct binding and thermal stabilization of the target protein. | Quantifies the amount of TFEB in nuclear vs. cytoplasmic fractions. | Visualizes the subcellular localization of TFEB. |
| Endpoint | Thermal shift (ΔTm) or increased soluble protein at a specific temperature. | Fold change in nuclear TFEB protein levels. | Percentage of cells with nuclear TFEB. |
| Nature of Evidence | Direct evidence of target engagement. | Indirect evidence of on-target effect (downstream event). | Indirect evidence of on-target effect (downstream event). |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[6] | Moderate throughput. | Can be high-throughput with automated microscopy. |
| Quantitative Nature | Highly quantitative. | Semi-quantitative to quantitative. | Semi-quantitative to quantitative. |
| Key Advantage | Unambiguously confirms physical interaction with the target in a cellular context. | Provides information about a key functional consequence of target engagement. | Provides visual confirmation and single-cell information. |
| Key Limitation | Does not provide information on the functional consequences of binding. | Does not directly confirm binding to the primary target. | Does not directly confirm binding to the primary target. |
Logical Relationship of On-Target Validation Methods
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
TFEB Activator 2 vs. Genetic Models: A Comparative Guide for Researchers
A critical evaluation of pharmacological and genetic approaches to modulating the master regulator of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB), is essential for advancing research and therapeutic development. This guide provides a comprehensive comparison of the novel small molecule, TFEB activator 2, and established genetic models of TFEB manipulation, offering insights into their respective advantages and limitations.
The activation of TFEB holds immense therapeutic promise for a range of pathologies, including neurodegenerative diseases, lysosomal storage disorders, and metabolic conditions. Researchers have historically relied on genetic models, primarily TFEB overexpression and knockout systems, to elucidate its function and therapeutic potential. The recent emergence of pharmacological agents, such as this compound, presents a new and potentially more translatable approach. This guide will dissect the nuances of each methodology, supported by available experimental data, to inform the selection of the most appropriate tool for specific research questions.
Comparing this compound and Genetic Models
| Feature | This compound | Genetic Models (TFEB Overexpression/Knockout) |
| Mechanism of Action | Pharmacological activation of the DAT-CDK9-TFEB pathway, promoting nuclear translocation of endogenous TFEB.[1] | Constitutive or conditional increase (overexpression) or decrease (knockout) of TFEB protein levels. |
| Temporal Control | Acute, reversible, and dose-dependent activation. Allows for precise temporal control over TFEB activity. | Chronic and largely irreversible activation or inactivation, depending on the specific genetic model (e.g., inducible systems offer some control). |
| Spatial Control | Systemic in vivo administration, with potential for tissue-specific effects based on drug distribution and target expression. This compound is orally active and can cross the blood-brain barrier.[1] | Can be engineered for tissue-specific or cell-type-specific expression/deletion, offering high spatial resolution. |
| Physiological Relevance | Modulates the activity of the endogenous TFEB protein, preserving the native regulatory feedback loops. | Can lead to non-physiological levels of TFEB expression, potentially bypassing normal regulatory mechanisms and leading to off-target effects.[2] |
| Translational Potential | High. As a small molecule, it has the potential for development into a therapeutic drug. | Low for direct therapeutic application in humans (gene therapy is a possibility but faces significant hurdles). Primarily a research tool. |
| Potential for Off-Target Effects | Possible, as with any small molecule. The interaction of this compound with the dopamine (B1211576) transporter (DAT) suggests potential for effects in dopaminergic systems.[1] Specific off-target profile is not extensively published. | Overexpression can lead to unintended consequences, such as cellular stress and pathological phenotypes (e.g., liver abnormalities with hepatic overexpression). Knockout can be embryonic lethal. |
| Ease of Use | Relatively simple to use in both in vitro and in vivo settings. | Technically demanding to create and maintain, particularly for in vivo studies. |
In-Depth Analysis
This compound: A Pharmacological Approach
This compound is an orally available small molecule that promotes the nuclear translocation of TFEB, a key step in its activation. It achieves this by targeting the dopamine transporter (DAT) and cyclin-dependent kinase 9 (CDK9), which are part of a signaling pathway that regulates TFEB localization.[1]
Advantages:
-
Temporal and Dose-Dependent Control: The ability to administer this compound at specific times and concentrations allows for a nuanced study of TFEB function that is not possible with most genetic models. This is particularly advantageous for investigating the acute effects of TFEB activation and for mimicking a therapeutic dosing regimen.
-
Reversibility: The effects of a small molecule activator are generally reversible upon withdrawal of the compound, allowing for the study of the consequences of both TFEB activation and its subsequent return to baseline.
-
Translational Relevance: As a drug-like molecule, this compound has a more direct path to clinical development compared to genetic manipulations. Its ability to cross the blood-brain barrier makes it particularly attractive for neurological disorders.[1]
-
Modulation of Endogenous Protein: By acting on the native TFEB protein, this approach is more likely to preserve the complex interplay of post-translational modifications and protein-protein interactions that fine-tune TFEB activity under physiological conditions.
Limitations:
-
Potential for Off-Target Effects: The interaction with DAT raises the possibility of effects on dopaminergic signaling, which would need to be carefully evaluated in any experimental design. A comprehensive off-target profile for this compound is not yet publicly available.
-
Specificity: While it activates TFEB, the upstream mechanism involving DAT and CDK9 may have other downstream consequences that are independent of TFEB.
Genetic Models: A Foundational Tool
Genetic models, including transgenic mice overexpressing TFEB and knockout mice lacking TFEB, have been instrumental in defining the fundamental roles of this transcription factor.
Advantages:
-
Target Specificity: Genetic models directly manipulate the expression of the TFEB gene, providing a high degree of certainty that the observed phenotypes are a direct result of altered TFEB levels.
-
Spatial Control: The use of tissue-specific promoters allows for the investigation of TFEB function in specific cell types or organs, which is crucial for dissecting its diverse physiological roles.
-
Chronic Effects: These models are well-suited for studying the long-term consequences of TFEB activation or deficiency.
Limitations:
-
Lack of Temporal Control: In most conventional genetic models, the genetic modification is present throughout the life of the animal, making it difficult to pinpoint the critical time windows for TFEB activity. While inducible systems exist, they can have their own limitations, such as incomplete induction or leaky expression.
-
Physiological Relevance of Overexpression: Constitutive overexpression can lead to TFEB levels that are far beyond the physiological range. This can overwhelm the cell's regulatory machinery and may not accurately reflect the effects of a more subtle, pharmacologically-induced activation.[2] For instance, sustained TFEB overexpression in the liver has been shown to cause a cholangiocarcinoma-like phenotype and liver cysts in mice.
-
Developmental Compensation and Lethality: Gene knockout can trigger compensatory mechanisms by other related proteins or can be embryonic lethal, as is the case with global TFEB knockout due to placental vascularization defects, which complicates the study of its function in adult animals.
Experimental Data and Protocols
This compound: In Vitro and In Vivo Efficacy
-
In Vitro: In HeLa cells, treatment with this compound (10-30 µM) for 3-6 hours promotes the nuclear translocation of TFEB.[1] At similar concentrations, 6-24 hours of treatment leads to the upregulation of lysosomal and autophagic genes, including LAMP1, HEXA, CTSD, CTSF, LC3B, OPTN, p62, WIPI1, and ATG2A.[1]
-
In Vivo (APP/PS1 mouse model of Alzheimer's disease): Intraperitoneal injection of this compound (10 mg/kg) every two days for 30 days resulted in a significant reduction of Aβ plaque burden in the hippocampus (69.8%) and cortex (29.5%).[1] This was accompanied by a decrease in Aβ42 levels and an improvement in spatial learning and memory.[1]
Genetic Models: Phenotypes and Therapeutic Rescue
-
TFEB Overexpression: In mouse models of Parkinson's disease, Huntington's disease, and various lysosomal storage disorders, AAV-mediated overexpression of TFEB has been shown to ameliorate disease pathology by enhancing the clearance of protein aggregates and stored substrates.[3][4][5][6]
-
TFEB Knockout: Global TFEB knockout in mice is embryonic lethal. Tissue-specific knockouts are necessary to study its function in adult animals.
Key Experimental Protocols
Here are detailed methodologies for key experiments used to assess TFEB activation and its downstream consequences.
TFEB Nuclear Translocation Assay
1. Immunofluorescence Microscopy:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against TFEB overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB. An increase in this ratio indicates nuclear translocation.
2. Western Blotting of Nuclear and Cytoplasmic Fractions:
-
Cell Lysis and Fractionation: After treatment, harvest cells and use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic proteins.
-
Western Blotting: Determine the protein concentration of each fraction. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against TFEB, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate for detection. The relative abundance of TFEB in the nuclear fraction compared to the cytoplasmic fraction will indicate the extent of nuclear translocation.
Measurement of Lysosomal and Autophagic Gene Expression
Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: Treat cells as desired, then lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for TFEB target genes (e.g., LAMP1, CTSD, LC3B) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Assessment of Autophagy Flux
LC3-II Western Blotting with Lysosomal Inhibition:
-
Treatment: Treat cells with the experimental compound (e.g., this compound) in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the treatment period.
-
Cell Lysis and Western Blotting: Lyse the cells and perform western blotting for LC3.
-
Analysis: Autophagy flux is determined by the difference in the amount of LC3-II (the lipidated form of LC3) that accumulates in the presence of the lysosomal inhibitor compared to its absence. An increase in this difference indicates an enhancement of autophagy flux.
Visualizing the Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFEB overexpression alleviates autophagy-lysosomal deficits caused by progranulin insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of TFEB Drives a Pleiotropic Neurotrophic Effect and Prevents Parkinson’s Disease-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription factor EB overexpression prevents neurodegeneration in experimental synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of TFEB Activator 2
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of TFEB activator 2 (CAS No. 3027414-04-3), a compound utilized in research for its potential in addressing neurodegenerative diseases by promoting TFEB nuclear translocation and lysosome biogenesis. Adherence to these procedures is essential for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling or disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a chemical waste.
-
Waste Identification and Segregation :
-
This compound waste should be classified as chemical waste.
-
Do not mix with other waste streams such as regular trash, biohazardous waste, or radioactive waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible waste container. The container should be clearly labeled.
-
The Safety Data Sheet for this compound specifies to "Keep the chemical in suitable and closed containers for disposal."[1]
-
Ensure the container is sealed to prevent spills or the release of vapors.
-
-
Labeling :
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name ("this compound"), its CAS number (3027414-04-3), and the approximate quantity of the waste.
-
-
Storage :
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
Signaling Pathway of this compound
Understanding the mechanism of action of this compound can provide context for its handling and disposal as a biologically active compound. This compound promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2]
Caption: A diagram illustrating the targeted signaling cascade of this compound.
By adhering to these detailed procedures, research professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling TFEB activator 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TFEB activator 2, a neuroprotective compound with potential applications in Alzheimer's disease research.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.
Compound Properties
A summary of the known properties of this compound is provided below. As a novel research compound, full toxicological properties may not be known. Therefore, it should be handled with care, assuming it is potentially hazardous.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₅N₃O₂ | MedchemExpress |
| Molecular Weight | 387.48 | MedchemExpress |
| Appearance | A solid | MedchemExpress |
| Solubility | DMSO: ≥ 100 mg/mL | MedchemExpress |
| Storage (solution) | -20°C for 1 month, -80°C for 6 months | [1] |
| Mechanism of Action | Promotes TFEB nuclear translocation and lysosome biogenesis by targeting the DAT-CDK9-TFEB pathway. | [1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that the appropriate PPE is used.[3] The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. | Protects against skin contact and absorption.[3] |
| Eye Protection | Safety Goggles | Must be worn at all times. | Protects eyes from splashes. |
| Body Protection | Laboratory Coat | Fully buttoned. | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. | Prevents inhalation of any dust or aerosols. |
Handling and Experimental Workflow
Proper handling procedures are critical to prevent exposure and contamination. The following workflow outlines the key steps from receiving the compound to its use in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
